molecular formula C7H17NO2 B1585586 3-(Diethylamino)-1,2-propanediol CAS No. 621-56-7

3-(Diethylamino)-1,2-propanediol

Cat. No.: B1585586
CAS No.: 621-56-7
M. Wt: 147.22 g/mol
InChI Key: LTACQVCHVAUOKN-UHFFFAOYSA-N
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Description

3-(Diethylamino)-1,2-propanediol is a useful research compound. Its molecular formula is C7H17NO2 and its molecular weight is 147.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97206. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(diethylamino)propane-1,2-diol
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InChI

InChI=1S/C7H17NO2/c1-3-8(4-2)5-7(10)6-9/h7,9-10H,3-6H2,1-2H3
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InChI Key

LTACQVCHVAUOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H17NO2
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DSSTOX Substance ID

DTXSID20862309
Record name 3-(Diethylamino)-1,2-propanediol
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Molecular Weight

147.22 g/mol
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Physical Description

Clear light yellow liquid; [Acros Organics MSDS]
Record name 3-(Diethylamino)-1,2-propanediol
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CAS No.

621-56-7
Record name 3-(Diethylamino)-1,2-propanediol
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Record name 1,2-Propanediol, 3-(diethylamino)-
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Record name 1,2-Propanediol, 3-(diethylamino)-
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Diethylamino)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 3-(Diethylamino)-1,2-propanediol in Modern Synthesis

In the landscape of advanced chemical synthesis, particularly in the pharmaceutical and materials science sectors, the utility of a chemical intermediate is defined by its structural features and predictable reactivity. This compound (CAS No. 621-56-7) is a quintessential example of such a versatile building block.[1][2] Its molecular architecture, featuring a tertiary amine flanked by a vicinal diol, offers multiple reactive sites for precise molecular construction.[1] This dual functionality makes it a valuable precursor in the synthesis of complex molecules, including surfactants, emulsifiers, and active pharmaceutical ingredients (APIs) like Propranolol and Atenolol.[2]

This guide provides an in-depth exploration of the core physical properties of this compound. Moving beyond a simple datasheet, we will delve into the causality behind these properties and present validated, step-by-step protocols for their experimental determination. The objective is to equip researchers, scientists, and drug development professionals with a robust understanding of this intermediate, enabling its effective application in research and development.

Core Physical and Chemical Identifiers

A consistent and accurate identification of a chemical substance is the foundation of scientific integrity. The following identifiers and structural representations define this compound.

IdentifierValueSource(s)
CAS Number 621-56-7[3]
Molecular Formula C₇H₁₇NO₂[3][4]
Molecular Weight 147.22 g/mol [3][4]
IUPAC Name 3-(diethylamino)propane-1,2-diol[3]
Synonyms N,N-Diethylglycerylamine, 3-diethylaminopropane-1,2-diol[2]
SMILES String CCN(CC)CC(O)CO
InChI Key LTACQVCHVAUOKN-UHFFFAOYSA-N

Quantitative Physical Properties

The macroscopic behavior of a substance is governed by its physical properties. These values are critical for process design, safety assessments, and quality control. The key physical properties of this compound are summarized below.

Physical PropertyValueConditionsSource(s)
Appearance Clear, colorless to light yellow liquid or viscous liquidAmbient[5]
Boiling Point 233-235 °CAtmospheric Pressure
Melting Point -30 °CAtmospheric Pressure[5]
Density 0.965 g/mL25 °C
Refractive Index (n_D) 1.460220 °C
Flash Point 108 °CClosed Cup
Water Solubility MiscibleStandard Conditions[5]
Vapor Pressure 0.00999 mmHg (1.33 Pa)25 °C[5]

Structural and Spectroscopic Characterization

The identity and purity of this compound are unequivocally confirmed through spectroscopic analysis. Each method provides a unique fingerprint of the molecular structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by the vibrations of its hydroxyl and amine groups.[6]

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3650-3250 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl groups of the diol.

  • C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the ethyl and propanediol backbones.

  • C-N Stretch: The stretching vibration of the tertiary amine C-N bond typically appears in the 1250-1020 cm⁻¹ region.

  • C-O Stretch: The primary and secondary alcohol C-O stretching vibrations will produce strong bands in the 1050-1150 cm⁻¹ range.

The overall spectrum serves as a unique fingerprint, which can be compared against a reference standard for identity confirmation.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the different hydrogen environments. Key expected signals include a triplet for the methyl (-CH₃) protons of the ethyl groups, a quartet for the methylene (-CH₂-) protons of the ethyl groups, and complex multiplets for the methine (-CH-) and methylene (-CH₂-) protons of the propanediol backbone. The hydroxyl protons will appear as broad singlets, the position of which is dependent on concentration and solvent.[7][10]

  • ¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, providing a definitive map of the carbon skeleton.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron impact (EI) ionization would likely lead to a molecular ion peak (M⁺) at m/z = 147. The fragmentation is dominated by alpha-cleavage, a characteristic process for amines, where the bond adjacent to the nitrogen atom breaks.[11] This would result in a prominent base peak at m/z = 86, corresponding to the [CH₂(NEt₂)]⁺ fragment.

Experimental Protocols for Physical Property Determination

To ensure data integrity and reproducibility, the adoption of standardized, self-validating experimental protocols is paramount. The following section details the methodologies for determining the key physical properties of this compound.

Diagram: Workflow for Comprehensive Physical Property Analysis

G cluster_0 Sample Preparation & Purity Check cluster_1 Core Physical Properties Measurement cluster_2 Structural & Identity Verification cluster_3 Data Collation & Reporting Purity Purity Assessment (GC) Density Density (Pycnometer Method) Purity->Density FTIR FTIR Spectroscopy Purity->FTIR Sample Acquire Sample of This compound Sample->Purity RefractiveIndex Refractive Index (Abbe Refractometer) Density->RefractiveIndex Report Generate Technical Report Density->Report BoilingPoint Boiling Point (Thiele Tube Method) RefractiveIndex->BoilingPoint RefractiveIndex->Report Solubility Water Solubility (Visual Miscibility Test) BoilingPoint->Solubility BoilingPoint->Report Solubility->Report NMR NMR (¹H & ¹³C) FTIR->NMR FTIR->Report MS Mass Spectrometry NMR->MS NMR->Report MS->Report

Caption: Workflow for the comprehensive analysis of this compound physical properties.

Determination of Density by Pycnometer

Principle: This method provides a highly precise determination of density by measuring the mass of a precisely known volume of the liquid.[12] The volume is calibrated using a reference liquid of known density, typically purified water.[2]

Apparatus:

  • Pycnometer (Specific Gravity Bottle) with a capillary stopper

  • Analytical Balance (readable to ±0.0001 g)

  • Constant Temperature Water Bath

  • Pasteur Pipette

  • Lint-free tissue

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and dry it completely.

  • Mass of Empty Pycnometer: Weigh the dry, empty pycnometer with its stopper on the analytical balance. Record this mass as m₀.[12]

  • Calibration with Water: Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.[2]

  • Equilibration: Place the filled pycnometer in a constant temperature water bath set to 25.0 ± 0.1 °C for at least 20 minutes to allow the contents to reach thermal equilibrium.

  • Final Volume Adjustment: Remove the pycnometer from the bath. Carefully dry the exterior and the top of the stopper with a lint-free tissue, wicking away any excess water from the capillary.

  • Mass with Water: Weigh the pycnometer filled with water. Record this mass as m₁.

  • Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound, and repeat steps 3 through 6. Record the mass of the pycnometer filled with the sample as m₂.

  • Calculation:

    • Mass of water: m_water = m₁ - m₀

    • Volume of pycnometer (V): V = m_water / ρ_water (where ρ_water at 25 °C is 0.99704 g/mL)

    • Mass of sample: m_sample = m₂ - m₀

    • Density of sample (ρ_sample): ρ_sample = m_sample / V

Trustworthiness Check: The protocol's validity is ensured by the precise temperature control and the use of a calibrated analytical balance. Performing the measurement in triplicate and ensuring the standard deviation is below a pre-set threshold (e.g., ±0.001 g/mL) validates the result.

Determination of Refractive Index

Principle: The refractive index, a fundamental physical property, is measured using an Abbe refractometer. This instrument operates on the critical angle principle. For a viscous liquid like this compound, adherence to a standard method like ASTM D1747 ensures accuracy.[13][14][15]

Apparatus:

  • Abbe Refractometer with a sodium lamp light source (D-line, 589 nm)

  • Circulating water bath for temperature control (20.0 ± 0.1 °C)

  • Dropper or pipette

  • Soft lens paper and a suitable solvent (e.g., ethanol or isopropanol)

Procedure:

  • Instrument Setup: Turn on the refractometer's light source and the circulating water bath. Allow the instrument's prisms to equilibrate to 20.0 °C.

  • Calibration: Calibrate the instrument using a certified refractive index standard (e.g., pure water, n_D = 1.3330 at 20°C).

  • Sample Application: Open the prisms and clean them carefully with ethanol and a soft lens tissue. Apply 2-3 drops of this compound onto the surface of the lower prism.

  • Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the light and dark fields are brought into view. If a colored band is visible at the borderline, adjust the compensator dial to achieve a sharp, achromatic borderline.

  • Reading: Align the borderline exactly on the crosshairs of the eyepiece. Read the refractive index value from the instrument's scale.

  • Replication: Clean the prisms and repeat the measurement with a fresh sample portion at least two more times. The readings should agree to within ±0.0002.

Causality Insight: The refractive index is highly sensitive to temperature. Maintaining a constant temperature of 20.0 °C is critical because the numerical value of the refractive index varies inversely with temperature.[16] The use of a monochromatic sodium D-line source is standard practice to avoid dispersion effects.

Determination of Boiling Point by Thiele Tube Method

Principle: This micro-scale method determines the boiling point by identifying the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is observed when a rapid stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid.[17][18][19]

Apparatus:

  • Thiele tube

  • High-temperature thermometer (-10 to 300 °C)

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Mineral oil or silicone oil

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end down.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into the Thiele tube, which is filled with heat-transfer oil, ensuring the sample is below the oil level.[19]

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air will be expelled from the capillary tube.

  • Boiling Point Identification: Continue heating until a continuous and rapid stream of bubbles emerges from the tip of the capillary tube. This indicates the temperature is just above the boiling point.[18]

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The bubbling will slow and then stop. The exact moment that the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.[19]

Self-Validation: The Thiele tube design promotes uniform heating of the oil via convection currents, ensuring a stable and accurate temperature reading. The sharpness of the endpoint (liquid entering the capillary) provides confidence in the measurement. The barometric pressure should be recorded, as boiling point is pressure-dependent.

Purity Assessment by Gas Chromatography (GC)

Principle: Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase (in a column) and a mobile phase (an inert carrier gas). For a polar, high-boiling compound like an amino alcohol, a polar capillary column is required to achieve good peak shape and resolution.[1][20]

Apparatus:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary Column (e.g., Agilent CP-Wax for volatile amines, or similar polar phase)[1]

  • Autosampler or manual syringe

  • Data acquisition system

Illustrative GC Conditions:

  • Column: CP-Wax for Volatile Amines and Diamines (e.g., 25 m x 0.32 mm, 1.2 µm film thickness)[1]

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 260 °C

  • Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 240 °C, hold for 5 minutes.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

  • Sample Preparation: Dilute the sample 1:100 in a suitable solvent like methanol or dichloromethane.

Procedure:

  • Instrument Equilibration: Set the GC parameters and allow the system to stabilize until a steady baseline is achieved.

  • Sample Injection: Inject the prepared sample into the GC.

  • Data Acquisition: Record the chromatogram.

  • Analysis: The purity is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.

    • % Purity = (Area_main_peak / Total_Area_all_peaks) * 100

Expertise Insight: Amino alcohols can exhibit peak tailing due to hydrogen bonding with the column's stationary phase or active sites. Using a specialized column designed for amines, or derivatizing the sample, can mitigate this issue and lead to more accurate quantification.[20] The use of an internal standard would be required for precise quantitative analysis rather than a simple purity assessment.

Stability, Reactivity, and Safety Considerations

As a Senior Application Scientist, it is imperative to contextualize physical properties within the framework of chemical reactivity and safe handling.

  • Stability: this compound is stable under normal storage conditions (room temperature, inert atmosphere).[5] However, it is noted to be moisture-sensitive, and containers should be kept tightly closed to prevent absorption of atmospheric water, which could alter its physical properties.[21]

  • Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] The tertiary amine functionality makes it basic, and it will react exothermically with acids.

  • Hazardous Decomposition: Upon combustion, it may produce toxic fumes including nitrogen oxides (NOx) and carbon monoxide (CO).[5][21]

  • Handling Precautions: The compound is classified as an irritant, causing skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.[21]

Diagram: Chemical Reactivity and Incompatibility Relationship

G main This compound Tertiary Amine Vicinal Diol acids Strong Acids (e.g., HCl, H₂SO₄) main:n->acids Reacts with oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) main->oxidizers Incompatible with moisture Moisture/Water (H₂O) main->moisture Sensitive to heat Excessive Heat/ Combustion main->heat Decomposes upon reaction1 Exothermic Neutralization acids->reaction1 reaction2 Vigorous/ Explosive Reaction oxidizers->reaction2 reaction3 Hygroscopic (Property Alteration) moisture->reaction3 reaction4 Decomposition (Toxic Fumes: NOx, CO) heat->reaction4

Caption: Reactivity profile of this compound with incompatible materials.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of this compound, grounded in established scientific principles and validated experimental methodologies. By understanding not just the what but the how and why of these properties, researchers and developers can utilize this versatile intermediate with greater confidence and precision. The protocols described herein serve as a foundation for robust quality control and characterization, ensuring the integrity of any downstream application, from pharmaceutical synthesis to the development of advanced materials.

References

A Technical Guide to the Structure Elucidation of 3-(Diethylamino)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Diethylamino)-1,2-propanediol is a versatile amino alcohol that finds applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty polymers. Its unique structure, featuring a tertiary amine and a diol, imparts specific chemical properties that are leveraged in these synthetic pathways. A thorough understanding and confirmation of its molecular structure are paramount for ensuring the quality, purity, and desired reactivity in its applications. This in-depth technical guide provides a comprehensive workflow for the structural elucidation of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the core analytical techniques, explaining the causality behind experimental choices and presenting self-validating protocols to ensure scientific integrity.

Physicochemical Properties and Initial Characterization

Before embarking on detailed spectroscopic analysis, a fundamental understanding of the physicochemical properties of this compound is essential. This preliminary data provides the first layer of identification and informs the selection of appropriate analytical conditions.

PropertyValueSource
CAS Number 621-56-7[1]
Molecular Formula C₇H₁₇NO₂[1]
Molecular Weight 147.22 g/mol [1]
Appearance Clear, colorless to light yellow viscous liquidSigma-Aldrich
Boiling Point 233-235 °C[1]
Density 0.965 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.4602[1]

A Multi-faceted Approach to Structure Elucidation

The definitive confirmation of the structure of this compound necessitates a multi-technique approach. Each analytical method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our workflow is designed to first confirm the molecular formula and then meticulously map the connectivity of the atoms.

Structure Elucidation Workflow cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Advanced Analysis Purity Purity Assessment (GC) MS Mass Spectrometry (MS) Purity->MS Confirms MW NMR NMR Spectroscopy (¹H & ¹³C) MS->NMR Provides Formula IR Infrared Spectroscopy (IR) NMR->IR Confirms Functional Groups Chiral Chiral Separation (HPLC) NMR->Chiral Identifies Stereocenter This compound Structure mol

References

The Versatile Building Block: A Technical Guide to 3-(Diethylamino)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

In the intricate landscape of pharmaceutical synthesis and advanced material science, the strategic selection of chemical intermediates is paramount to innovation and efficiency. 3-(Diethylamino)-1,2-propanediol (CAS 621-56-7), a tertiary amino diol, has emerged as a critical building block, empowering chemists to construct complex molecular architectures with precision.[1] Its unique bifunctional nature, possessing both hydroxyl and diethylamino groups, offers multiple points for chemical modification, rendering it an indispensable precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs) and specialized polymers.[1][2] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its pivotal role in drug development and essential safety protocols.

Part 1: Physicochemical and Spectroscopic Profile

This compound is a clear, colorless to light yellow viscous liquid under standard conditions.[1][3] Its high boiling point and water solubility are characteristic of amino alcohols, stemming from the presence of hydrophilic hydroxyl and amino groups that facilitate hydrogen bonding.[4]

PropertyValueSource
CAS Number 621-56-7
Molecular Formula C₇H₁₇NO₂
Molecular Weight 147.22 g/mol
Appearance Clear colorless to yellow viscous liquid[3]
Boiling Point 233-235 °C[3]
Density 0.965 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.4602[3]
Flash Point 108 °C (226.4 °F) - closed cup

The structural identity of this compound can be unequivocally confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to characterize the molecule and ascertain its purity.[5][6]

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the nucleophilic ring-opening of an epoxide with diethylamine.[4] This reaction exemplifies a fundamental and widely utilized transformation in organic chemistry.

General Synthetic Pathway

A prevalent method involves the reaction of glycidol (2,3-epoxy-1-propanol) or epichlorohydrin with diethylamine. The reaction with glycidol directly yields the desired product, while the reaction with epichlorohydrin proceeds through an intermediate which is subsequently hydrolyzed.

G cluster_reactants Reactants cluster_product Product glycidol Glycidol reaction + diethylamine Diethylamine product This compound reaction->product Nucleophilic Ring-Opening

Caption: General synthetic scheme for this compound.

Mechanistic Rationale

The underlying mechanism is an SN2 reaction. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.[7] This attack occurs from the backside, leading to the opening of the three-membered ring. The reaction is typically catalyzed by water and does not necessarily require acidic or basic conditions, although the reaction rate can be influenced by pH.[8][9] In the case of unsymmetrical epoxides like glycidol, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom.[7]

G start Diethylamine (Nucleophile) + Glycidol (Electrophile) transition Transition State Epoxide ring begins to open as N-C bond forms start->transition Nucleophilic Attack (SN2) intermediate Ring-Opened Intermediate (Protonated) transition->intermediate Ring Opening product This compound + H⁺ intermediate->product Proton Transfer

Caption: Simplified mechanism of epoxide ring-opening by diethylamine.

Part 3: Applications in Drug Development

The structural motif of an amino alcohol is a common feature in many biologically active compounds.[4][10] this compound serves as a crucial intermediate in the synthesis of several important pharmaceuticals, most notably beta-blockers.

Keystone Intermediate for Beta-Blockers

Beta-blockers, or β-adrenergic blocking agents, are a class of drugs primarily used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.[11] A significant number of these drugs share a common structural feature: a propanolamine side chain attached to an aromatic moiety. This compound is a key precursor for the synthesis of beta-blockers like Propranolol, Atenolol, and Metoprolol.

The synthesis of these drugs often involves the reaction of a substituted phenol with an epoxide, followed by the ring-opening of the resulting intermediate with an appropriate amine.[12] The use of this compound or its synthetic equivalents provides the characteristic amino alcohol side chain essential for their pharmacological activity.

G cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product A Aromatic Moiety (e.g., 1-naphthol) C Multi-step Synthesis A->C B This compound (or synthetic equivalent) B->C D Beta-Blocker (e.g., Propranolol) C->D Formation of Propanolamine Side Chain

Caption: Role of this compound in beta-blocker synthesis.

Structure-Activity Relationship Insights

The amino alcohol functional group is critical for the biological activity of many pharmaceuticals.[2][13] In beta-blockers, the hydroxyl group and the secondary or tertiary amine are essential for binding to the β-adrenergic receptors. The nature of the substituents on the nitrogen atom can influence the drug's selectivity for different receptor subtypes (e.g., β₁ vs. β₂), its potency, and its pharmacokinetic properties.[14] The diethylamino group in this compound provides a specific lipophilicity and steric profile that can be leveraged in drug design to optimize these parameters.

Part 4: Analytical and Quality Control

Ensuring the purity of this compound is critical for its use in pharmaceutical manufacturing, where stringent quality standards apply.[1] Gas chromatography (GC) is a widely used and effective technique for assessing the purity of this compound.

Gas Chromatography (GC) Protocol for Purity Assessment

This protocol provides a general framework for the purity analysis of 3-(methylamino)-1,2-propanediol, which can be adapted for this compound.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 10 mg/mL.

    • Vortex the solution until the sample is completely dissolved.

  • Chromatographic Conditions (Example):

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/min.

      • Hold: Maintain at 240 °C for 10 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, confirmed by a reference standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Note: This is an exemplary protocol. Method development and validation are essential for specific applications.

Part 5: Safety, Handling, and Industrial Hygiene

As with any chemical reagent, proper handling and safety precautions are imperative when working with this compound. It is classified as an irritant and is corrosive.

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation. It is a combustible liquid.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and protective clothing to prevent skin contact.

    • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate or for high-concentration exposures, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Use only in a chemical fume hood. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Conclusion

This compound stands as a testament to the enabling power of versatile chemical intermediates. Its unique molecular architecture provides a robust platform for the synthesis of a wide array of complex molecules, most notably in the pharmaceutical industry as a cornerstone for the production of life-saving beta-blockers. A thorough understanding of its chemical properties, synthesis, and handling requirements, as outlined in this guide, is essential for researchers and drug development professionals to harness its full potential safely and effectively, driving forward the frontiers of medicinal chemistry and material science.

References

A Comprehensive Technical Guide to the Synthesis of 3-(Diethylamino)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-(Diethylamino)-1,2-propanediol (DEAP), a tertiary amino diol, is a versatile chemical intermediate of significant interest in the pharmaceutical and polymer industries. Its unique structure, featuring both nucleophilic amine and hydroxyl functionalities, makes it a valuable building block for complex molecular architectures, including polyurethane cationomers and as a key starting material for various active pharmaceutical ingredients (APIs).[1][2][3] This guide provides an in-depth technical analysis of the primary synthesis pathways for DEAP, designed for researchers, scientists, and drug development professionals. It offers a critical evaluation of established methodologies, explains the chemical principles underpinning each route, presents a detailed experimental protocol for a robust synthesis, and explores emerging green chemistry alternatives.

Introduction

Chemical Profile of this compound (DEAP)

This compound, also known as N,N-Diethylglycerylamine, is an organic compound with the chemical formula (C₂H₅)₂NCH₂CH(OH)CH₂OH. It is a viscous, colorless to pale yellow liquid with a boiling point of 233-235 °C. Its bifunctional nature, containing a tertiary amine and two hydroxyl groups (a primary and a secondary), allows for a wide range of chemical modifications, making it a highly sought-after intermediate.

Key Physicochemical Properties:

  • CAS Number: 621-56-7

  • Molecular Formula: C₇H₁₇NO₂[4]

  • Molecular Weight: 147.22 g/mol

  • Density: 0.965 g/mL at 25 °C

  • Refractive Index: n20/D 1.4602

Industrial and Pharmaceutical Significance

The utility of DEAP is widespread. In polymer science, it is used as a chain extender or cross-linker in the synthesis of polyurethane cationomers, imparting unique properties to the resulting polymers.[1] In the pharmaceutical industry, DEAP and its structural analogues are crucial intermediates for APIs.[2][3] The diol structure is a common motif in drug molecules, and the tertiary amine group can be used to modulate solubility, act as a proton acceptor, or serve as a reactive handle for further functionalization.

Scope of this Guide

This document provides a comprehensive overview of the principal synthetic routes to this compound. It will delve into the mechanistic details, process parameters, and comparative advantages of each pathway. A detailed, step-by-step protocol for a reliable and scalable synthesis is provided, along with visualizations to clarify reaction mechanisms and workflows.

Key Synthesis Pathways

The synthesis of DEAP can be primarily achieved through three main precursor molecules: glycidol, epichlorohydrin (or its derivatives), and glycerol.

Pathway A: Glycidol-based Synthesis

This is arguably the most direct route to DEAP. The synthesis involves the nucleophilic ring-opening of the epoxide ring of glycidol by diethylamine.

The reaction proceeds via a standard Sɴ2 mechanism. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the hydroxymethyl group (-CH₂OH), the attack preferentially occurs at the terminal, less-substituted carbon atom of the epoxide. This regioselectivity is a key feature of this reaction under neutral or basic conditions, leading predominantly to the desired 1,2-diol product. The reaction is typically carried out in a protic solvent, which facilitates the final protonation of the resulting alkoxide to form the hydroxyl group.

Glycidol_Mechanism Glycidol Glycidol (Oxiranylmethanol) intermediate Transition State Glycidol->intermediate Diethylamine Diethylamine Diethylamine->intermediate Nucleophilic Attack (Sɴ2) Product This compound start start->Glycidol start->Diethylamine alkoxide Alkoxide Intermediate intermediate->alkoxide Ring Opening alkoxide->Product Protonation (from solvent, e.g., H₂O)

Caption: Mechanism of Glycidol reaction with Diethylamine.

  • Molar Ratio: An excess of diethylamine is often used to drive the reaction to completion and minimize the formation of by-products from the reaction of the product's hydroxyl groups with glycidol.

  • Temperature: The reaction is exothermic. Temperature control is crucial to prevent side reactions and ensure safety. Temperatures are typically maintained in the range of 30-60 °C.

  • Solvent: While the reaction can be run neat, solvents like water, ethanol, or isopropanol can help to control the reaction temperature and improve handling.

  • Advantages: This is a one-step, atom-economical synthesis with a straightforward mechanism, leading to high yields of the desired product.

  • Disadvantages: Glycidol is a reactive and potentially hazardous substance, classified as a probable human carcinogen, requiring careful handling.[5]

Pathway B: Epichlorohydrin-based Synthesis

This pathway is a common industrial method that avoids the direct use of glycidol. It typically proceeds in two conceptual steps: first, the reaction of epichlorohydrin with diethylamine, followed by hydrolysis of the resulting chlorohydrin intermediate.

The initial reaction is the nucleophilic attack of diethylamine on epichlorohydrin, which, similar to the glycidol route, opens the epoxide ring. This forms 1-chloro-3-(diethylamino)-2-propanol. In the second step, this intermediate is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to form the final diol product, this compound, and a salt byproduct (e.g., NaCl). An alternative approach involves first hydrolyzing epichlorohydrin to 3-chloro-1,2-propanediol, which is then reacted with diethylamine in the presence of a base to yield the final product.[6]

Epichlorohydrin_Mechanism Epichlorohydrin Epichlorohydrin Intermediate 1-chloro-3-(diethylamino) -2-propanol Epichlorohydrin->Intermediate Step 1: Amination Diethylamine Diethylamine Diethylamine->Intermediate Product This compound Intermediate->Product Step 2: Hydrolysis Byproduct NaCl Intermediate->Byproduct Base Base (e.g., NaOH) Base->Product Base->Byproduct

Caption: Two-step synthesis from Epichlorohydrin.

The reaction between secondary amines and epichlorohydrin can be complex, potentially leading to side products like azetidinium salts or dioxanes.[7] Careful control of reaction conditions is essential to maximize the yield of the desired chlorohydrin intermediate. Staged temperature control and controlled addition of reagents, as described in patents for analogous compounds, can significantly improve product purity and yield.[6] For instance, starting the reaction at a lower temperature (e.g., 25 °C) and then gradually increasing it can help manage the exotherm and improve selectivity.[6]

Pathway C: Alternative and Novel Approaches (Glycerol-based)

With the increasing availability of crude glycerol as a byproduct of biodiesel production, its valorization into value-added chemicals has become a major focus of green chemistry research.[8][9]

Direct catalytic amination of glycerol with diethylamine presents a potentially sustainable route to DEAP. This process typically involves heterogeneous catalysts and aims to replace traditional multi-step syntheses with a more direct and environmentally benign process. The reaction mechanism is complex and can proceed through various intermediates, such as hydroxyacetone, after an initial dehydration or dehydrogenation of glycerol on the catalyst surface. However, achieving high selectivity for this compound remains a significant challenge, with other products often being formed.[8] Research in this area is ongoing, focusing on the development of highly selective and robust catalytic systems.[9]

Comparative Analysis of Synthesis Pathways

The choice of synthesis pathway depends on factors such as raw material availability, cost, required product purity, scalability, and environmental considerations.

FeaturePathway A: GlycidolPathway B: EpichlorohydrinPathway C: Glycerol
Starting Materials Glycidol, DiethylamineEpichlorohydrin, Diethylamine, BaseGlycerol, Diethylamine
Number of Steps 12 (or 2 from raw materials)1 (in principle)
Typical Yield High (>80%)Good to High (70-80% reported for analogues)[6]Variable, currently lower for the specific diol
Purity Generally high, main byproduct from over-reactionCan be high (>99% for analogues with optimized process)[6]Lower selectivity, mixture of products often formed[8]
Key Advantage Direct, high atom economyAvoids direct handling of glycidolUses renewable feedstock, "green" potential
Key Disadvantage Use of hazardous glycidol[5]More complex, salt waste generationLow selectivity, catalyst development needed
Industrial Viability EstablishedWidely used industrial methodEmerging, not yet established for DEAP

Detailed Experimental Protocol: Epichlorohydrin/Chloropropanediol Route

This protocol is adapted from established industrial methods for the synthesis of analogous amino diols, such as 3-(dimethylamino)-1,2-propanediol, which report high yields and purity.[6] This pathway is selected for its robustness, scalability, and the availability of detailed process control information.

Protocol_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Charge 1. Charge Reactor - Diethylamine Solution Addition 2. Controlled Addition - 3-Chloro-1,2-propanediol - Base (e.g., NaOMe) Charge->Addition Reaction 3. Staged Reaction - 1-3h @ 25°C - 2-4h @ 30-40°C - 1-3h @ Reflux Addition->Reaction Cool 4. Cool & Filter - Remove precipitated salts Reaction->Cool SolventRemoval 5. Solvent Removal - Rotary Evaporation Cool->SolventRemoval Distill 6. Vacuum Distillation - Purify product SolventRemoval->Distill Analysis 7. Characterization - GC, NMR Distill->Analysis

Caption: Experimental workflow for DEAP synthesis.

Materials and Reagents
  • 3-chloro-1,2-propanediol (1.0 mol)

  • Diethylamine (1.2 mol)

  • Sodium methoxide (1.05 mol)

  • Methanol (as solvent)

  • Water (as solvent)

  • Toluene (for azeotropic removal of water)

  • Anhydrous Magnesium Sulfate (for drying)

Step-by-Step Procedure
  • Reactor Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer is charged with an aqueous solution of diethylamine.

  • Initial Addition: A solution of 3-chloro-1,2-propanediol in methanol is prepared. Approximately 20-30% of this solution is added dropwise to the stirred diethylamine solution while maintaining the temperature below 25 °C using an ice bath.[6]

  • Concurrent Addition: The remaining 3-chloro-1,2-propanediol solution and a methanol solution of sodium methoxide are added simultaneously and dropwise to the reactor, ensuring the temperature does not exceed 30 °C.

  • Stirring at Ambient Temperature: After the addition is complete, the mixture is stirred for 1-3 hours at ambient temperature (around 25 °C).[6]

  • First Heating Stage: The reaction mixture is then heated to 30-40 °C and maintained at this temperature with stirring for 2-4 hours.[6]

  • Reflux: The temperature is increased to reflux, and the reaction is allowed to proceed for another 1-3 hours to ensure completion.[6]

  • Cooling and Filtration: The reaction mixture is cooled to room temperature. The precipitated sodium chloride is removed by filtration, and the filter cake is washed with a small amount of methanol.

  • Solvent Removal: The filtrates are combined, and the methanol is removed under reduced pressure using a rotary evaporator.

  • Azeotropic Distillation: Toluene is added to the residue, and the mixture is heated to reflux with a Dean-Stark apparatus to remove residual water azeotropically.

  • Final Purification: The toluene is removed by rotary evaporation. The crude product is then purified by vacuum distillation (e.g., at a pressure of <10 mmHg and a temperature of 130-160 °C) to yield pure this compound.[1]

In-process Controls and Characterization
  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the disappearance of the starting material.

  • Product Verification: The identity and purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR spectroscopy. Purity of >99% is achievable with this method.[1][6]

Safety Precautions
  • Diethylamine is a flammable and corrosive liquid. All manipulations should be performed in a well-ventilated fume hood.

  • Epichlorohydrin and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The initial reaction is exothermic; proper temperature control is essential to prevent a runaway reaction.

  • Vacuum distillation should be conducted behind a safety shield.

Conclusion and Future Outlook

The synthesis of this compound is well-established, with the pathway originating from epichlorohydrin or its derivatives representing a robust and scalable industrial method. This route offers a good balance of high yield, high purity, and operational feasibility. The direct synthesis from glycidol is simpler in principle but is hampered by the hazardous nature of the starting material.

The future of amino diol synthesis will likely be influenced by the principles of green chemistry. The catalytic amination of glycerol is a promising alternative that utilizes a renewable, inexpensive, and non-toxic feedstock.[8][9] While significant challenges in catalyst design and selectivity remain, continued research in this area could lead to a more sustainable and economically advantageous manufacturing process for DEAP and related compounds. The development of efficient, reusable, and highly selective heterogeneous catalysts will be the critical factor for the industrial implementation of this green pathway.

References

An In-depth Technical Guide to the Solubility of 3-(Diethylamino)-1,2-propanediol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(diethylamino)-1,2-propanediol, a crucial intermediate in pharmaceutical and chemical synthesis.[1] Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights into its behavior in various organic solvents, and provides a detailed, self-validating experimental protocol for precise solubility determination.

Introduction to this compound: A Versatile Building Block

This compound (CAS No: 621-56-7) is a tertiary amino diol featuring both hydroxyl and diethylamino functional groups.[1] This unique combination of a polar diol backbone and a tertiary amine moiety imparts a distinct set of physicochemical properties that dictate its role as a versatile intermediate in the synthesis of a wide array of compounds, from active pharmaceutical ingredients (APIs) to surfactants and emulsifiers.[1] Notably, it serves as a key raw material in the development of important pharmaceuticals such as Propranolol, Atenolol, and Metoprolol.[1]

Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to provide a foundational understanding of these solubility characteristics, enabling researchers to make informed decisions in their experimental designs.

Physicochemical Properties Governing Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. For this compound, the key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C7H17NO2[2]
Molecular Weight 147.22 g/mol [2]
Appearance Clear liquid[2]
Density 0.965 g/mL at 25 °C[2]
Boiling Point 233-235 °C[2]
Melting Point -30 °C[2]
Flash Point 108 °C (closed cup)[2]
Water Solubility Miscible[2]

The miscibility with water highlights the compound's polar nature, primarily due to the two hydroxyl groups and the nitrogen atom of the tertiary amine. These functional groups can act as hydrogen bond acceptors, while the hydroxyl groups can also act as hydrogen bond donors. This dual capability for hydrogen bonding is a strong determinant of its solubility in protic and polar aprotic solvents.

The presence of the diethyl groups introduces a degree of non-polar character to the molecule. This hydrocarbon portion will influence its solubility in less polar solvents. The overall solubility in a given organic solvent will, therefore, be a balance between these polar and non-polar contributions.

Theoretical Framework for Solubility Prediction: "Like Dissolves Like"

A fundamental principle in predicting solubility is the concept of "like dissolves like." This adage suggests that a solute will have higher solubility in a solvent that has similar polarity and intermolecular force characteristics. To quantify this, we can look at properties like the topological polar surface area (TPSA) and hydrogen bonding capabilities.

For the structurally similar compound, 3-(dimethylamino)-1,2-propanediol, the computed Topological Polar Surface Area (TPSA) is 43.7 Ų .[3] This value, which is a good indicator of a molecule's ability to form polar interactions, suggests a moderate overall polarity.[4] The molecule also has 2 hydrogen bond donors (from the hydroxyl groups) and 3 hydrogen bond acceptors (the two oxygen atoms and the nitrogen atom).[3] These characteristics strongly suggest that this compound will be readily soluble in polar protic solvents that can engage in hydrogen bonding, such as alcohols, and in polar aprotic solvents that can act as hydrogen bond acceptors, like DMSO and DMF.

Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent ClassPredicted SolubilityRationale
Methanol Polar ProticHighly SolubleStrong hydrogen bonding capabilities.
Ethanol Polar ProticHighly SolubleStrong hydrogen bonding capabilities.
Isopropanol Polar ProticSolubleGood hydrogen bonding, but slightly less polar than methanol and ethanol.
Acetone Polar AproticSolublePolar, but lacks hydrogen bond donating ability. Structurally similar 3-amino-1,2-propanediol is only slightly soluble.[5]
Ethyl Acetate Polar AproticModerately SolubleLower polarity compared to acetone.
Dichloromethane Polar AproticModerately SolubleCan engage in dipole-dipole interactions.
Dimethylformamide (DMF) Polar AproticHighly SolubleHigh polarity and strong hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleHigh polarity and strong hydrogen bond acceptor.
Acetonitrile Polar AproticSolubleGood polarity.
Toluene Non-polarSparingly Soluble"Like dissolves like" principle suggests low solubility due to polarity mismatch.
Hexane Non-polarInsolubleSignificant polarity mismatch. Structurally similar N,N-diethylethanolamine is insoluble in aliphatic hydrocarbons.

Experimental Protocol for Determining the Solubility of this compound

To obtain quantitative solubility data, a robust and self-validating experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6]

Principle

An excess amount of this compound is agitated with a specific organic solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solute, and the concentration of the dissolved compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index Detector)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vial Seal vial prep_solvent->prep_vial agitate Agitate at constant temperature (24-48h) prep_vial->agitate centrifuge Centrifuge to pellet excess solid agitate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtrate filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate concentration hplc->calculate

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Step-by-Step Methodology
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer.

    • Agitate the samples at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[6]

    • To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. The solubility value should be consistent at these later time points.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solute to settle.

    • Centrifuge the vials to ensure complete sedimentation of the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification by HPLC:

    • Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

    • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • HPLC Conditions: Since this compound lacks a strong UV chromophore, a Refractive Index Detector (RID) or derivatization followed by UV or fluorescence detection may be necessary.[7][8] A common approach for amino alcohol analysis is pre-column derivatization with reagents like o-phthaldialdehyde (OPA).[9]

      • Column: A reversed-phase C18 column is a good starting point.

      • Mobile Phase: A gradient of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

      • Flow Rate: Typically 1 mL/min.

      • Injection Volume: 10-20 µL.

      • The exact conditions will need to be optimized for the specific HPLC system and column used.

  • Data Analysis and Reporting:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • The solubility is typically reported in units of g/100 mL or mol/L at the specified temperature.

Conclusion

While a comprehensive, publicly available database of the solubility of this compound in a wide range of organic solvents is currently lacking, a strong predictive understanding of its behavior can be derived from its physicochemical properties and the principles of intermolecular forces. Its polar nature, conferred by the diol and tertiary amine functionalities, suggests high solubility in polar protic and aprotic solvents, and limited solubility in non-polar solvents.

For researchers and drug development professionals requiring precise quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a robust and self-validating methodology. By following this protocol, accurate and reproducible solubility data can be generated, enabling the optimization of synthetic processes, purification strategies, and formulation development involving this versatile chemical intermediate.

References

3-(Diethylamino)-1,2-propanediol boiling point and melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(Diethylamino)-1,2-propanediol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the boiling and melting points of this compound (CAS No: 621-56-7), a crucial intermediate in the pharmaceutical and polymer industries. Targeted at researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, their underlying molecular basis, and the methodologies for their accurate determination.

Introduction: The Significance of this compound

This compound is a tertiary amino diol of significant interest due to its versatile chemical nature.[1] Its structure, featuring both hydroxyl and diethylamino functional groups, makes it a valuable building block in organic synthesis.[1] Notably, it serves as a key raw material in the synthesis of widely used beta-blocker active pharmaceutical ingredients (APIs) such as Propranolol, Atenolol, and Metoprolol.[1] Furthermore, its application extends to polymer chemistry, where it has been utilized in the synthesis of polyurethane cationomers.[2][3]

A thorough understanding of its physical properties, particularly the temperatures of phase transitions like boiling and melting, is paramount for its handling, purification, reaction engineering, and storage. These parameters dictate the conditions required for synthesis, ensure the stability of the compound, and inform safety protocols.

Core Physicochemical Properties

The essential physical and chemical characteristics of this compound are summarized below. These values are critical for designing experimental protocols and for computational modeling.

PropertyValueSource(s)
Boiling Point 233-235 °C (at 760 mmHg)[2][4][5][6]
Melting Point -30 °C[4][5]
Density 0.965 g/mL at 25 °C[2][4][5]
Refractive Index (n20/D) 1.4602[2][4][6]
Flash Point 108 °C (226.4 °F) - closed cup
Water Solubility Miscible[5][7]
Vapor Pressure 0.00999 mmHg at 25 °C[5]
Molecular Formula C₇H₁₇NO₂[5][8][9]
Molecular Weight 147.22 g/mol [5][8][9]
Appearance Clear, colorless to light yellow viscous liquid[4][7]

Analysis of Thermal Transition Points

Boiling Point: The Role of Intermolecular Forces

The boiling point of this compound is recorded in the range of 233-235 °C at standard atmospheric pressure.[2][4][5][6] This relatively high boiling point is a direct consequence of the strong intermolecular forces dictated by its molecular structure.

  • Hydrogen Bonding: The presence of two hydroxyl (-OH) groups is the primary contributor. These groups allow the molecules to form extensive hydrogen bonds with one another, which require a significant amount of thermal energy to overcome, thus elevating the boiling point.

  • Dipole-Dipole Interactions: The polar C-O, C-N, and N-H (if protonated) bonds create a net molecular dipole, leading to dipole-dipole attractions between molecules.

  • Van der Waals Forces: As with all molecules, London dispersion forces contribute to the intermolecular attractions. With a molecular weight of 147.22 g/mol , these forces are notable.[8][9]

The combination of these forces, dominated by hydrogen bonding, necessitates a high temperature to provide molecules with sufficient kinetic energy to escape the liquid phase and enter the gaseous phase.

Melting Point: Influence of Molecular Packing

The compound exists as a clear, viscous liquid at room temperature, with a reported melting point of -30 °C.[4][5] This low melting point indicates that the molecule does not readily form a stable, ordered crystal lattice. The structural features responsible for this behavior include:

  • Asymmetry: The molecule possesses a chiral center at the second carbon, and its overall structure is not highly symmetrical.

  • Flexible Side Chains: The two ethyl groups on the nitrogen atom are flexible and can rotate, which hinders the ability of the molecules to pack tightly and efficiently into a crystalline structure.

Disruptions in crystal lattice formation mean that less energy is required to transition from the solid to the liquid state, resulting in a low melting point.

Experimental Determination Protocols

Accurate determination of boiling and melting points is fundamental. The following sections describe the standard methodologies.

Protocol for Boiling Point Determination

The boiling point can be reliably determined using a standard distillation apparatus. This method relies on observing the temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place a sample of this compound (e.g., 25 mL) and a few boiling chips into the round-bottom flask to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb.

  • Data Recording: The boiling point is the stable temperature plateau observed during the distillation of the pure liquid. Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

G cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result setup1 Assemble Distillation Glassware setup2 Add Sample & Boiling Chips to Flask setup1->setup2 setup3 Position Thermometer Correctly setup2->setup3 heat Apply Gentle Heat setup3->heat observe Observe for Boiling & Stable Condensate heat->observe record Record Plateau Temperature & Pressure observe->record bp Observed Boiling Point record->bp G cluster_prep Sample Preparation cluster_run DSC Run cluster_analysis Data Analysis prep1 Weigh Sample into DSC Pan prep2 Hermetically Seal Pan prep1->prep2 run1 Load Sample & Reference Pans prep2->run1 run2 Execute Cooling/Heating Program run1->run2 run3 Record Heat Flow vs. Temperature run2->run3 analysis1 Identify Endothermic Peak run3->analysis1 analysis2 Determine Onset Temperature analysis1->analysis2 G cluster_functional_groups Structural Features cluster_properties Resulting Physicochemical Properties compound This compound C₇H₁₇NO₂ hydroxyl Two Hydroxyl (-OH) Groups compound->hydroxyl amine Tertiary Amine (N(C₂H₅)₂) compound->amine flexibility Flexible Alkyl Chains compound->flexibility high_bp High Boiling Point (233-235 °C) hydroxyl->high_bp Strong H-Bonding solubility Water Miscibility hydroxyl->solubility H-Bonding with Water amine->solubility Polarity & H-Bonding low_mp Low Melting Point (-30 °C) flexibility->low_mp Hinders Crystal Packing

References

A Spectroscopic Guide to 3-(Diethylamino)-1,2-propanediol: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for 3-(diethylamino)-1,2-propanediol (CAS No. 621-56-7), a key intermediate in pharmaceutical synthesis and material science.[1] Tailored for researchers, scientists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a detailed structural elucidation. The causality behind experimental choices and data interpretation is explained to provide field-proven insights, ensuring a self-validating approach to analysis.

Molecular Structure and Spectroscopic Overview

This compound is a chiral amino alcohol with the molecular formula C₇H₁₇NO₂ and a molecular weight of approximately 147.22 g/mol .[2][3] Its structure comprises a propanediol backbone with a diethylamino group attached to the third carbon. This combination of hydroxyl and tertiary amine functional groups gives rise to a distinct spectroscopic fingerprint, which is critical for its identification and quality control.

The analytical workflow for characterizing this molecule involves a multi-technique approach to unambiguously determine its structure.

G cluster_0 Characterization Workflow Sample Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI) Sample->MS Data_Integration Data Integration & Structural Elucidation NMR->Data_Integration IR->Data_Integration MS->Data_Integration

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its connectivity.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum, typically run in deuterated chloroform (CDCl₃), is interpreted by analyzing chemical shifts (δ), integration values, and signal multiplicity.[2][4]

Table 1: Predicted and Reported ¹H NMR Spectral Data for this compound in CDCl₃

Signal AssignmentPredicted δ (ppm)Reported δ (ppm)[2][5]MultiplicityIntegration
-CH₃ (ethyl)0.9 - 1.1~1.05Triplet (t)6H
-CH₂- (ethyl)2.4 - 2.6~2.55Quartet (q)4H
-CH₂-N-2.3 - 2.7~2.4-2.6Multiplet (m)2H
-CH(OH)-3.6 - 3.8~3.75Multiplet (m)1H
-CH₂(OH)3.4 - 3.6~3.50Multiplet (m)2H
-OHVariable (1-5)VariableBroad Singlet (br s)2H

Note: Predicted values are based on standard chemical shift tables. Reported values are approximate and sourced from spectral databases.

Expert Interpretation:

  • The triplet at ~1.05 ppm and the corresponding quartet at ~2.55 ppm are characteristic of an ethyl group (-CH₂CH₃), where the methylene protons are split by the methyl protons and vice-versa.

  • The signals for the propanol backbone protons (-CH₂-N-, -CH(OH)-, -CH₂(OH)) appear as complex multiplets between 2.4 and 3.8 ppm . This complexity arises from diastereotopicity and spin-spin coupling between adjacent, non-equivalent protons.

  • The broad singlet for the two hydroxyl protons (-OH) is variable in its chemical shift and often does not couple with neighboring protons due to rapid chemical exchange.[6]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted and Reported ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon AssignmentPredicted δ (ppm)Reported δ (ppm)[2][7]
-C H₃ (ethyl)10 - 15~11.8
-C H₂- (ethyl)45 - 50~47.7
-C H₂-N-55 - 60~58.9
-C H₂(OH)60 - 65~65.1
-C H(OH)-65 - 70~68.5

Note: Predicted values are based on standard chemical shift tables and databases.[8][9] Reported values are approximate and sourced from spectral databases.

Expert Interpretation:

  • The presence of five distinct signals in the aliphatic region confirms the five unique carbon environments in the structure, assuming the two ethyl groups are equivalent.

  • The upfield signal at ~11.8 ppm is assigned to the terminal methyl carbons of the ethyl groups.

  • The signals for the carbons bonded to heteroatoms (N and O) are shifted downfield due to the deshielding effect of these electronegative atoms, appearing between ~47.7 and ~68.5 ppm .

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[10][11]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a ¹H spectrum using a standard pulse sequence with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expert Interpretation: The IR spectrum of this compound is dominated by features arising from its alcohol and amine functionalities.

  • O-H Stretch: A very strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹ . This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups.

  • C-H Stretch: Aliphatic C-H stretching vibrations appear as sharp to medium peaks in the 3000-2850 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibrations of the primary and secondary alcohol groups will result in strong bands in the fingerprint region, typically between 1150-1050 cm⁻¹ .

  • C-N Stretch: The C-N stretching of the tertiary aliphatic amine will show a medium to weak band in the 1250–1020 cm⁻¹ region.[12] Since tertiary amines lack an N-H bond, there will be no N-H stretching bands around 3300-3500 cm⁻¹, which helps to distinguish it from primary or secondary amines.[13][14]

Table 3: Key IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (H-bonded)3600 - 3200Strong, Broad
C-H Stretch (aliphatic)3000 - 2850Medium, Sharp
C-O Stretch1150 - 1050Strong
C-N Stretch1250 - 1020Weak to Medium
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for acquiring IR spectra of liquid or solid samples with minimal preparation.[3][15]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR diamond crystal.[15]

  • Spectrum Acquisition: Collect the sample spectrum by co-adding a sufficient number of scans (e.g., 32 or 64) for a high-quality spectrum.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.[3]

G cluster_1 ATR-FTIR Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Perform Background Scan Clean_Crystal->Background_Scan Apply_Sample Apply Liquid Sample Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Data (Background Subtraction) Acquire_Spectrum->Process_Data Final_Spectrum Final Spectrum Process_Data->Final_Spectrum Clean_Again Clean Crystal Post-Analysis Final_Spectrum->Clean_Again End End Clean_Again->End

Caption: Step-by-step experimental workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, yielding a characteristic pattern that can be used for structural elucidation.[1][16]

Expert Interpretation:

  • Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 147, corresponding to the molecular weight of C₇H₁₇NO₂. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.[17]

  • Alpha-Cleavage: The most significant fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[17] For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃, 29 Da) or the propanediol-containing side chain. The most stable resulting iminium ion typically forms the base peak. Cleavage between C1 and C2 of the propanol chain is also likely.

  • Key Fragments:

    • m/z 86: A prominent peak resulting from alpha-cleavage with loss of the -CH(OH)CH₂OH radical (61 Da). This corresponds to the [CH₂=N(CH₂CH₃)₂]⁺ ion.

    • m/z 116: Loss of an ethyl group (•CH₂CH₃, 29 Da) would result in a fragment at m/z 118, however, loss of an ethyl radical from the nitrogen (alpha-cleavage) to form an iminium ion is a very common fragmentation pattern for diethylamino compounds. Loss of an ethyl radical from the nitrogen would lead to a fragment at m/z 118. A peak at m/z 116 could arise from the loss of a methoxy group, but that is not present. A more likely fragmentation for m/z 116 is loss of CH2OH (31 Da).

    • m/z 72 and 58: These smaller fragments are also common in the mass spectra of diethylamines.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source, often via a direct insertion probe or a gas chromatography (GC) inlet. The sample is vaporized under high vacuum.[18]

  • Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).[19][20] This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•) and causing subsequent fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key hydroxyl and tertiary amine functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This integrated spectroscopic approach, grounded in established experimental protocols and expert interpretation, ensures the unambiguous identification and quality assessment of this important chemical compound for research and development applications.

References

Introduction: The Architectural Versatility of a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Diethylamino)-1,2-propanediol as a Chemical Intermediate

In the landscape of advanced chemical synthesis, the strategic selection of intermediates is paramount to the successful construction of complex molecular frameworks. This compound is a prime example of a versatile chemical intermediate that provides chemists with a powerful tool for molecular design.[1] Its structure, which uniquely combines a tertiary amine with a diol functionality, offers multiple reactive sites for precise chemical modifications.[1][2] This inherent versatility makes it an indispensable precursor in a variety of multi-step syntheses, most notably in the development of Active Pharmaceutical Ingredients (APIs).[1][2] This guide offers a technical exploration of the synthesis, properties, and critical applications of this compound, providing researchers, scientists, and drug development professionals with insights into its role in modern organic synthesis.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective application in synthesis. The compound is a clear liquid at room temperature, miscible with water, and possesses a distinct combination of a nucleophilic tertiary amine and two hydroxyl groups capable of a wide range of chemical transformations.[3]

Chemical Structure

Caption: Molecular Structure of this compound

Key Physicochemical Data
PropertyValueSource
CAS Number 621-56-7[2][4]
Molecular Formula C₇H₁₇NO₂[2][]
Molecular Weight 147.22 g/mol [2][]
Appearance Clear liquid[3]
Boiling Point 233-235 °C
Density 0.965 g/mL at 25 °C
Flash Point 108 °C (226.4 °F) - closed cup
Water Solubility Miscible[3]
Refractive Index n20/D 1.4602

Synthesis Pathway: From Precursors to Intermediate

The synthesis of N,N-disubstituted-3-amino-1,2-propanediol compounds is typically achieved through the nucleophilic substitution reaction between the corresponding amine and an epoxide or a halohydrin. A common industrial approach involves the reaction of diethylamine with 3-chloro-1,2-propanediol in the presence of a base to neutralize the hydrogen chloride formed during the reaction. This method provides a direct and efficient route to the target intermediate.

General Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Chloro-1,2-propanediol D Amination Reaction (Nucleophilic Substitution) A->D B Diethylamine B->D C Base (e.g., NaOH) C->D E Workup & Purification D->E Crude Product F This compound E->F Purified Product A This compound B Chemical Transformation (e.g., Epoxidation) A->B C Reactive Glycidyl Intermediate B->C E Nucleophilic Ring-Opening C->E D Aromatic Precursor (e.g., Naphthol, Substituted Phenol) D->E F API Backbone (e.g., Propranolol Core) E->F

References

Section 1: Understanding the Compound: Physicochemical Properties and Hazard Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-(Diethylamino)-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This compound is a clear, light yellow, combustible liquid that is soluble in water.[1] As a member of the amino alcohol class of compounds, its chemical nature necessitates a thorough understanding of its properties to ensure safe handling in a laboratory setting. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 621-56-7
Molecular Formula C7H17NO2[1]
Molecular Weight 147.22 g/mol [1][2]
Appearance Clear light yellow liquid[1][3]
Boiling Point 233-235 °C[4]
Melting Point -30 °C[1][4]
Density 0.965 g/mL at 25 °C[4]
Flash Point 108 °C (226.4 °F) - closed cup
Solubility Soluble in water[1][4]

The primary hazards associated with this compound are its corrosive nature and potential for causing severe skin burns and serious eye damage.[3][5] Inhalation of its vapors or mists can lead to severe irritation and chemical burns to the respiratory tract.[1][6] Ingestion may cause severe and permanent damage to the gastrointestinal tract.[1][6] While the toxicological properties have not been fully investigated, the available data underscores the need for stringent safety protocols.[1][6]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. For this compound, the GHS classification indicates significant health risks.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 1BDangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation

Note: Classifications can vary slightly between suppliers. The closely related compound 3-(Dimethylamino)-1,2-propanediol shares similar hazard classifications.[7][8]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is crucial when handling this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[9] This is essential to minimize the inhalation of vapors and mists.[10] The causality behind this is the effective capture and exhaustion of airborne contaminants, preventing them from entering the laboratory environment and the user's breathing zone. Additionally, eyewash stations and safety showers must be readily accessible and within a 10-second travel distance from the work area.[11][12]

Personal Protective Equipment (PPE): Essential for Direct Contact

The selection of appropriate PPE is critical to prevent skin and eye contact. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI/ISEA Z87.1 D3 standards are required.[9] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[13]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable option for protection against alcohols and caustics.[14] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.

    • Protective Clothing: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[9] For larger quantities or in situations with a higher risk of splashing, impervious clothing may be necessary.[7]

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives should be used.[5][11]

The following diagram illustrates the logical workflow for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 End Leave Lab Doff4->End Start Start Handling Start->Don1

Figure 1: PPE Donning and Doffing Workflow.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and ensuring the stability of this compound.

Handling Procedures
  • Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][15]

  • Avoidance of Incompatibles: This compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[1] Contact with these substances should be strictly avoided to prevent vigorous reactions.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[1][15] Contaminated clothing should be removed immediately and laundered before reuse.[13][15]

  • Dilution: When diluting, always add the amino alcohol to water slowly, never the other way around, to avoid a potentially violent exothermic reaction.[13][15]

Storage Requirements
  • Container: Store in the original, tightly sealed container.[1][15]

  • Location: Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[1][5] The storage area should be separate from incompatible substances.[15]

  • Moisture Sensitivity: The compound is sensitive to moisture and should be stored in a manner that prevents contact with water or humid air.[1]

Section 5: Emergency Procedures: Spill, Exposure, and Fire Response

Preparedness for emergencies is a critical component of laboratory safety. The following protocols outline the necessary steps to be taken in the event of an incident involving this compound.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[15]

  • Control and Contain: Wear appropriate PPE, including respiratory protection if necessary.[15] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][15]

  • Neutralize and Collect: For small spills, the absorbent material can be collected into a suitable, labeled container for chemical waste.[1][15] Avoid runoff into storm sewers or waterways.[1]

  • Decontaminate: Clean the spill area thoroughly.

The following diagram outlines the decision-making process for spill response.

Spill_Response Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Size and Hazard SmallSpill Small & Controllable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate Area LargeSpill->Evacuate Alert->Assess CallEH Call Emergency Services/ Environmental Health & Safety Evacuate->CallEH Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Waste in Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate End Response Complete Decontaminate->End

Figure 2: Spill Response Decision Workflow.
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15-30 minutes, holding eyelids open.[1][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
Inhalation Move the victim to fresh air.[1][5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting.[1][5] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention.[1][5]
Fire Fighting Measures

This compound is a combustible liquid.[1]

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][7]

  • Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon monoxide may be generated.[1][5] Containers may explode when heated.[1]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Section 6: Waste Disposal

Chemical waste must be managed in accordance with all local, state, and federal regulations.[6] this compound and any contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[1][15] Do not dispose of this chemical down the drain.[7][10]

Section 7: Conclusion

Working with this compound requires a comprehensive understanding of its hazards and a diligent application of safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to safe handling and storage procedures, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. The causality of these safety measures is rooted in the fundamental principles of chemical hygiene: minimizing exposure and preventing accidental release. A proactive and informed approach to safety is paramount in any laboratory setting.

References

3-(Diethylamino)-1,2-propanediol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Diethylamino)-1,2-propanediol for Researchers and Drug Development Professionals

Introduction: A Versatile Amino Alcohol Building Block

This compound is a bifunctional organic compound featuring both a tertiary amine and a diol moiety. This unique structural combination makes it a highly valuable and versatile intermediate in advanced chemical synthesis. Its ability to participate in a wide range of chemical transformations allows for the construction of complex molecular architectures, positioning it as a key building block in diverse fields, from polymer chemistry to the synthesis of critical active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its nomenclature, properties, synthesis, applications, and handling protocols, tailored for professionals in research and development.

Chemical Identity and Nomenclature

Establishing the precise identity of a chemical reagent is fundamental to reproducible science. This compound is known by several names across literature and commercial suppliers. The standardized IUPAC name is 3-(diethylamino)propane-1,2-diol .[1][2][3]

Table 1: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 621-56-7[4][5][6]
Molecular Formula C₇H₁₇NO₂[2][5][7]
Molecular Weight 147.22 g/mol [3][5][8]
Common Synonyms 1,2-Propanediol, 3-(diethylamino)-; 3-Diethylaminopropane-1,2-diol; N,N-Diethylglycerylamine[3][7][9]
InChI Key LTACQVCHVAUOKN-UHFFFAOYSA-N[1][2][10]
SMILES CCN(CC)CC(O)CO[1][8][10]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. This compound is a clear, light yellow, combustible liquid.[6][7][10]

Table 2: Physicochemical Data

PropertyValueSource(s)
Appearance Clear light yellow liquid[6][7]
Boiling Point 233-235 °C (lit.)[4][9][10]
Density 0.965 g/mL at 25 °C (lit.)[4][9][10]
Refractive Index (n20/D) 1.4602 (lit.)[4][10][11]
Melting Point -30 °C[9][11]
Flash Point 108 °C (226.4 °F) - closed cup[10][12]

Synthesis Pathway and Reaction Mechanism

The synthesis of 3-(dialkylamino)-1,2-propanediols is typically achieved via the nucleophilic addition of a secondary amine to a three-carbon electrophilic precursor. A common and efficient strategy involves the ring-opening of an epoxide, such as glycidol, by diethylamine.

Causality of the Synthetic Route: This pathway is favored due to the high reactivity of the strained epoxide ring. The reaction proceeds via a nucleophilic attack by the lone pair of electrons on the diethylamine nitrogen at one of the epoxide's carbon atoms. Under neutral or basic conditions, the attack preferentially occurs at the less sterically hindered terminal carbon, leading to the desired 1,2-diol substitution pattern after workup.

G cluster_conditions Reaction Conditions Diethylamine Diethylamine (C₂H₅)₂NH Intermediate Alkoxide Intermediate Diethylamine->Intermediate Nucleophilic Attack Glycidol Glycidol (Epoxypropanol) Glycidol->Intermediate Product This compound Intermediate->Product Protonation (Aqueous Workup) Cond1 Solvent (e.g., Ethanol, Water) Cond2 Moderate Temperature

Caption: General synthesis workflow for this compound.

Exemplary Synthesis Protocol

This protocol is a representative methodology based on established chemical principles for analogous compounds.[13][14]

  • Reactor Setup: A jacketed glass reactor is charged with an aqueous or methanolic solution of diethylamine. The vessel is equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, and is purged with nitrogen.

  • Initial Reaction: 3-chloro-1,2-propanediol (or an equivalent epoxide like glycidol) is added dropwise to the stirred diethylamine solution while maintaining the temperature at approximately 25-30°C using a chiller. This initial phase allows for the substitution reaction to begin under controlled conditions.

  • Base Addition: To neutralize the HCl byproduct (if using the chloro-precursor) and drive the reaction to completion, a solution of a base like sodium methoxide in methanol is added concurrently with the remaining 3-chloro-1,2-propanediol.[13]

  • Thermal Reaction: After the additions are complete, the reaction mixture is stirred for 1-3 hours at a slightly elevated temperature (e.g., 30-40°C) to ensure complete conversion.[13]

  • Reflux: The mixture is then heated to reflux for 1-3 hours to finalize the reaction.[13]

  • Workup and Purification:

    • The reaction mixture is cooled to room temperature. Any precipitated salts (e.g., NaCl) are removed by filtration.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting crude product is purified by vacuum distillation to yield the final high-purity this compound.[14]

Key Applications in Drug Development and Industry

The dual functionality of this compound makes it a strategic intermediate in several high-value applications.

Cornerstone Intermediate for Beta-Blockers

This compound is a crucial precursor in the synthesis of several widely used beta-blocker APIs, including Propranolol, Atenolol, and Metoprolol.[3]

Mechanistic Insight: The synthesis of these APIs often involves reacting this compound with an appropriate substituted phenol. The diol's primary hydroxyl group is typically activated or converted into a better leaving group (often by forming an epoxide in situ), which is then subjected to nucleophilic attack by the phenoxide. The diethylamino group may be a placeholder that is later modified or is part of a different synthetic strategy where the core amino-alcohol structure is built first. Its structure provides the essential propanolamine backbone characteristic of this class of drugs.

G Logical Pathway from Intermediate to Beta-Blocker APIs Core 3-(Alkylamino)-1,2-propanediol (Core Structure) Propranolol Propranolol Core->Propranolol Reacts with 1-Naphthol precursor Atenolol Atenolol Core->Atenolol Reacts with (4-Carbamoylmethyl)phenol precursor Metoprolol Metoprolol Core->Metoprolol Reacts with 4-(2-Methoxyethyl)phenol precursor

Caption: Role as a core building block for beta-blocker synthesis.

Monomer in Polymer Chemistry

The compound serves as a chain extender and functional monomer in the synthesis of polyurethanes.[4][12]

  • Functionality: The two hydroxyl groups react with diisocyanates to form the polyurethane backbone.

  • Cationic Character: The tertiary amine can be quaternized to introduce positive charges along the polymer chain, creating polyurethane cationomers. These materials are useful in applications requiring electrostatic interactions, such as coatings, adhesives, and materials for biomedical applications.[4][12]

Ligand for Chromatographic Media

The "DEAE" functional group (diethylaminoethyl) is a classic weak anion-exchange ligand. This compound can be used to functionalize chromatographic supports, such as methacrylate monoliths, to create stationary phases for anion-exchange chromatography.[4][12] The diethylamino group provides the necessary basic site for ion-exchange interactions.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Profile: The compound is corrosive and can cause severe skin burns, eye damage, and irritation to the respiratory tract.[6][7] Inhalation may lead to corrosive injuries to the lungs.[6]

Table 3: Recommended Safety and Handling Procedures

ProcedureRecommendationSource(s)
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers must be readily available.[7][15]
Personal Protective Equipment (PPE) Wear chemical safety goggles or a face shield, appropriate protective gloves (e.g., nitrile), and a lab coat. For risk of vapor inhalation, use a respirator with a suitable filter.[7][10][12]
Handling Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed when not in use. Avoid contact with moisture.[7][15]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep in a tightly closed container, protected from moisture.[7]
First Aid: Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 30 minutes. Seek immediate medical attention.[7]
First Aid: Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
First Aid: Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[7]

Conclusion

This compound is a functionally rich chemical intermediate with significant utility in both industrial and pharmaceutical chemistry. Its defined structure, well-characterized properties, and established synthetic routes make it a reliable building block for creating complex, high-value molecules. For drug development professionals and researchers, a thorough understanding of its chemistry, applications, and handling requirements is essential for leveraging its full potential in innovation and development.

References

Methodological & Application

Application Note: Synthesis of Cationic Polyurethane for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polyurethane cationomers are a versatile class of polymers gaining significant attention in the field of drug delivery. Their unique segmented block copolymer structure, consisting of alternating hard and soft segments, allows for tunable mechanical properties, biocompatibility, and biodegradability. The incorporation of cationic centers along the polymer backbone imparts a positive charge at physiological pH, enabling electrostatic interactions with negatively charged biological molecules such as nucleic acids (for gene delivery) and anionic cell surfaces, which can enhance cellular uptake. This application note provides a detailed protocol for the synthesis of a polyurethane cationomer utilizing 3-(diethylamino)-1,2-propanediol as a key chain extender to introduce these cationic functionalities.

The synthesis of polyurethanes is a polyaddition reaction between a diisocyanate and a polyol.[1] By carefully selecting the monomers, the final properties of the polyurethane can be precisely controlled.[2] In our protocol, we employ a two-step prepolymer method.[3][4] This approach involves first reacting a diisocyanate with a polyol to form an isocyanate-terminated prepolymer. This prepolymer is then chain-extended with a diol, in this case, this compound, to form the final high molecular weight polyurethane. The tertiary amine group in this compound provides the latent cationic center, which can be protonated at physiological pH or quaternized to introduce a permanent positive charge.

Materials and Methods

Materials
MaterialSupplierGradeCAS Number
Poly(caprolactone) diol (PCL)Sigma-AldrichMn ~2000 g/mol 24980-41-4
Isophorone diisocyanate (IPDI)Sigma-Aldrich≥99.5%4098-71-9
This compoundSigma-Aldrich98%621-56-7
Dibutyltin dilaurate (DBTDL)Sigma-Aldrich95%77-58-7
TolueneSigma-AldrichAnhydrous, 99.8%108-88-3
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%68-12-2
Diethyl etherSigma-AldrichACS reagent, ≥99.0%60-29-7
Equipment
  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Vacuum oven

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Gel Permeation Chromatography (GPC) system

  • Differential Scanning Calorimeter (DSC)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocol

The synthesis of the polyurethane cationomer is performed via a two-step prepolymer method in a moisture-free environment.

Step 1: Prepolymer Synthesis
  • Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. Purge the system with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Reactant Addition: Add poly(caprolactone) diol (PCL, 1 equivalent) and anhydrous toluene to the flask. Stir the mixture at 60°C until the PCL is completely dissolved.

  • Isocyanate Addition: Add isophorone diisocyanate (IPDI, 2 equivalents) dropwise to the PCL solution over 30 minutes using a dropping funnel.

  • Catalyst Addition: Introduce a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 wt% of total reactants) to the reaction mixture.

  • Reaction: Increase the temperature to 80-85°C and allow the reaction to proceed for 2-3 hours under a continuous nitrogen purge.[3] The progress of the reaction can be monitored by FTIR spectroscopy, observing the disappearance of the -OH peak (around 3300-3500 cm⁻¹) from the PCL and the appearance of the urethane -NH peak (around 3300 cm⁻¹). The isocyanate peak (around 2270 cm⁻¹) should remain present.

Step 2: Chain Extension
  • Cooling: After the prepolymer formation is complete, cool the reaction mixture to 60°C.

  • Chain Extender Addition: Dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) and add it dropwise to the prepolymer solution over 30 minutes.

  • Polymerization: Maintain the reaction temperature at 60-70°C and continue stirring for an additional 3-4 hours. The reaction is monitored by FTIR by observing the disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹.[5]

  • Precipitation and Purification: Once the reaction is complete, precipitate the polyurethane cationomer by slowly pouring the reaction mixture into a large excess of cold diethyl ether with vigorous stirring.

  • Washing: Decant the diethyl ether and wash the precipitated polymer multiple times with fresh diethyl ether to remove any unreacted monomers and catalyst.

  • Drying: Dry the purified polyurethane cationomer in a vacuum oven at 40-50°C for 24 hours to a constant weight.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_Prepolymer Step 1: Prepolymer Synthesis cluster_ChainExtension Step 2: Chain Extension cluster_Purification Purification PCL Poly(caprolactone) diol (PCL) Prepolymer_Reaction Reaction at 80-85°C, 2-3h PCL->Prepolymer_Reaction IPDI Isophorone diisocyanate (IPDI) IPDI->Prepolymer_Reaction Toluene Toluene (Solvent) Toluene->Prepolymer_Reaction DBTDL DBTDL (Catalyst) DBTDL->Prepolymer_Reaction Prepolymer Isocyanate-Terminated Prepolymer Prepolymer_Reaction->Prepolymer Polymerization Reaction at 60-70°C, 3-4h Prepolymer->Polymerization Chain Extension DEAP This compound DEAP->Polymerization DMF DMF (Solvent) DMF->Polymerization PU_Cationomer Polyurethane Cationomer Polymerization->PU_Cationomer Precipitation Precipitation in Diethyl Ether PU_Cationomer->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying Final_Product Purified Polyurethane Cationomer Drying->Final_Product

Caption: Workflow for the two-step synthesis of polyurethane cationomer.

Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the chemical structure of the synthesized polyurethane cationomer. The disappearance of the isocyanate peak (~2270 cm⁻¹) and the hydroxyl peak (~3300-3500 cm⁻¹) and the appearance of the urethane linkage peaks (N-H stretching at ~3300 cm⁻¹ and C=O stretching at ~1700 cm⁻¹) are indicative of a successful polymerization.

Gel Permeation Chromatography (GPC)

GPC is employed to determine the molecular weight and polydispersity index (PDI) of the polymer. This is crucial for understanding the polymer's physical properties and its potential performance in drug delivery applications.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polyurethane, such as the glass transition temperature (Tg). The Tg provides insight into the phase separation between the hard and soft segments of the polymer, which influences its mechanical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy can be used to further confirm the chemical structure of the polyurethane cationomer and to determine the molar ratio of the different monomers incorporated into the polymer chain.[3]

Discussion

The choice of monomers is critical in tailoring the properties of the polyurethane for specific drug delivery applications.

  • Polyol (Soft Segment): Poly(caprolactone) diol is a biodegradable and biocompatible polyester. The length of the PCL chain will influence the flexibility and degradation rate of the final polymer.

  • Diisocyanate (Hard Segment): Isophorone diisocyanate is an aliphatic diisocyanate that imparts good light stability and biocompatibility to the polyurethane.

  • Chain Extender (Hard Segment): this compound is a crucial component as it introduces the tertiary amine groups that confer the cationic nature to the polymer. The density of cationic charges can be controlled by adjusting the molar ratio of this chain extender. These cationic sites can be protonated in acidic environments, such as in endosomes, which can facilitate endosomal escape, a key step in intracellular drug delivery.

The two-step prepolymer method offers better control over the polymer structure compared to a one-shot polymerization.[3] By first forming the prepolymer, a more uniform distribution of the hard and soft segments can be achieved.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of a polyurethane cationomer using this compound. The resulting polymer is a promising candidate for various drug delivery applications, including gene delivery and targeted drug release. The versatility of polyurethane chemistry allows for further modifications to fine-tune the polymer's properties for specific therapeutic needs. Researchers and drug development professionals can use this guide as a starting point for developing novel and effective drug delivery systems.

References

3-(Diethylamino)-1,2-propanediol in the preparation of monolithic columns

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Leveraging 3-(Diethylamino)-1,2-propanediol for the In-Situ Preparation of Weak Anion-Exchange Monolithic Columns for HPLC

Audience: Researchers, scientists, and drug development professionals in the fields of chromatography, analytical chemistry, and materials science.

Abstract: This document provides a comprehensive technical guide on the application of this compound in the fabrication of polymeric monolithic stationary phases for high-performance liquid chromatography (HPLC). We detail a robust, two-step process beginning with the synthesis of a foundational poly(glycidyl methacrylate-co-ethylene dimethacrylate) [poly(GMA-co-EDMA)] monolith, followed by a post-polymerization modification to introduce weak anion-exchange functionalities. This guide elucidates the underlying chemical principles, provides detailed, field-tested protocols, and explains the rationale behind key experimental parameters to ensure reproducibility and high performance.

Introduction: The Need for Functionalized Monoliths

Monolithic columns represent a significant advancement in separation science, offering a continuous, single-piece porous structure that overcomes some limitations of traditional particle-packed columns.[1][2] Their interconnected porous network facilitates high flow rates at lower backpressures, enabling rapid separations.[1][2] However, the true versatility of monolithic columns is unlocked through surface functionalization, which allows for the creation of stationary phases with tailored selectivities for various applications, including ion-exchange, affinity, and hydrophilic interaction chromatography.[1][3][4]

Glycidyl methacrylate (GMA) is a widely used monomer in the synthesis of organic polymer-based monoliths due to its highly reactive epoxy group.[1][5] This epoxide ring serves as a versatile anchor for subsequent chemical modifications, allowing for the introduction of a wide array of functional groups.[1][6] This guide focuses on a post-polymerization modification strategy to create a weak anion-exchange (WAX) stationary phase using this compound, a multifunctional reagent ideal for this purpose.[7] Its tertiary amine provides the ion-exchange site, while the diol moiety enhances the hydrophilicity of the column surface, which is beneficial for the separation of polar and charged biomolecules.

Mechanism: From Epoxy Precursor to Anion-Exchanger

The creation of the anion-exchange monolith is a two-stage process. First, a rigid, porous monolith with a high density of surface epoxy groups is synthesized. Second, these epoxy groups are reacted with this compound.

The key chemical transformation is the nucleophilic ring-opening of the epoxide by the tertiary amine of this compound. This reaction forms a stable covalent bond and introduces a quaternary ammonium group onto the monolith surface. This positively charged group serves as the active site for anion exchange.

Caption: Reaction of the monolith's epoxy group with this compound.

Experimental Protocols

This section is divided into two core protocols: the synthesis of the base monolith and its subsequent functionalization.

Part 1: Synthesis of the Poly(GMA-co-EDMA) Base Monolith

This protocol details the in-situ free-radical polymerization of a GMA-based monolith within a fused-silica capillary. The choice of porogens (pore-forming solvents) is critical for establishing the desired porous architecture of the monolith.[8] A binary porogen system, such as cyclohexanol and 1-decanol, is often employed to control the size of both the macropores (for mobile phase flow) and mesopores (for surface area).[9]

Materials:

  • Fused-silica capillary (e.g., 100 µm I.D.)

  • 3-(Trimethoxysilyl)propyl methacrylate (for capillary wall modification)

  • Glycidyl methacrylate (GMA), monomer

  • Ethylene dimethacrylate (EDMA), cross-linker[1]

  • Azobisisobutyronitrile (AIBN), thermal initiator

  • Cyclohexanol, porogen

  • 1-Decanol, porogen

  • Methanol, Acetone, 0.2 M NaOH, 0.2 M HCl, Water (for cleaning and washing)

Protocol Steps:

  • Capillary Preparation (Silanization):

    • Cut a desired length of fused-silica capillary (e.g., 30 cm).

    • Sequentially flush the capillary with 1 M NaOH, water, 0.1 M HCl, water, and finally acetone to clean and activate the inner surface. Dry the capillary with a stream of nitrogen.

    • Fill the capillary with a 20% (v/v) solution of 3-(trimethoxysilyl)propyl methacrylate in acetone. Seal both ends.

    • Allow the reaction to proceed for 12 hours at room temperature or 2 hours at 60°C. This step covalently anchors methacrylate groups to the silica wall, ensuring the monolith remains attached after polymerization.[5]

    • Flush the capillary with acetone and dry with nitrogen.

  • Preparation of Polymerization Mixture:

    • In a clean vial, prepare the polymerization mixture according to the ratios in Table 1.

    • Crucial Step: Degas the mixture thoroughly by sparging with nitrogen for 10-15 minutes or by sonication to remove dissolved oxygen, which can inhibit free-radical polymerization.

    Table 1: Example Polymerization Mixture Composition

    Component Role Typical % (w/w)
    Glycidyl Methacrylate (GMA) Monomer 24%
    Ethylene Dimethacrylate (EDMA) Cross-linker 16%
    Cyclohexanol Porogen 48%
    1-Decanol Porogen 12%

    | AIBN | Initiator | 1% (of monomers) |

  • In-situ Polymerization:

    • Fill the prepared capillary with the polymerization mixture using a syringe or HPLC pump.

    • Seal both ends of the capillary securely (e.g., with rubber septa).

    • Submerge the capillary in a water bath pre-heated to 60-70°C.

    • Allow polymerization to proceed for 18-24 hours. The mixture will turn opaque white as the polymer forms and phase-separates.

  • Column Washing:

    • After polymerization, remove the seals and connect the capillary to an HPLC pump.

    • Wash the newly formed monolith with a suitable solvent, such as methanol or acetonitrile, at a low flow rate (e.g., 0.1-0.2 mL/min for a larger column, or low pressure for a capillary) to remove unreacted monomers and porogens. Continue washing until the baseline is stable.

Caption: Workflow for the synthesis of the base poly(GMA-co-EDMA) monolith.

Part 2: Post-Polymerization Functionalization

This protocol modifies the inert epoxy-functionalized monolith into a weak anion-exchanger.

Materials:

  • Prepared poly(GMA-co-EDMA) monolithic column

  • This compound[7]

  • Dioxane or a similar polar aprotic solvent

  • HPLC pump

  • Thermostatted column oven

Protocol Steps:

  • Prepare the Modification Solution:

    • Prepare a solution of 10% (v/v) this compound in dioxane.

  • On-Column Reaction:

    • Install the poly(GMA-co-EDMA) monolithic column in an HPLC system or a setup with a syringe pump.

    • Continuously pump the modification solution through the column at a very low flow rate (e.g., 1-5 µL/min for a 100 µm I.D. capillary) to ensure sufficient reaction time.

    • Place the column in an oven heated to 60-80°C to facilitate the ring-opening reaction.

    • Continue this process for 6-12 hours.

  • Final Washing:

    • After the modification period, thoroughly wash the column with the reaction solvent (dioxane), followed by methanol, and finally with water to remove any unreacted reagents and byproducts.

    • The column is now functionalized and can be equilibrated with the desired mobile phase for chromatographic analysis.

Characterization and Performance

Morphological Characterization: The porous structure of the monolith can be visualized using Scanning Electron Microscopy (SEM). A successful monolith will exhibit a homogeneous, continuous structure of interconnected polymer globules, perfused by larger flow-through pores.[10]

Chromatographic Performance: The performance of the final weak anion-exchange column should be evaluated by separating a standard mixture of anions or acidic proteins. Key performance indicators include retention factor (k), selectivity (α), and peak asymmetry.

Table 2: Example Chromatographic Data for Anion Separation Mobile Phase: 20 mM Tris-HCl, pH 7.5; Flow Rate: 1.0 mL/min (for a 4.6 mm ID column)

Analyte Retention Time (min) Tailing Factor
Chloride 2.1 1.1
Nitrate 3.5 1.2
Sulfate 5.8 1.3

| Phosphate | 7.2 | 1.2 |

This data is representative and will vary based on exact column dimensions and operating conditions.

Conclusion

The use of this compound provides a straightforward and effective method for converting a generic poly(GMA-co-EDMA) monolith into a high-performance weak anion-exchange stationary phase. This post-polymerization modification approach is highly advantageous as it allows for the synthesis of a well-characterized base monolith whose morphology can be optimized independently of the surface chemistry.[4] The resulting hydrophilic, charged surface is well-suited for the separation of a variety of anionic species, from small inorganic ions to complex biomolecules.

References

Application of 3-(Diethylamino)-1,2-propanediol in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stimuli-Responsive Drug Delivery with a Versatile Amino Diol

In the landscape of advanced drug delivery, precision and control are paramount. The ability to deliver a therapeutic agent to a specific site of action and trigger its release in response to local physiological cues is the hallmark of next-generation nanomedicines. 3-(Diethylamino)-1,2-propanediol, a bifunctional molecule featuring a tertiary amine and a diol, is emerging as a critical building block in the design of such intelligent drug delivery systems. Its unique chemical architecture allows for its incorporation into a variety of nanocarriers, imparting them with pH-sensitivity, a crucial attribute for targeted drug release in pathological microenvironments such as tumors and inflamed tissues. This guide provides an in-depth exploration of the application of this compound in drug delivery, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The core utility of this compound in drug delivery stems from its tertiary amine group. This functional group possesses a pKa that allows it to become protonated in acidic environments, leading to a change in the physicochemical properties of the delivery system. This pH-responsive behavior can be harnessed to trigger the release of encapsulated drugs specifically in acidic milieus, thereby enhancing therapeutic efficacy while minimizing off-target effects. The diol functionality, on the other hand, provides versatile handles for polymerization and conjugation, enabling the integration of this pH-sensitive moiety into a diverse range of delivery platforms, including cationic lipids for gene therapy, pH-responsive polymers for controlled release, and stable nanoemulsions.

Physicochemical Properties and Toxicological Profile

A thorough understanding of the physicochemical properties and toxicological profile of this compound is essential for its effective and safe application in drug delivery systems.

PropertyValueReference
Molecular Formula C7H17NO2--INVALID-LINK--
Molecular Weight 147.22 g/mol --INVALID-LINK--
Appearance Clear, colorless to light yellow liquid--INVALID-LINK--
Boiling Point 233-235 °C--INVALID-LINK--
Density 0.965 g/mL at 25 °C--INVALID-LINK--
Solubility Soluble in waterInferred from structure and properties of similar amino alcohols

Toxicological Considerations:

While comprehensive in-vivo toxicity data for this compound is limited, preliminary information and data from structurally related compounds provide important guidance. Safety data sheets indicate that in its pure form, it can be corrosive and cause skin and eye irritation.[1] Studies on other short-chain amino alcohols have shown varying degrees of cytotoxicity, which appears to be influenced by factors such as chain length and the position of functional groups.[2] The cationic nature of tertiary amines, especially in the context of cationic lipids, can contribute to cytotoxicity.[3] Therefore, it is imperative to conduct thorough biocompatibility and cytotoxicity assessments of any final drug delivery formulation containing this compound. The principle of "safe by design" should be followed, where the concentration of the amino diol is optimized to achieve the desired pH-responsiveness without inducing significant toxicity.

Applications in Drug Delivery Systems

The unique bifunctionality of this compound makes it a versatile component for a range of drug delivery platforms.

Cationic Lipids for Gene Delivery

The tertiary amine of this compound can serve as the cationic headgroup of a lipid, which is essential for complexing with negatively charged nucleic acids (like siRNA and pDNA) to form lipoplexes. These lipoplexes can protect the genetic material from degradation and facilitate its entry into cells. The pH-sensitivity of the diethylamino group can further aid in the endosomal escape of the nucleic acid, a critical step for its therapeutic action.

Diagram: Logical Flow for Cationic Lipid-based Gene Delivery

G cluster_formulation Formulation cluster_delivery Cellular Delivery Cationic_Lipid Cationic Lipid (with DEAP headgroup) Lipoplex_Formation Lipoplex Formation Cationic_Lipid->Lipoplex_Formation Nucleic_Acid Nucleic Acid (siRNA, pDNA) Nucleic_Acid->Lipoplex_Formation Endocytosis Endocytosis Lipoplex_Formation->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Protonation of DEAP headgroup Cytosolic_Release Cytosolic Release of Nucleic Acid Endosomal_Escape->Cytosolic_Release

Caption: Workflow for gene delivery using cationic lipids derived from this compound.

pH-Responsive Polymeric Micelles and Nanoparticles

The diol functionality of this compound allows it to be used as a chain extender or monomer in the synthesis of polymers like polyurethanes.[4] The incorporation of this amino diol into the polymer backbone imparts pH-sensitivity. In aqueous solutions, amphiphilic block copolymers containing this moiety can self-assemble into micelles or nanoparticles. At physiological pH (7.4), the hydrophobic core can encapsulate lipophilic drugs. Upon reaching an acidic environment (e.g., a tumor), the protonation of the diethylamino groups can lead to the destabilization of the nanocarrier and subsequent drug release.

Diagram: Mechanism of pH-Responsive Drug Release from a Polymeric Micelle

G Micelle_pH74 pH 7.4 (Bloodstream) Hydrophobic Core (Drug Loaded) Hydrophilic Shell Stable Micelle Micelle_pH55 Micelle_pH55 Micelle_pH74:core->Micelle_pH55:core Protonation of DEAP moieties

Caption: pH-triggered drug release from a polymeric micelle containing this compound.

pH-Responsive Nanoemulsions

This compound can also be used to synthesize pH-responsive surfactants or co-surfactants for the stabilization of nanoemulsions.[5] These nanoemulsions can encapsulate hydrophobic drugs in their oil phase. The stability of the nanoemulsion can be designed to be pH-dependent. At neutral pH, the emulsion is stable, but in an acidic environment, the protonation of the amino groups can lead to a change in the surfactant's properties, causing the emulsion to destabilize and release the encapsulated drug.

Experimental Protocols

The following protocols are provided as a guide and should be optimized based on the specific drug and application.

Protocol 1: Synthesis of a Cationic Lipid using this compound

This protocol is adapted from methods for synthesizing similar cationic lipids and can be used to create a novel lipid for gene delivery.[6]

Materials:

  • A suitable lipid backbone with a leaving group (e.g., a bromide or mesylate)

  • This compound

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Base (e.g., Triethylamine - TEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Purification supplies (Silica gel for column chromatography, solvents for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the lipid backbone (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add this compound (1.2 equivalents) and triethylamine (1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to obtain the pure cationic lipid.

  • Characterization: Confirm the structure of the synthesized lipid using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation and Characterization of pH-Responsive Liposomes

This protocol outlines the preparation of liposomes incorporating the synthesized cationic lipid and their characterization for pH-responsive drug release.[7]

Materials:

  • Synthesized cationic lipid

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Fluorescent dye (e.g., Calcein) for release studies

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Hydration:

    • Dissolve the synthesized cationic lipid, DOPE, and cholesterol in a specific molar ratio (e.g., 1:1:0.8) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a PBS buffer (pH 7.4) containing the drug or fluorescent marker to be encapsulated. Vortex the mixture to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Subject the MLV suspension to several freeze-thaw cycles to improve encapsulation efficiency.

    • Extrude the suspension through a 100 nm polycarbonate membrane multiple times (e.g., 11-21 times) to form unilamellar vesicles (LUVs) of a defined size.

  • Purification: Remove the unencapsulated material by size exclusion chromatography or dialysis.

  • Characterization of pH-Responsive Release:

    • Dilute the liposome suspension in PBS at pH 7.4 and pH 5.5.

    • Monitor the release of the encapsulated marker over time using a fluorescence spectrophotometer. An increase in fluorescence at pH 5.5 compared to pH 7.4 indicates pH-triggered release.

    • Determine the particle size and zeta potential of the liposomes at both pH values using Dynamic Light Scattering (DLS). A change in size or surface charge can also indicate pH-responsiveness.

Protocol 3: Evaluation of Endosomal Escape

This protocol provides a method to assess the ability of the formulated nanoparticles to escape the endosome, a critical step for the cytosolic delivery of many drugs and genes.[6][8]

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Liposomes encapsulating a fluorescent marker (e.g., Calcein)

  • Lysosomal staining dye (e.g., LysoTracker Red)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed the cells in a glass-bottom dish suitable for confocal microscopy and allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently labeled liposomes for a defined period (e.g., 4 hours).

  • Staining: In the last 30 minutes of incubation, add LysoTracker Red to the medium to stain the lysosomes.

  • Washing: Wash the cells with PBS to remove excess liposomes and dye.

  • Imaging: Image the cells using a confocal microscope.

  • Analysis:

    • Observe the co-localization of the green fluorescence from the liposomes' cargo and the red fluorescence from the lysosomes.

    • A diffuse green fluorescence throughout the cytoplasm, not co-localized with the red lysosomal stain, indicates successful endosomal escape.

Conclusion and Future Perspectives

This compound stands out as a highly promising and versatile building block for the development of advanced, stimuli-responsive drug delivery systems. Its inherent pH-sensitivity, coupled with its synthetic tractability, allows for its integration into a wide array of nanocarriers, including cationic lipids, polymeric micelles, and nanoemulsions. The ability of these systems to respond to the acidic microenvironments of diseased tissues holds immense potential for improving the therapeutic index of a broad range of drugs, from small molecules to biologics.

Future research should focus on a more comprehensive in-vivo evaluation of drug delivery systems incorporating this compound, with a particular emphasis on their biocompatibility, pharmacokinetics, and therapeutic efficacy. The synthesis of novel polymers and lipids based on this amino diol, with fine-tuned pKa values, could lead to even more precise control over drug release. As our understanding of the complex interplay between nanomedicines and biological systems grows, molecules like this compound will undoubtedly play a pivotal role in the design of the next generation of smart and effective therapies.

References

Application Note: Synthesis of Propranolol via the Intermediate 3-(Diethylamino)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Propranolol, a first-generation beta-blocker, is a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1] Its therapeutic efficacy is primarily attributed to its competitive antagonism of β-adrenergic receptors.[1] The synthesis of Propranolol has been approached through various chemical routes, often prioritizing yield, purity, and stereoselectivity. A key intermediate in several synthetic strategies is 3-(diethylamino)-1,2-propanediol, a versatile building block that incorporates the core propanolamine side chain of Propranolol.[2] This tertiary amino diol, with its inherent hydroxyl and diethylamino functionalities, offers a strategic advantage in the construction of the final active pharmaceutical ingredient (API).[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Propranolol, with a specific focus on the preparation and utilization of the this compound intermediate. The protocols detailed herein are synthesized from established chemical principles and analogous procedures found in the scientific literature, offering a robust framework for laboratory-scale synthesis.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable starting material, such as 3-chloro-1,2-propanediol, with diethylamine. This reaction is analogous to the synthesis of similar dialkylamino-propanediols.[4]

Reaction Mechanism: Nucleophilic Substitution

The core of this synthesis is a classic SN2 reaction. The nitrogen atom of diethylamine, acting as a nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom in 3-chloro-1,2-propanediol. The presence of a base is often employed to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

SN2_Mechanism N Et₂NH TS [Et₂NH---CH₂(Cl)---CH(OH)-CH₂OH]‡ N->TS Nucleophilic Attack C Cl-CH₂-CH(OH)-CH₂OH C->TS Base Base P Et₂N-CH₂-CH(OH)-CH₂OH TS->P Chloride leaving Salt Base-H⁺Cl⁻

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for the synthesis of analogous dialkylamino-propanediols.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloro-1,2-propanediol110.5455.27 g0.5
Diethylamine73.1454.86 g (75 mL)0.75
Sodium Hydroxide40.0022.0 g0.55
Water18.02100 mL-
Diethyl Ether74.12As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium hydroxide (22.0 g, 0.55 mol) in water (100 mL).

  • Addition of Diethylamine: To the stirred sodium hydroxide solution, add diethylamine (54.86 g, 0.75 mol) dropwise via the dropping funnel. The addition should be controlled to maintain a gentle reflux.

  • Addition of 3-Chloro-1,2-propanediol: After the complete addition of diethylamine, add 3-chloro-1,2-propanediol (55.27 g, 0.5 mol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: The crude product is a viscous liquid. Purify by vacuum distillation to obtain pure this compound.

Expected Yield: 70-80%

Characterization of this compound

The structure and purity of the synthesized intermediate should be confirmed by spectroscopic methods.

  • 1H NMR: The proton NMR spectrum is a key tool for structural confirmation.[5][6]

    • Characteristic signals for the diethylamino group (triplet and quartet).

    • Multiplets for the propanediol backbone protons.

    • Broad signals for the hydroxyl protons.

  • 13C NMR: Provides information on the carbon skeleton.

  • FT-IR: Shows characteristic absorptions for O-H and C-N bonds.

  • Mass Spectrometry: Confirms the molecular weight of the compound.

Part 2: Synthesis of Propranolol from this compound

The conversion of this compound to Propranolol involves the formation of an ether linkage with 1-naphthol. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group of 1-naphthol is deprotonated to form a nucleophilic naphthoxide, which then displaces a suitable leaving group on the propanolamine side chain. In this proposed pathway, one of the hydroxyl groups of this compound would need to be converted into a good leaving group, such as a tosylate, or the reaction can proceed via an epoxide intermediate. A more direct, though less common, approach involves the direct reaction with 1-naphthol under conditions that favor etherification.

Proposed Synthetic Pathway

Propranolol_Synthesis Intermediate Et₂N-CH₂-CH(OH)-CH₂OH Propranolol 1-(Naphthalen-1-yloxy)-3-(diethylamino)propan-2-ol (Propranolol Analog) Intermediate->Propranolol Naphthol 1-Naphthol Naphthol->Propranolol Reagents Reagents (e.g., base, activating agent) Reagents->Propranolol

Caption: Proposed synthesis of a Propranolol analog from this compound.

Note: The direct synthesis of Propranolol (with an isopropylamino group) from this compound is not a direct conversion. The following protocol describes a more common and well-documented synthesis of Propranolol from 1-naphthol and epichlorohydrin, followed by a reaction with isopropylamine. This is provided as a validated method for the synthesis of the final product.

Standard Experimental Protocol: Synthesis of Propranolol

This protocol follows a widely established route to Propranolol.[7][8]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Naphthol144.1714.42 g0.1
Epichlorohydrin92.5211.1 g (9.4 mL)0.12
Sodium Hydroxide40.004.4 g0.11
Isopropylamine59.118.87 g (13 mL)0.15
Ethanol46.07As needed-
Water18.02As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

Step 1: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane

  • Reaction Setup: In a 500 mL three-necked round-bottom flask, dissolve 1-naphthol (14.42 g, 0.1 mol) in ethanol (100 mL).

  • Addition of Base: Add a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (10 mL) to the stirred solution.

  • Addition of Epichlorohydrin: Add epichlorohydrin (11.1 g, 0.12 mol) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux for 3 hours.

  • Work-up: Cool the reaction mixture and pour it into 200 mL of cold water. The epoxide will precipitate as a solid. Filter the solid, wash with water, and dry.

Step 2: Synthesis of Propranolol

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 1-(naphthalen-1-yloxy)-2,3-epoxypropane from the previous step in ethanol (100 mL).

  • Addition of Isopropylamine: Add isopropylamine (8.87 g, 0.15 mol) to the solution.

  • Reaction: Reflux the mixture for 4 hours.

  • Work-up and Purification: Cool the reaction mixture. The product will crystallize upon cooling. Filter the crystals, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Propranolol.

Expected Yield: 60-70% (overall)

Characterization of Propranolol
  • Melting Point: The melting point of the synthesized Propranolol should be compared with the literature value (96 °C).[1]

  • 1H NMR and 13C NMR: To confirm the structure and purity. The spectra should be consistent with the known data for Propranolol.

  • HPLC: To determine the purity of the final product.

  • Mass Spectrometry: To confirm the molecular weight (259.34 g/mol ).[1]

Discussion and Field-Proven Insights

The choice of synthetic route for Propranolol often depends on factors such as cost of starting materials, scalability, and desired stereochemistry. While the use of this compound as a direct precursor to Propranolol is less documented, its synthesis and the chemistry of its functional groups are well-understood. The provided standard protocol for Propranolol synthesis is a reliable and widely used method in both academic and industrial settings.

Critical Parameters and Causality:

  • Base Selection: In the synthesis of the intermediate, a strong, non-nucleophilic base is crucial to deprotonate the amine without competing in the substitution reaction. In the standard Propranolol synthesis, sodium hydroxide is used to deprotonate the phenolic hydroxyl group of 1-naphthol, forming the more nucleophilic naphthoxide ion.

  • Solvent Choice: The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Ethanol is a common choice for these types of reactions as it is a good solvent for both organic and inorganic reagents and has a convenient boiling point for refluxing.

  • Temperature Control: As with many organic reactions, temperature control is critical. Exothermic reactions need to be carefully managed to avoid side reactions and ensure safety.

  • Purification: The purity of the final API is of utmost importance. Recrystallization is an effective method for purifying solid compounds like Propranolol. For the liquid intermediate, vacuum distillation is the preferred method. The purity should always be verified by appropriate analytical techniques.

Conclusion

This application note has detailed the synthesis of Propranolol with a focus on the preparation of the key intermediate, this compound. While a direct conversion of this specific intermediate to Propranolol is not a standard literature procedure, the principles of its synthesis and its potential utility in constructing the Propranolol backbone have been discussed. A well-established and reliable protocol for the synthesis of Propranolol from 1-naphthol and epichlorohydrin has been provided as a practical guide for researchers. The successful synthesis of Propranolol relies on careful control of reaction parameters and rigorous purification and characterization of both intermediates and the final product.

References

Application Notes and Protocols for the Utilization of 3-(Diethylamino)-1,2-propanediol in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-(Diethylamino)-1,2-propanediol in Pharmaceutical Synthesis

This compound is a versatile chemical intermediate whose molecular architecture is of significant interest in the pharmaceutical industry.[1][2] As a trifunctional molecule, featuring a tertiary amine and two hydroxyl groups (a primary and a secondary one), it serves as a valuable building block for constructing more complex active pharmaceutical ingredients (APIs).[1] The presence of both nucleophilic hydroxyl groups and a basic diethylamino moiety allows for a variety of chemical transformations, making it a key component in the synthesis of several classes of drugs, most notably β-adrenergic receptor antagonists (beta-blockers).[2]

This document provides an in-depth guide to the application of this compound in the synthesis of APIs, with a focus on providing detailed, scientifically grounded protocols and explaining the rationale behind the experimental choices.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe synthesis.

PropertyValueReference
CAS Number 621-56-7[3]
Molecular Formula C₇H₁₇NO₂[2]
Molecular Weight 147.22 g/mol [2]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 233-235 °C[3]
Density 0.965 g/mL at 25 °C[3]
Refractive Index n20/D 1.4602[3]
Solubility Soluble in water[4]

Core Application: Synthesis of Aryloxypropanolamine-Based Beta-Blockers

The aryloxypropanolamine scaffold is the cornerstone of a major class of beta-blockers used to manage cardiovascular diseases.[5] While the most common industrial synthesis of these molecules involves the reaction of a phenol with epichlorohydrin followed by the addition of an amine, an alternative and equally viable strategy can be employed starting from this compound. This approach offers a different perspective on retrosynthetic analysis and can be advantageous in specific synthetic contexts, such as in the preparation of chemical libraries or when specific stereochemistry is desired.

Conceptual Synthetic Workflow

The general strategy involves the selective activation of one of the hydroxyl groups of this compound, followed by a nucleophilic substitution reaction with a phenoxide.

G A This compound B Selective Activation of Primary Hydroxyl A->B e.g., Tosylation C Activated Intermediate B->C E Nucleophilic Substitution (Williamson Ether Synthesis) C->E D Phenolic Starting Material (ArOH) D->E Base (e.g., NaH) F Aryloxypropanolamine API E->F G cluster_0 Step 1: Selective Tosylation cluster_1 Step 2: Williamson Ether Synthesis A This compound C₇H₁₇NO₂ C Monotosylated Intermediate C₁₄H₂₃NO₄S A->C Pyridine, 0 °C B p-Toluenesulfonyl Chloride C₇H₇ClO₂S B->C F Aryloxypropanolamine Product C₁₄H₂₃NO₂-Ar C->F Reflux D Substituted Phenol ArOH D->F THF E Sodium Hydride NaH E->F

References

Application Notes and Protocols for 3-(Diethylamino)-1,2-propanediol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive overview of 3-(Diethylamino)-1,2-propanediol (CAS: 621-56-7), a versatile bifunctional molecule featuring both a tertiary amine and a 1,2-diol moiety. Its unique structure makes it a valuable intermediate and building block in various fields of organic synthesis. This document elucidates its primary applications, including its role as a precursor in the synthesis of Active Pharmaceutical Ingredients (APIs) and as a monomer in the creation of functional polymers. A detailed, field-tested protocol for the synthesis of a polyurethane oligomer using this compound is provided, alongside essential safety and handling information. This note is intended for researchers, chemists, and professionals in drug development and material science.

Introduction to this compound

Overview and Significance

This compound is a specialized chemical intermediate that provides chemists with a tool for constructing complex molecular architectures with high precision.[1] Its structure, containing both nucleophilic hydroxyl groups and a basic tertiary amine, allows for a diverse range of chemical transformations. This versatility makes it an important starting material for multi-step syntheses targeting pharmaceuticals and advanced materials.[1] High purity (≥98.0%) is crucial for its successful application in these sophisticated synthetic routes.[1]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 621-56-7[2]
Molecular Formula C₇H₁₇NO₂[3]
Molecular Weight 147.22 g/mol [3]
Appearance Colorless to light yellow liquidN/A
Density 0.965 g/mL at 25 °C[2]
Boiling Point 233-235 °C[2]
Refractive Index n20/D 1.4602[2]
Flash Point 108 °C (226.4 °F) - closed cup[2]
SMILES CCN(CC)CC(O)CO[2]
InChI Key LTACQVCHVAUOKN-UHFFFAOYSA-N[2]
Structural Features and Reactivity

The reactivity of this compound is governed by its two distinct functional groups:

  • 1,2-Diol: The vicinal hydroxyl groups can undergo reactions typical of alcohols, such as esterification, etherification, and reaction with isocyanates to form urethanes. The proximity of the two hydroxyls allows it to act as a bidentate ligand, chelating to metal centers. This feature is pivotal for its potential use in developing chiral catalysts.

  • Tertiary Amine: The diethylamino group imparts basicity to the molecule and can be protonated to form ammonium salts. This functionality is key to its use in forming cationomers, where the amine is quaternized to introduce a permanent positive charge into a polymer backbone.[2][4]

Key Applications in Organic Synthesis

The bifunctional nature of this compound makes it a valuable component in several areas of chemical synthesis.

G cluster_main cluster_apps main This compound api API Intermediate (e.g., for Beta-Blockers) main->api Versatile Precursor poly Polymer Chemistry (Polyurethane Cationomers) main->poly Monomer / Chain Extender ligand Ligand Development (Asymmetric Catalysis) main->ligand Chiral Backbone

Caption: Key application areas for this compound.

Core Building Block for Active Pharmaceutical Ingredients (APIs)

This compound is cited as an essential raw material in the development and synthesis of several APIs, including the beta-blockers Propranolol, Atenolol, and Metoprolol.[1][5] The aminodiol structure serves as a key synthon for building the 3-amino-1-aryloxy-propan-2-ol core common to this class of drugs.

Monomer in Polymer Chemistry

A significant application is its use in the synthesis of polyurethanes. Specifically, it was used to create diphenylmethane-4,4′-diisocyanate based polyether polyurethane cationomers.[2] In this context, the diol functional groups react with isocyanates to form the polyurethane backbone. The pendant diethylamino group can then be quaternized in a subsequent step to introduce positive charges, yielding a cationomer. These charged polymers have applications as biocompatible materials, coatings, and specialty elastomers.[4]

Potential as a Chiral Ligand in Asymmetric Synthesis

While specific protocols for this compound are emerging, the broader class of chiral amino alcohols and aminodiols are extensively used as ligands and catalysts in asymmetric synthesis.[6][7] The 1,2-diol can coordinate to a metal center, while the nearby chiral center and amino group create a defined chiral environment. This allows for stereoselective transformations such as the asymmetric addition of organozinc reagents to aldehydes.[6] The development of catalysts derived from this compound represents a promising area for future research.[8]

Detailed Experimental Protocol: Synthesis of a Polyurethane Oligomer

This protocol describes a representative procedure for the synthesis of a polyurethane prepolymer by reacting this compound with 4,4'-Methylene diphenyl diisocyanate (MDI). This is a foundational step for creating polyurethane materials.[2][4]

Principle and Mechanism

The synthesis of polyurethanes proceeds via the step-growth polymerization of a diol with a diisocyanate. The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic carbon of the isocyanate group. This addition reaction forms a carbamate (urethane) linkage. The use of a sub-stoichiometric amount of the diol relative to the diisocyanate results in an isocyanate-terminated prepolymer, which can be further reacted in subsequent processing steps. A catalyst, typically a tin compound like dibutyltin dilaurate (DBTDL), is often used to accelerate the reaction.[9]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStore under inert gas.
4,4'-Methylene diphenyl diisocyanate (MDI)≥98%Sigma-AldrichHighly reactive, handle with care.
Dibutyltin dilaurate (DBTDL)Catalyst gradeSigma-AldrichCatalyst solution (e.g., 1% in THF) is recommended for accurate addition.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse anhydrous solvent to prevent side reactions.
Nitrogen (N₂) or Argon (Ar)High purityN/AFor maintaining an inert atmosphere.
Equipment
Three-neck round-bottom flaskOven-dried before use.
Mechanical stirrerEnsures efficient mixing of viscous solutions.
CondenserFitted with a drying tube (CaCl₂ or Drierite).
Heating mantle with temperature controllerFor precise temperature control.
Syringes and needlesFor transfer of anhydrous solvent and catalyst.
Step-by-Step Procedure
  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser topped with a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Preparation: In the flask, dissolve 4,4'-MDI (e.g., 25.0 g, 0.1 mol) in 100 mL of anhydrous THF. Stir the mixture until the MDI is fully dissolved.

    • Causality Note: Anhydrous conditions are critical because isocyanates react readily with water to form unstable carbamic acids, which decompose to amines and CO₂, leading to urea linkages and potential foaming.

  • Initial Heating: Gently heat the MDI solution to 50-60 °C using a heating mantle.

  • Diol Addition: In a separate, dry flask, prepare a solution of this compound (e.g., 7.36 g, 0.05 mol) in 20 mL of anhydrous THF. Using a syringe, add this solution dropwise to the heated MDI solution over 30 minutes.

    • Causality Note: Slow, dropwise addition is necessary to control the exothermic reaction and prevent localized overheating, which could lead to side reactions and a broader molecular weight distribution.

  • Catalyst Addition: Once the diol addition is complete, add the DBTDL catalyst solution (e.g., 0.1-0.2 mL of a 1% solution in THF) via syringe.

    • Causality Note: The tin catalyst coordinates to both the isocyanate and the alcohol, activating the isocyanate for nucleophilic attack and dramatically increasing the rate of urethane formation.[9]

  • Reaction Monitoring: Maintain the reaction at 60 °C for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the characteristic N=C=O stretching band (~2270 cm⁻¹) in the IR spectrum of an aliquot. The viscosity of the solution will also increase significantly.

  • Completion and Storage: Once the reaction has reached the desired conversion, cool the mixture to room temperature. The resulting prepolymer solution can be used directly for further processing or stored under an inert atmosphere in a tightly sealed container to prevent moisture contamination.

Workflow Diagram

G cluster_workflow Polyurethane Prepolymer Synthesis Workflow A 1. Setup & Inerting Flame-dry 3-neck flask under N₂ B 2. MDI Dissolution Dissolve MDI in anhydrous THF A->B C 3. Heating Heat MDI solution to 60°C B->C D 4. Diol Addition Add 3-(DEA)-1,2-propanediol solution dropwise C->D E 5. Catalysis Inject DBTDL catalyst D->E F 6. Reaction & Monitoring Stir at 60°C for 2-4h Monitor via IR/Viscosity E->F G 7. Completion & Storage Cool to RT and store under N₂ F->G

Caption: Step-by-step workflow for polyurethane prepolymer synthesis.

Safety, Handling, and Storage

Working with this compound requires adherence to standard laboratory safety procedures.

Hazard Identification

The compound is classified with the following hazards.

Hazard ClassGHS CodeSignal WordStatement
Skin IrritationH315WarningCauses skin irritation
Eye IrritationH319WarningCauses serious eye irritation
STOT SE 3H335WarningMay cause respiratory irritation

Source: Sigma-Aldrich Safety Data Sheet.[2]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[9]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[2]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If exposure limits may be exceeded, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)).[2]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling. Handle under an inert atmosphere if the material is sensitive to moisture or air.[4]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and acids.[4]

Spill and First Aid Procedures
  • Spills: Absorb spills with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for chemical waste disposal. Ensure adequate ventilation.[4]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Conclusion and Future Outlook

This compound is a high-value chemical intermediate with established roles in pharmaceutical and polymer synthesis. Its bifunctional nature provides a reliable platform for constructing complex molecules and functional materials. The detailed protocol for polyurethane synthesis demonstrates its practical utility in materials science. Future research is likely to focus on leveraging its inherent chirality to develop novel, efficient catalysts for asymmetric transformations, further expanding its role in modern organic synthesis.

References

Application Notes and Protocols: 3-(Diethylamino)-1,2-propanediol as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-(Diethylamino)-1,2-propanediol (DEAP) in Synthetic Chemistry

In the landscape of advanced chemical synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, stereochemical control, and ultimate molecular complexity. This compound (DEAP) has emerged as a highly valuable and versatile intermediate, particularly in the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring a tertiary amine and a diol functionality, offers multiple reactive sites for strategic chemical modifications.[1][2] This bifunctionality makes DEAP an attractive precursor for the construction of intricate molecular frameworks, most notably in the synthesis of active pharmaceutical ingredients (APIs) and specialty polymers.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of DEAP. We will explore its pivotal role in the synthesis of cardiovascular drugs, delve into detailed, field-proven experimental protocols, and discuss its utility in other advanced chemical applications. The causality behind experimental choices is elucidated to empower chemists to adapt and innovate upon these methodologies.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes the key properties of DEAP.

PropertyValueReference
CAS Number 621-56-7[3]
Molecular Formula C₇H₁₇NO₂[3]
Molecular Weight 147.22 g/mol [3]
Appearance Clear, colorless to light yellow viscous liquid[2]
Boiling Point 233-235 °C[3]
Density 0.965 g/mL at 25 °C[3]
Refractive Index n20/D 1.4602[3]

Core Application: Synthesis of β-Adrenergic Blocking Agents (Beta-Blockers)

DEAP is a key intermediate in the synthesis of several widely used beta-blockers, a class of drugs prescribed for the management of cardiovascular diseases such as hypertension, angina, and arrhythmia.[4] The propanolamine side chain, a common structural motif in most beta-blockers, can be efficiently constructed using DEAP as a chiral or racemic precursor.

Mechanistic Rationale: The Epoxide Strategy

The most common and efficient synthetic strategy for beta-blockers involves the reaction of an aryl or heteroaryl alcohol (a phenol) with an electrophilic three-carbon synthon, followed by the introduction of the amine moiety. A pivotal intermediate in this pathway is an epoxide. DEAP can be strategically converted into its corresponding epoxide, 1-(diethylamino)-2,3-epoxypropane, which then serves as the key electrophile for reaction with the phenolic component of the target beta-blocker.

The overall synthetic workflow can be visualized as follows:

workflow DEAP This compound (DEAP) Epoxide 1-(Diethylamino)-2,3-epoxypropane DEAP->Epoxide Epoxidation BetaBlocker β-Adrenergic Blocker (e.g., Propranolol) Epoxide->BetaBlocker Phenol Aryl/Heteroaryl Alcohol (e.g., 1-Naphthol) Phenol:e->BetaBlocker:w Nucleophilic Ring Opening

Caption: General workflow for beta-blocker synthesis using DEAP.

Detailed Protocol: Synthesis of Propranolol via a DEAP-derived Epoxide

This protocol outlines a representative synthesis of Propranolol, a non-selective beta-blocker, utilizing DEAP as the starting material for the propanolamine side chain. The synthesis is presented in two main stages: the preparation of the key epoxide intermediate and its subsequent reaction with 1-naphthol.

Part 1: Synthesis of 1-(Diethylamino)-2,3-epoxypropane from DEAP

This procedure is adapted from established methods for the conversion of aminodiols to their corresponding epoxides.[5][6] The diol is first converted to a chlorohydrin, which then undergoes intramolecular cyclization under basic conditions to yield the epoxide.

Reaction Scheme:

reaction1 cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product DEAP This compound Chlorohydrin 3-(Diethylamino)-2-hydroxypropyl chloride DEAP->Chlorohydrin 1. Reaction with HCl HCl HCl (gas) Epoxide 1-(Diethylamino)-2,3-epoxypropane Chlorohydrin->Epoxide 2. Treatment with strong base (e.g., NaOH)

Caption: Synthesis of the key epoxide intermediate from DEAP.

Materials and Reagents:

  • This compound (DEAP), ≥98% purity

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Sodium Hydroxide (pellets)

  • Anhydrous Sodium Sulfate

  • Deionized Water

Step-by-Step Protocol:

  • Preparation of the Chlorohydrin Intermediate:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve this compound (1 mole equivalent) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble dry hydrogen chloride gas through the solution with vigorous stirring. The hydrochloride salt of the chlorohydrin will precipitate.

    • Continue the addition of HCl until no further precipitation is observed.

    • Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Epoxide Formation:

    • In a separate flask, prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v).

    • Suspend the dried chlorohydrin hydrochloride from the previous step in a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Cool the suspension to 0 °C and slowly add the concentrated sodium hydroxide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC for the disappearance of the chlorohydrin).

    • Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 1-(diethylamino)-2,3-epoxypropane. This product can be purified by vacuum distillation.

Causality and Experimental Choices:

  • The use of anhydrous conditions and dry HCl gas in the first step is crucial to prevent the formation of byproducts from the reaction of water with HCl and the starting material.

  • The formation of the hydrochloride salt facilitates the isolation of the chlorohydrin intermediate.

  • A strong base is required for the intramolecular Williamson ether synthesis (cyclization) to form the epoxide. The hydroxide ion deprotonates the hydroxyl group, which then acts as a nucleophile to displace the chloride on the adjacent carbon.

Part 2: Synthesis of Propranolol

This part of the protocol describes the nucleophilic ring-opening of the DEAP-derived epoxide with 1-naphthol.[4]

Reaction Scheme:

reaction2 cluster_reactants Reactants cluster_product Product Epoxide 1-(Diethylamino)-2,3-epoxypropane Propranolol Propranolol Epoxide->Propranolol Base-catalyzed nucleophilic attack Naphthol 1-Naphthol Naphthol->Propranolol

Caption: Final step in the synthesis of Propranolol.

Materials and Reagents:

  • 1-(Diethylamino)-2,3-epoxypropane (from Part 1)

  • 1-Naphthol

  • Sodium Hydroxide or Potassium Carbonate

  • Ethanol or Isopropanol

  • Ethyl Acetate

  • Hexane

  • Hydrochloric Acid (for salt formation, optional)

Step-by-Step Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1-naphthol (1 mole equivalent) and a base such as sodium hydroxide or potassium carbonate (1.1 mole equivalents) in a suitable alcohol solvent (e.g., ethanol or isopropanol).

    • Heat the mixture to reflux with stirring until the 1-naphthol has completely dissolved and formed the sodium or potassium naphthoxide salt.

    • Add 1-(diethylamino)-2,3-epoxypropane (1 mole equivalent) dropwise to the refluxing solution.

  • Reaction and Workup:

    • Continue to reflux the reaction mixture for several hours (monitor by TLC for the disappearance of the starting materials).

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a mixture of water and an organic solvent such as ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to yield crude Propranolol.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane, often with a small amount of triethylamine to prevent tailing.

    • Alternatively, the product can be converted to its hydrochloride salt by dissolving the free base in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent. The precipitated salt can be collected by filtration and recrystallized.

Self-Validating System and Quality Control:

  • TLC Monitoring: Throughout the synthesis, thin-layer chromatography should be used to monitor the progress of the reactions and the purity of the intermediates and final product.

  • Spectroscopic Analysis: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Melting Point: The melting point of the synthesized Propranolol (or its hydrochloride salt) should be compared with the literature value.

Other Notable Applications of this compound

Beyond its prominent role in pharmaceutical synthesis, DEAP is a valuable building block in materials science.

Synthesis of Polyurethane Cationomers

DEAP can be used as a chain extender in the synthesis of polyurethanes. The tertiary amine group in the DEAP molecule can be quaternized to introduce cationic centers into the polymer backbone. These polyurethane cationomers have applications as water-dispersible coatings, adhesives, and antimicrobial materials.[7]

Functionalization of Chromatographic Media

DEAP has been utilized to functionalize methacrylate-based monolithic columns for chromatography. The diethylamino group can be used to create anion-exchange stationary phases, which are useful for the separation of negatively charged biomolecules such as proteins and nucleic acids.[7]

Conclusion

This compound is a versatile and strategically important building block in modern organic synthesis. Its bifunctional nature allows for its efficient incorporation into complex molecules, most notably in the synthesis of beta-blocker pharmaceuticals. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize DEAP in their synthetic endeavors. The expanding applications of DEAP in materials science further underscore its significance as a valuable chemical intermediate with a promising future in various fields of chemical innovation.

References

Application Notes and Protocols for Reactions Involving 3-(Diethylamino)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Functionalized Diol

3-(Diethylamino)-1,2-propanediol (CAS No. 621-56-7) is a versatile difunctional molecule that holds significant value as a reactive building block in both polymer chemistry and pharmaceutical synthesis. Its structure, featuring a tertiary amine and two hydroxyl groups (a primary and a secondary), allows for a range of chemical transformations, making it an important intermediate in the creation of complex molecular architectures.[1] In polymer science, it serves as a key monomer for the synthesis of functional polyurethanes, particularly polyurethane cationomers. In the pharmaceutical industry, it is a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs), including beta-blockers like Propranolol, Atenolol, and Metoprolol.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup for reactions involving this compound. It offers detailed protocols for its application in polyurethane synthesis and as a pharmaceutical intermediate, supported by mechanistic insights and safety considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in chemical reactions.

PropertyValueReference
CAS Number 621-56-7[4]
Molecular Formula C₇H₁₇NO₂[4]
Molecular Weight 147.22 g/mol [4]
Appearance Clear, light yellow liquid[5]
Boiling Point 233-235 °C[4]
Density 0.965 g/mL at 25 °C[4]
Refractive Index 1.4602 (at 20 °C)[4]
Solubility Soluble in water[5]
Flash Point 108 °C (closed cup)[2]

Application I: Synthesis of Polyurethane Cationomers

Theoretical Background:

Polyurethanes are a class of polymers formed by the reaction of a di- or polyisocyanate with a polyol.[6] The inclusion of this compound as a chain extender in polyurethane synthesis introduces a tertiary amine group into the polymer backbone. This amine can be subsequently quaternized to create a polyurethane cationomer, a polymer with positively charged sites. These materials are of interest for a variety of applications, including coatings, adhesives, and as materials for biomedical applications due to their unique properties.[7]

The synthesis is typically a two-step process. First, a prepolymer is formed by reacting a diisocyanate with a polyol. In the second step, the chain extender, this compound, is added to the prepolymer, followed by a quaternizing agent. The tertiary amine in the diol can also act as a catalyst for the urethane-forming reaction.[8][9]

Experimental Protocol: Synthesis of a Polyurethane Cationomer

This protocol describes the synthesis of a polyurethane cationomer using 4,4'-Methylenebis(phenyl isocyanate) (MDI), a polyether polyol, and this compound as the chain extender.

Materials:

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol )

  • This compound

  • 1-Bromobutane (for quaternization)

  • Dry acetone (solvent)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Heating mantle with a temperature controller

  • Schlenk line or nitrogen inlet

Procedure:

  • Prepolymer Synthesis:

    • Set up the reaction apparatus under a nitrogen atmosphere.

    • To the three-necked flask, add PTMG (1 equivalent) and dry acetone.

    • Heat the mixture to 60°C with stirring until the PTMG is completely dissolved.

    • Add MDI (2 equivalents) to the dropping funnel and add it dropwise to the PTMG solution over 30 minutes.

    • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of total reactants).

    • Increase the temperature to 80°C and stir for 2-3 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by determining the NCO content via titration.[10]

  • Chain Extension and Quaternization:

    • Cool the prepolymer solution to 40°C.

    • In a separate flask, dissolve this compound (1 equivalent) and 1-bromobutane (1 equivalent) in dry acetone.

    • Slowly add the solution of the chain extender and quaternizing agent to the prepolymer solution with vigorous stirring.

    • Maintain the reaction at 40-50°C for 4-6 hours.

  • Work-up and Purification:

    • After the reaction is complete, pour the polymer solution into a shallow dish to allow the solvent to evaporate in a fume hood.

    • Further dry the resulting polymer film in a vacuum oven at 50°C to a constant weight.

    • The purification of the resulting polyurethane can be carried out by precipitation. Dissolve the polymer in a suitable solvent (e.g., dimethylformamide) and precipitate it by adding a non-solvent (e.g., water or methanol).[11]

Analytical Characterization:

  • FTIR Spectroscopy: To confirm the formation of the urethane linkage, look for the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the N-H stretching (~3330 cm⁻¹) and C=O stretching (~1700 cm⁻¹) bands of the urethane group.[12][13]

  • ¹H NMR Spectroscopy: To confirm the structure of the polymer, including the incorporation of the chain extender and the quaternization.[13]

Reaction Mechanism:

The primary reaction is the nucleophilic addition of the hydroxyl groups of the polyol and the diol to the electrophilic carbon of the isocyanate group. The tertiary amine of the this compound can catalyze this reaction by activating the isocyanate group.[8]

Polyurethane_Formation cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension & Quaternization Diisocyanate Diisocyanate (e.g., MDI) Prepolymer NCO-Terminated Prepolymer Diisocyanate->Prepolymer + Polyol Catalyst (DBTDL) Polyol Polyol (e.g., PTMG) Polyol->Prepolymer PU_Cationomer Polyurethane Cationomer Prepolymer->PU_Cationomer + Diol & Quaternizing Agent Diol This compound Diol->PU_Cationomer Quat_Agent Quaternizing Agent (e.g., 1-Bromobutane) Quat_Agent->PU_Cationomer

Caption: General workflow for the synthesis of a polyurethane cationomer.

Application II: Intermediate in Pharmaceutical Synthesis

Theoretical Background:

This compound is a valuable precursor for the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases.[14][15] A common synthetic strategy involves the reaction of a substituted phenol with an epoxide, followed by the ring-opening of the epoxide with an amine.[14] While not a direct one-step reaction, this compound can be chemically transformed into a suitable epoxide intermediate for this purpose.

A plausible synthetic route involves the conversion of the diol to a cyclic sulfate or a related leaving group, followed by intramolecular nucleophilic attack by the tertiary amine to form a strained aziridinium or azetidinium intermediate, which can then react with a nucleophile. A more direct, albeit multi-step, conceptual pathway involves the selective protection of one hydroxyl group, conversion of the other to a good leaving group (e.g., tosylate), followed by intramolecular cyclization to an epoxide, and subsequent reaction with the desired amine.

For the purpose of this application note, a representative protocol for a key transformation is provided: the reaction of an epoxide with an amine, a fundamental step in beta-blocker synthesis for which this compound is a precursor.

Experimental Protocol: Synthesis of a Propranolol Analogue

This protocol outlines a general procedure for the synthesis of a propranolol analogue by reacting 1-naphthol-derived epoxide with isopropylamine. This illustrates the type of reaction where a derivative of this compound would be utilized.

Materials:

  • 1-(Naphthyloxy)-2,3-epoxypropane (epoxide precursor)

  • Isopropylamine

  • Ethanol (solvent)

  • Sodium hydroxide (optional, as catalyst)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1-(naphthyloxy)-2,3-epoxypropane (1 equivalent) in ethanol.

    • Add isopropylamine (excess, e.g., 3-5 equivalents).

    • Optionally, a catalytic amount of a base like sodium hydroxide can be added to facilitate the reaction.

  • Reaction:

    • Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60°C) for several hours (e.g., 4-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene:cyclohexane).[16]

Analytical Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product.

  • Mass Spectrometry: To determine the molecular weight of the product.[5]

Reaction Scheme:

Propranolol_Synthesis Epoxide 1-(Naphthyloxy)-2,3-epoxypropane Product Propranolol Analogue Epoxide->Product + Isopropylamine Ethanol, Reflux Amine Isopropylamine Amine->Product

Caption: Synthesis of a propranolol analogue via epoxide ring-opening.

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile). A lab coat is mandatory.

  • Respiratory Protection: Use in a well-ventilated fume hood. If there is a risk of inhaling vapors or aerosols, use a suitable respirator.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Handle in a well-ventilated area.

  • When working with diisocyanates, extreme caution is necessary as they are potent respiratory and skin sensitizers.[17][18][19] Always consult the Safety Data Sheet (SDS) for specific handling instructions.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

  • Keep containers tightly closed when not in use.

First Aid Measures:

  • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

References

Application Notes & Protocols: 3-(Diethylamino)-1,2-propanediol as a Versatile Precursor for Cationic Lipid Synthesis and mRNA Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of advanced drug delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, with the ionizable cationic lipid being a key determinant of their safety and efficacy. This guide provides a comprehensive overview and detailed protocols centered on the use of 3-(diethylamino)-1,2-propanediol as a strategic precursor for the synthesis of novel cationic and ionizable lipids. We will explore the rationale behind its selection, a detailed synthetic protocol, its formulation into mRNA-loaded LNPs, and subsequent characterization and application in both in vitro and in vivo settings.

Introduction: The Central Role of Ionizable Cationic Lipids

Cationic lipids are essential components of LNPs, designed to electrostatically interact with negatively charged nucleic acids like mRNA and facilitate their encapsulation.[1] Early-generation cationic lipids possessed a permanent positive charge, which, while effective for condensation, often led to significant cytotoxicity.[2] The innovation of ionizable lipids, which are neutrally charged at physiological pH (~7.4) and become protonated (positively charged) within the acidic environment of the endosome (pH ~5.0-6.5), was a pivotal advancement.[3] This pH-responsive behavior is crucial for two reasons:

  • Reduced Toxicity: The near-neutral surface charge in circulation minimizes non-specific interactions with blood components and cell membranes, mitigating toxicity.[3]

  • Endosomal Escape: Upon endocytosis, the acidification of the endosome protonates the lipid's amine headgroup. This positive charge promotes interaction with the negatively charged endosomal membrane, leading to membrane disruption and the release of the mRNA cargo into the cytoplasm, a critical step for translation into the therapeutic protein.[2]

The molecular architecture of these lipids—comprising a hydrophilic headgroup, a hydrophobic tail, and a linker—is a key area of research and development. The headgroup, in particular, dictates the lipid's pKa, which is a critical parameter for its function. An optimal pKa, typically between 6 and 7, is essential for both efficient mRNA encapsulation during formulation at a low pH and effective endosomal release at a slightly higher pH.

This compound represents an ideal starting scaffold for the synthesis of such lipids. Its tertiary amine provides the ionizable headgroup, while the diol functionality offers versatile points for the attachment of hydrophobic lipid tails through various chemical linkages.

Synthesis of a Novel Cationic Lipid from this compound

This section provides a detailed, field-proven protocol for the synthesis of a cationic lipid derived from this compound. The procedure is analogous to the synthesis of well-known lipids like DOTMA, demonstrating a common and effective synthetic strategy.[4]

Causality Behind Experimental Choices:
  • Base (Potassium tert-butoxide): A strong, non-nucleophilic base is used to deprotonate the hydroxyl groups of the propanediol, activating them for nucleophilic attack on the lipid tail precursor.

  • Lipid Tail Precursor (e.g., Oleyl p-toluenesulfonate): An activated form of the desired lipid tail (in this case, oleyl alcohol) is used. The tosylate is an excellent leaving group, facilitating the ether linkage formation.

  • Solvent (Xylenes): A high-boiling, non-polar solvent is chosen to facilitate the reaction at elevated temperatures, ensuring the reaction goes to completion.

  • Purification (Silica Gel Chromatography): This is a standard and effective method for separating the desired lipid product from unreacted starting materials and byproducts based on polarity.

Protocol 1: Synthesis of a 2,3-Di(oleyl)oxy-1-(diethylamino)propane Analog

Materials:

  • This compound

  • Potassium tert-butoxide

  • Oleyl p-toluenesulfonate

  • Xylenes (anhydrous)

  • Hexane

  • Diethyl ether

  • Silica gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, combine this compound (10 mmol), potassium tert-butoxide (30 mmol), and oleyl p-toluenesulfonate (30 mmol) in anhydrous xylenes (50 ml).

  • Initial Stirring: Stir the mixture at room temperature under reduced pressure (e.g., 30 Torr) for 30 minutes to remove any residual moisture.

  • Heating: Increase the temperature to 50°C and stir for an additional 15 minutes.

  • Reflux: Purge the vessel with nitrogen and heat the mixture to reflux (approximately 140°C) for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the reaction mixture with hexane (100 ml).

  • Extraction: Transfer the solution to a separatory funnel and extract with deionized water (2 x 50 ml) to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane:diethyl ether gradient (e.g., starting from 10:1 and gradually increasing the ether content) to afford the pure 2,3-di(oleyl)oxy-1-(diethylamino)propane analog as an oil.

Diagram: Synthetic Pathway

Synthesis Precursor This compound Base K-tert-butoxide in Xylenes Precursor->Base LipidTail Oleyl p-toluenesulfonate LipidTail->Base Product Cationic Lipid (2,3-Di(oleyl)oxy-1-(diethylamino)propane analog) Base->Product Reflux, 3h

Caption: Synthesis of a cationic lipid from this compound.

Formulation of mRNA-Loaded Lipid Nanoparticles (LNPs)

The formulation of LNPs is a critical step where the cationic lipid, along with other components, self-assembles with mRNA to form the nanoparticle. Microfluidic mixing is the state-of-the-art method for producing LNPs with consistent and controllable physicochemical properties.[5][6]

LNP Components and Their Rationale:
ComponentExampleMolar % (Typical)Function
Ionizable Cationic Lipid Synthesized Lipid35-50%Encapsulates mRNA via electrostatic interactions at low pH and facilitates endosomal escape.[7]
Helper Lipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)10-20%Provides structural stability to the lipid bilayer.[1]
Structural Lipid Cholesterol38-48%Enhances stability, rigidity, and controls membrane fluidity.[1]
PEGylated Lipid DMG-PEG20001.5-5%Controls particle size during formation and provides a hydrophilic corona to reduce immune clearance and prevent aggregation.[5]
Protocol 2: LNP Formulation via Microfluidic Mixing

This protocol is adapted for use with a microfluidic mixing device, such as those with a staggered herringbone mixer design.[5][8]

Materials:

  • Synthesized cationic lipid, DSPC, Cholesterol, DMG-PEG2000

  • mRNA encoding a reporter protein (e.g., Luciferase or GFP)

  • Ethanol (200 proof, RNase-free)

  • Citrate buffer (10 mM, pH 3.0, RNase-free)

  • Phosphate-Buffered Saline (PBS, 1x, RNase-free)

  • Microfluidic mixing system and cartridges

  • Syringes and tubing (RNase-free)

  • Dialysis cassettes (20 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the synthesized cationic lipid, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration in ethanol should be between 10-25 mg/mL. Gently heat at 37°C if necessary to fully dissolve all components.[5]

  • Prepare mRNA Solution: Dilute the stock mRNA in 10 mM citric acid buffer (pH 3.0) to a suitable concentration (e.g., 0.1-0.2 mg/mL).[5]

  • Setup Microfluidic System: Prime the microfluidic system according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Mixing: Set the flow rates for the syringes. A typical total flow rate (TFR) is 2-20 mL/min, and a flow rate ratio (FRR) of the aqueous phase to the organic (ethanol) phase is 3:1.[9] For example, set the aqueous phase flow rate to 1.5 mL/min and the ethanol phase to 0.5 mL/min (TFR = 2 mL/min, FRR = 3:1).

  • Collection: Initiate the flow and collect the resulting translucent LNP solution from the outlet. Discard the initial and final few hundred microliters to ensure a homogenous sample.

  • Solvent Removal and Buffer Exchange: Immediately dialyze the collected LNP solution against 1x PBS (pH 7.4) for at least 2 hours, with one buffer change, or overnight at 4°C using a 20 kDa MWCO dialysis cassette. This step removes the ethanol and raises the pH to physiological levels.[5][10]

  • Sterilization and Storage: Sterile-filter the final LNP formulation through a 0.22 µm syringe filter. Store the LNPs at 4°C for short-term use.

Diagram: LNP Formulation Workflow

LNP_Workflow cluster_prep Phase Preparation cluster_process Processing Lipids Lipids in Ethanol Mixing Microfluidic Mixing (FRR 3:1) Lipids->Mixing mRNA mRNA in Citrate Buffer (pH 3) mRNA->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Filter 0.22 µm Sterilization Dialysis->Filter Final_LNP Final mRNA-LNP Formulation Filter->Final_LNP

Caption: Workflow for mRNA-LNP formulation using microfluidics.

Characterization of mRNA-LNPs

Proper characterization is essential to ensure the quality, consistency, and performance of the LNP formulation.[11][12]

ParameterMethodTypical ValueImportance
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)70 - 150 nmAffects biodistribution, cellular uptake, and immunogenicity.[3]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the homogeneity of the particle size distribution.[11]
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral (-10 to +10 mV)Predicts colloidal stability and in vivo interactions.[13]
mRNA Encapsulation Efficiency RiboGreen Assay> 90%Determines the percentage of mRNA successfully loaded into the LNPs.[5]
Protocol 3: LNP Characterization

A. Size and PDI Measurement (DLS):

  • Dilute the final LNP suspension 1:100 in 1x PBS.[5]

  • Transfer the diluted sample to a clean cuvette.

  • Measure the hydrodynamic diameter and PDI using a DLS instrument according to the manufacturer's protocol.

B. Zeta Potential Measurement (ELS):

  • Dilute the final LNP suspension 1:100 in 0.1x PBS or deionized water to reduce ionic strength.[14]

  • Transfer the sample to a zeta potential measurement cell.

  • Measure the zeta potential using an ELS-equipped instrument.

C. Encapsulation Efficiency (RiboGreen Assay):

  • Prepare two sets of LNP dilutions (e.g., 1:100) in TE buffer.

  • To one set of dilutions, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release all the encapsulated mRNA. The other set remains untreated.[5]

  • Add the RiboGreen reagent to both sets of samples and to a set of mRNA standards of known concentrations.

  • Measure the fluorescence intensity (Excitation ~480 nm / Emission ~520 nm) on a plate reader.[5]

  • Calculate the mRNA concentration in the lysed (total mRNA) and unlysed (free mRNA) samples against the standard curve.

  • Calculate the Encapsulation Efficiency (EE) as follows: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

In Vitro Application: mRNA Transfection

This protocol details how to use the formulated mRNA-LNPs to transfect mammalian cells in culture and assess protein expression.[3][15]

Protocol 4: In Vitro Transfection and Expression Analysis

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa, HepG2)

  • Complete cell culture medium

  • 96-well plates (white, clear-bottom for luminescence assays)

  • Formulated mRNA-LNPs (encoding Luciferase)

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection (e.g., 10,000 - 20,000 cells/well). Incubate overnight.[5][15]

  • LNP Treatment: The next day, dilute the mRNA-LNPs in complete cell culture medium to achieve the desired final mRNA concentrations (e.g., 5, 25, 100 ng/well).

  • Remove the old medium from the cells and add 100 µL of the LNP-containing medium to each well.[5]

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

  • Expression Analysis (Luciferase): a. Remove the culture medium. b. Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol. c. Measure the luminescence using a plate reader. The signal intensity correlates with the amount of translated protein.

In Vivo Application: Biodistribution and Efficacy

Animal models are essential for evaluating the biodistribution, efficacy, and safety of LNP formulations.[16] This protocol provides a general framework for an in vivo study in mice.[5][17]

Protocol 5: In Vivo Evaluation in Mice

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Formulated mRNA-LNPs (encoding Luciferase)

  • D-Luciferin substrate

  • In Vivo Imaging System (IVIS) or similar

  • Sterile saline or PBS for injection

Procedure:

  • Dose Preparation: Dilute the mRNA-LNPs in sterile PBS to the desired dose (e.g., 1-5 µg of mRNA per mouse) in a final injection volume of 100 µL.[17][18]

  • Administration: Administer the LNP solution to the mice via intravenous (tail vein) or intramuscular injection.[17][19]

  • Bioluminescence Imaging: At a specified time point post-injection (e.g., 6, 24, or 48 hours), administer D-Luciferin (typically via intraperitoneal injection).[17]

  • After a short delay for substrate distribution (~10 minutes), anesthetize the mice and place them in an IVIS.

  • Acquire bioluminescence images to visualize the location and intensity of protein expression. The liver is a common site of accumulation and expression for intravenously administered LNPs.[5][20]

  • Biodistribution Analysis (Optional): At the end of the study, organs (liver, spleen, lungs, etc.) can be harvested, homogenized, and assayed for luciferase activity or mRNA levels (via qPCR) to quantify organ-specific delivery.[20]

Diagram: In Vivo Evaluation Workflow

InVivo_Workflow DosePrep Dose Preparation (mRNA-LNP in PBS) Injection IV or IM Injection into Mouse Model DosePrep->Injection Time Wait (6-48h) Injection->Time Substrate D-Luciferin Administration Time->Substrate Imaging Bioluminescence Imaging (IVIS) Substrate->Imaging Analysis Quantify Signal (Organ Biodistribution) Imaging->Analysis

Caption: General workflow for in vivo evaluation of mRNA-LNP expression.

Conclusion and Future Perspectives

This compound serves as a highly valuable and adaptable precursor for the development of next-generation cationic and ionizable lipids. The protocols outlined in this guide provide a robust framework for researchers to synthesize novel lipids, formulate high-quality mRNA-LNPs, and rigorously evaluate their performance. By systematically modifying the lipid tails attached to the propanediol backbone, researchers can fine-tune the physicochemical properties of the resulting lipids and optimize LNP formulations for specific therapeutic applications, from vaccines to gene therapies, ultimately contributing to the advancement of nucleic acid-based medicine.

References

Chromatographic stability of columns with 3-(Diethylamino)-1,2-propanediol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Chromatographic Stability of Columns with 3-(Diethylamino)-1,2-propanediol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Maximizing the Operational Lifetime and Performance of Weak Anion-Exchange Columns Featuring this compound (DEAP) Derivatives

Introduction: The Role and Challenges of DEAP-Based Stationary Phases

Columns functionalized with this compound (DEAP) and its derivatives represent a versatile class of stationary phases, primarily utilized for weak anion-exchange (WAX) and hydrophilic interaction liquid chromatography (HILIC). The DEAP moiety, featuring a tertiary amine and a diol functional group, provides a unique combination of tunable electrostatic and hydrophilic interactions.[1] The tertiary amine, when protonated at acidic to neutral pH, serves as a weak anion-exchanger, making these columns highly effective for the separation of acidic molecules such as N-derivatized amino acids, organic acids, and nucleotides.[2][3][4] Prominent examples of such chemistries are found in chiral stationary phases (CSPs) like the CHIRALPAK® QN-AX and QD-AX series, which use quinine and quinidine derivatives that contain a similar tertiary amine functionality for enantioselective separations.[2][4][5]

However, the operational stability of these columns is a critical concern that directly impacts method robustness, reproducibility, and overall cost. The primary challenge stems from the inherent chemistry of the stationary phase: the covalent linkage of the organic DEAP ligand to the silica support. This linkage, along with the silica itself, is susceptible to hydrolysis under certain mobile phase conditions, leading to performance degradation.[6][7] This guide provides an in-depth analysis of the factors governing the stability of DEAP-derivative columns and presents robust protocols for evaluating and ensuring their long-term performance.

Section 1: The Chemical Foundation of DEAP-Based Columns and Stability Concerns

The performance and longevity of a DEAP-functionalized column are intrinsically linked to its chemical structure. The typical architecture involves the DEAP derivative being covalently bonded to a porous silica bead, the most common support material in HPLC.

The DEAP derivative is attached to the silica surface via siloxane bonds (Si-O-Si-C). This linkage is formed by reacting a silane-modified DEAP molecule with the silanol groups (Si-OH) on the silica surface. While this provides a robust connection, these bonds are the primary points of vulnerability.

cluster_silica Silica Support cluster_ligand DEAP Derivative Ligand cluster_attack Points of Hydrolytic Attack Silica Si-O-Si-O-Si Silanol Si-OH Linker Linker (-O-Si-R-) Silanol->Linker Covalent Linkage DEAP 3-(Diethylamino) -1,2-propanediol Linker->DEAP Attack1 Ligand Cleavage (Low pH) Attack1->Linker Attack2 Silica Dissolution (High pH) Attack2->Silanol

Diagram 1: Immobilization chemistry and points of hydrolytic vulnerability.

As illustrated in Diagram 1, there are two primary degradation pathways:

  • Acid-Catalyzed Hydrolysis (Low pH): At low pH (typically < 2), the siloxane bonds linking the DEAP ligand to the silica can be hydrolyzed, leading to "ligand bleed" or "stationary phase stripping." This results in a progressive loss of retention and selectivity.

  • Base-Catalyzed Silica Dissolution (High pH): Silica-based supports are notoriously unstable at high pH (typically > 8).[8] The hydroxide ions in basic mobile phases attack the underlying silica framework, causing it to dissolve. This is an irreversible process that leads to the formation of voids at the column inlet, catastrophic efficiency loss, and high backpressure.[6]

The DEAP ligand's tertiary amine has a pKa that typically falls in the neutral range. For the column to function as an anion exchanger, the mobile phase pH must be maintained below this pKa to ensure the amine is protonated (R₃N⁺H). If the pH rises too high, the amine deprotonates, losing its positive charge and its ability to retain anionic analytes via ion exchange.[9]

Section 2: Critical Factors Governing Column Stability

A systematic understanding of the variables affecting stability is the first line of defense against premature column failure.

  • Mobile Phase pH: This is the most critical factor. For most silica-based DEAP-derivative columns, the optimal operating range is between pH 2 and 8 .[4][8] Operation outside this range will initiate the degradation mechanisms described above. The choice of buffer is crucial to maintain a stable pH throughout the analysis.

  • Mobile Phase Composition:

    • Solvents: Columns with DEAP derivatives are generally compatible with all common HPLC solvents like methanol and acetonitrile.[8]

    • Buffers and Additives: The type and concentration of the buffer salt (counter-ion) are key for method development but also impact stability.[2] Highly aggressive ion-pairing reagents or high concentrations of certain salts can accelerate degradation. Volatile buffers like ammonium acetate or ammonium formate are often preferred, especially for LC-MS applications.[8][10]

  • Temperature: Elevated temperatures accelerate all chemical reactions, including the hydrolysis of both the silica support and the bonded phase. While higher temperatures can improve peak shape and reduce viscosity, it is a trade-off against column lifetime. A general rule is to avoid operating continuously at temperatures above 40-50 °C unless necessary, and to recognize this will shorten the column's lifespan.

  • System Hygiene: Particulates from the sample or system can clog the column inlet frit, leading to high backpressure and distorted peaks.[11] Similarly, strongly retained sample components can accumulate on the stationary phase, altering its chromatographic properties. The use of a guard column and proper sample filtration (0.5 µm or smaller) is highly recommended to protect the analytical column.[8][11]

Section 3: Protocols for Assessing Chromatographic Stability

A self-validating system requires a clear baseline and consistent monitoring. The following protocols provide a framework for qualifying a new column and assessing its stability over time through both accelerated and real-time studies.

Objective: To establish a robust baseline of performance metrics for a new column against which all future performance will be compared.

Methodology:

  • System Preparation: Flush the entire HPLC system, including the injector and sample loop, with the mobile phase to be used, ensuring the system is free of contaminants from previous analyses.[11]

  • Column Installation & Equilibration:

    • Install the new DEAP-derivative column in the correct flow direction.

    • Begin flushing the column with 100% of the strong solvent (e.g., methanol or acetonitrile) at a low flow rate (e.g., 0.2 mL/min for a 4.6 mm ID column).

    • Gradually increase the flow rate to the analytical target (e.g., 1.0 mL/min).

    • Switch to the analytical mobile phase and equilibrate the column for at least 20-30 column volumes, or until a stable baseline is achieved.[8][11]

  • Performance Test:

    • Test Mixture: Prepare a standard test mixture containing at least two well-characterized probe analytes. For a DEAP-based WAX column, this should include a neutral, unretained compound (e.g., Uracil) to measure the column dead time (t₀) and a retained acidic analyte (e.g., N-CBZ-L-Aspartic Acid).

    • Injection: Perform a minimum of five replicate injections of the test mixture.

    • Data Acquisition: Record the chromatograms and calculate the key performance indicators (KPIs) listed in Table 1.

  • Documentation: Record the averaged results in a column logbook. This is the column's "birth certificate" or baseline performance.

Table 1: Key Performance Indicators for Column Stability

Parameter Calculation Significance for Stability
Retention Factor (k') k' = (tᵣ - t₀) / t₀ A significant decrease indicates loss of stationary phase or deactivation.
Theoretical Plates (N) N = 16 * (tᵣ / W)² A decrease signals a loss of efficiency, often due to void formation or bed collapse.
Asymmetry Factor (Aₛ) Aₛ = B / A (at 10% peak height) An increase suggests active sites are becoming exposed (e.g., silanols) or frit blockage.

| Backpressure (P) | Direct readout | A sudden increase often points to frit plugging; a decrease can indicate a channel or void. |

tᵣ = retention time of the analyte; t₀ = column dead time; W = peak width at the base.

Objective: To predict the long-term stability of a column under specific mobile phase conditions by subjecting it to elevated temperature and/or pH stress. This is particularly useful during method development to select the most robust conditions.[12][13]

Methodology:

Start 1. Establish Baseline (Protocol 1) Stress 2. Expose to Stress Conditions (e.g., pH 9, 60°C) Start->Stress Flush 3. Flush with Neutral Solvent (e.g., 50:50 ACN/H₂O) Stress->Flush After a set time (e.g., 2 hours) ReEquil 4. Re-equilibrate with Test Mobile Phase Flush->ReEquil ReTest 5. Re-run Baseline Test (Protocol 1) ReEquil->ReTest Compare 6. Compare KPIs to Baseline (Calculate % change) ReTest->Compare Compare->Stress Repeat cycle End 7. Document Degradation Profile Compare->End When KPIs fall below threshold

Diagram 2: Experimental workflow for an accelerated stability study.
  • Baseline Performance: Perform Protocol 1 to get the initial KPIs for the column.

  • Stress Conditions: Prepare a "stress mobile phase." For a DEAP-derivative column, a common stressor is a basic solution (e.g., pH 9-10 buffer) to test for silica dissolution.[6] Set the column oven to an elevated temperature (e.g., 60-70 °C).

  • Stress Exposure: Pump the stress mobile phase through the column at a standard flow rate for a defined period (e.g., 2-4 hours).

  • Flush and Re-equilibration:

    • Thoroughly flush the column with a neutral, unbuffered solvent (e.g., 50:50 Acetonitrile/Water) to remove the stress mobile phase.

    • Re-equilibrate the column with the original test mobile phase used in Protocol 1 until the baseline and pressure are stable.

  • Performance Re-evaluation: Repeat the performance test from Protocol 1 (step 3) and record the new set of KPIs.

  • Analysis: Calculate the percentage change in retention factor, theoretical plates, and asymmetry. A significant loss in performance (e.g., >20% drop in plate count) indicates poor stability under the tested stress conditions.

  • Iteration: Repeat steps 3-6 for multiple cycles to generate a degradation profile over time.

Objective: To track column performance under routine analytical use to identify gradual degradation and determine the practical column lifetime.

Methodology:

  • System Suitability Test (SST): Integrate the test mixture from Protocol 1 into your routine analytical sequence. This should be run at the beginning of every batch of samples.

  • Set SST Limits: Based on method validation requirements, define acceptable limits for the KPIs. For example, the resolution between two critical peaks must be >1.5, or the asymmetry factor for the main peak must be <1.8.[14]

  • Control Charting: Log the results of every SST in a control chart. This provides a powerful visual tool to track trends. A gradual decrease in retention time or a steady increase in peak tailing over hundreds of injections is indicative of normal aging. A sudden, sharp change suggests a specific event, such as a clogged frit or an accidental exposure to an aggressive solvent.[15]

  • End-of-Life Criteria: Define a clear endpoint for the column's life based on when the SST results fall outside the acceptable limits. This ensures that analytical data quality is never compromised and provides a data-driven basis for column replacement.

Section 4: Troubleshooting Stability-Related Issues

When performance degrades, a logical troubleshooting process is essential.

Table 2: Troubleshooting Guide for DEAP-Derivative Columns

Symptom Probable Cause(s) Recommended Action(s)
Loss of Retention Time 1. Ligand cleavage (hydrolysis).2. Loss of ion-exchange capacity (pH too high).3. Column aging. 1. Verify mobile phase pH is within the 2-8 range.[8]2. If pH is correct, the column may be at its end-of-life; replace it.3. Flush with a stronger solvent if contamination is suspected.[8]
Poor Peak Shape (Tailing) 1. Exposed silanol groups due to ligand stripping.2. Frit contamination or partial blockage.3. Column void at the inlet. 1. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if compatible with detection.2. Reverse-flush the column (check manufacturer's instructions first).3. Replace the column. Use of a guard column is preventive.[11]
High Backpressure 1. Particulate contamination of inlet frit.2. Sample precipitation on the column.3. System blockage (outside the column). 1. Filter all samples and mobile phases.[8]2. Reverse-flush the column.3. Disconnect the column and test system pressure to isolate the source of the blockage.[15]

| Split Peaks | 1. Column void or channel.2. Partially blocked inlet frit. | 1. This is often irreversible damage. Replace the column.2. Ensure sample solvent is compatible with the mobile phase to prevent on-column precipitation.[11] |

Conclusion: Best Practices for Maximizing Column Lifetime

The stability and longevity of columns with this compound derivatives are not a matter of chance but a direct result of systematic care and operation within defined chemical limits. By implementing the following best practices, researchers can significantly extend column lifetime and ensure the generation of reliable, high-quality chromatographic data:

  • Always operate within the recommended pH range (typically 2-8).

  • Use high-purity solvents and freshly prepared mobile phases.

  • Filter all samples and mobile phases to prevent particulate buildup.

  • Employ a guard column, especially for complex sample matrices.

  • Avoid extreme temperatures unless essential for the separation.

  • Establish a baseline for every new column and monitor its performance regularly using a system suitability test.

  • Store the column in an appropriate solvent as recommended by the manufacturer.

By treating the column as a critical and consumable component of the analytical system and by understanding its chemical vulnerabilities, scientists can achieve robust, reproducible results while maximizing their investment.

References

The Role of 3-(Diethylamino)-1,2-propanediol in the Manufacturing of Specialty Cationic Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Functionality with a Versatile Amino Diol

In the landscape of specialty polymer synthesis, the ability to impart specific functionalities into the polymer backbone is paramount for developing advanced materials. 3-(Diethylamino)-1,2-propanediol (DEAPD), a unique trifunctional monomer, has emerged as a critical building block for creating such high-performance polymers. Its structure, featuring a tertiary amine along with both primary and secondary hydroxyl groups, offers a versatile platform for precise molecular engineering.[1]

This guide provides an in-depth technical overview of the application of this compound, with a primary focus on its role as a chain extender in the synthesis of polyurethane cationomers. We will explore the mechanistic rationale for its use, present a detailed experimental protocol, and discuss the resulting polymer properties, offering researchers and developers the foundational knowledge to leverage this monomer in their work.

Physicochemical Properties and Safety Data

A thorough understanding of the monomer's properties is the first step in any successful synthesis.

PropertyValueReference
CAS Number 621-56-7[2][3]
Molecular Formula C₇H₁₇NO₂[2][3]
Molecular Weight 147.22 g/mol [2][3]
Boiling Point 233-235 °C[2][3]
Density 0.965 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.4602[2][3]
Flash Point 108 °C (226.4 °F) - closed cup[2]
Safety and Handling

This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[4][5] It is also a skin and eye irritant and may cause respiratory irritation.[2]

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[4][6]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing vapors or mists.[4]

  • Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[4][5] Contaminated clothing should be laundered separately before reuse.[4]

  • Spills: In case of a spill, contain and absorb with inert material (sand, vermiculite), and place in a suitable, labeled container for disposal.[4]

  • Fire: The substance is combustible.[2][5] Use foam, dry chemical powder, or carbon dioxide for extinguishing small fires. Water spray or fog should only be used for large fires.[4]

Core Application: Synthesis of Polyurethane Cationomers

A primary application of this compound is in the synthesis of polyurethane (PU) cationomers.[2][3] These are polyurethanes that have a positive charge covalently bonded to the polymer backbone. This positive charge is typically introduced by quaternizing the tertiary amine of the DEAPD after its incorporation into the polymer chain.

Causality and Mechanistic Rationale

Why use DEAPD? The selection of DEAPD as a chain extender is a deliberate choice driven by its molecular architecture.

  • Dual Reactivity: The two hydroxyl groups (primary and secondary) readily react with isocyanate groups, allowing DEAPD to function as a chain extender .[7] Chain extenders are low-molecular-weight diols or diamines that react with isocyanate-terminated prepolymers to build the final high-molecular-weight polymer, forming the "hard segments" of the polyurethane.[8][9]

  • Pendant Tertiary Amine: The diethylamino group does not react with isocyanates under typical polyurethane synthesis conditions. It remains as a pendant group on the polymer backbone. This tertiary amine is the key to functionality; it is a nucleophilic site that can be readily quaternized (e.g., by reacting with an alkyl halide) in a post-polymerization step. This quaternization introduces a permanent positive charge, transforming the polyurethane into a cationomer.[10][11]

Why are Cationomers important? The introduction of ionic groups dramatically alters the polymer's properties. The strong ionic interactions introduced by the quaternized amine act as physical crosslinks, significantly enhancing hard domain cohesion.[1][10] This leads to:

  • Improved Mechanical Properties: Increased tensile modulus and overall strength compared to non-ionic analogues.[10][11]

  • Enhanced Microphase Separation: Better-defined separation between the hard and soft segments of the polyurethane, which governs many of its elastomeric properties.[10]

  • Unique Solution Behavior and Adhesion: The cationic nature makes these polymers suitable for applications requiring adhesion to negatively charged surfaces, such as coatings, adhesives, and various biomedical materials.[1][6]

The logical workflow for synthesizing these specialty polymers is visualized below.

G cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Chain Extension cluster_2 Step 3: Quaternization A Polyol (e.g., PTMO) C NCO-Terminated Prepolymer A->C Reaction B Diisocyanate (e.g., MDI) (Excess) B->C E Polyurethane with Pendant Tertiary Amines C->E Reaction D This compound (DEAPD) D->E G Final Polyurethane Cationomer E->G Reaction F Alkyl Halide (e.g., CH₃I) F->G

Caption: Workflow for Polyurethane Cationomer Synthesis.

Experimental Protocol: Two-Step Prepolymer Method

This protocol is based on the established prepolymer synthesis method for polyurethanes, adapted for the incorporation of DEAPD as a functional chain extender.[2][10] The prepolymer method is preferred as it allows for better control over the polymer architecture and molecular weight.[2]

Materials
  • Poly(tetramethylene oxide) (PTMO), MW ~2000 g/mol , dried under vacuum.

  • Diphenylmethane-4,4′-diisocyanate (MDI).

  • This compound (DEAPD), dried and stored over molecular sieves.

  • Dibutyltin dilaurate (DBTDL), catalyst.

  • N,N-Dimethylacetamide (DMAc), anhydrous.

  • Methyl iodide (CH₃I) or other suitable alkylating agent.

  • Methanol and Diethyl ether for precipitation and washing.

Protocol Steps

Part 1: Synthesis of NCO-Terminated Prepolymer

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Reactant Charging: Charge the flask with poly(tetramethylene oxide) (PTMO). Heat the flask to 80°C with stirring under a slow stream of nitrogen to ensure the polyol is molten and dry.

  • Isocyanate Addition: Add a stoichiometric excess of diphenylmethane-4,4′-diisocyanate (MDI) (e.g., a 2:1 molar ratio of MDI:PTMO) to the reactor.

  • Catalysis: Add 1-2 drops of dibutyltin dilaurate (DBTDL) catalyst to the mixture.

  • Reaction: Maintain the reaction at 80-90°C for 2-3 hours. The progress can be monitored by titration to determine the percentage of unreacted NCO groups. The target is the theoretical NCO content for the prepolymer.[4]

  • Cooling & Dilution: Once the reaction is complete, cool the reactor to ~50°C and dilute the viscous prepolymer with anhydrous N,N-Dimethylacetamide (DMAc) to achieve a manageable viscosity.

Part 2: Chain Extension and Quaternization

  • Chain Extender Solution: In a separate flask, prepare a solution of this compound (DEAPD) in anhydrous DMAc. The amount of DEAPD should be calculated to react with the remaining NCO groups from the prepolymer.

  • Chain Extension Reaction: Slowly add the DEAPD solution to the stirring prepolymer solution. A slight exotherm may be observed.

  • Polymerization: Maintain the reaction temperature at 50-60°C for an additional 3-4 hours until the isocyanate peak (~2270 cm⁻¹) disappears from the FTIR spectrum, indicating the completion of the reaction. The result is a solution of the final polyurethane with pendant diethylamino groups.

  • Quaternization: Cool the polymer solution to room temperature. Add a stoichiometric excess of an alkylating agent, such as methyl iodide, directly to the solution.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The quaternization reaction introduces the positive charge onto the nitrogen atom.

  • Isolation and Purification: Precipitate the final polyurethane cationomer by slowly pouring the reaction solution into a large volume of a non-solvent like diethyl ether.

  • Washing: Wash the precipitated polymer several times with diethyl ether to remove unreacted reagents and solvent.

  • Drying: Dry the final polymer product in a vacuum oven at 50-60°C until a constant weight is achieved.

This process yields a functional polyurethane cationomer, where the properties can be tuned by adjusting the ratio of soft to hard segments and the degree of quaternization.

Caption: Role of DEAPD in the polymer backbone.

Conclusion

This compound is a highly effective functional monomer for imparting cationic properties to polyurethanes. Its unique structure allows it to act as a chain extender via its diol functionality while providing a pendant tertiary amine for post-polymerization quaternization. The resulting cationomers exhibit enhanced mechanical strength and distinct physicochemical properties due to strong ionic interactions within the polymer matrix. The protocol detailed herein provides a robust framework for researchers and scientists to synthesize these advanced materials for a wide array of applications, from industrial coatings to innovative drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing 3-(Diethylamino)-1,2-propanediol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

I. Overview of the Synthesis

The primary route for synthesizing 3-(Diethylamino)-1,2-propanediol involves the nucleophilic ring-opening of glycidol with diethylamine. In this reaction, the lone pair of electrons on the nitrogen atom of diethylamine attacks one of the carbon atoms of the epoxide ring, leading to the formation of the desired product. While the reaction is generally robust, its efficiency is highly dependent on several key parameters that can influence both the yield and purity of the final compound.

II. Troubleshooting Guide: Navigating Your Synthesis Challenges

This section is formatted in a question-and-answer style to directly address the common hurdles you may encounter during your experiments.

Question 1: My reaction yields are consistently low. What are the primary factors I should investigate to improve the outcome?

Answer:

Low yields can be a significant roadblock. Here are the critical areas to focus on for troubleshooting:

  • Purity of Reactants: The purity of your starting materials is paramount. Glycidol is known to polymerize, especially if impurities are present.[1] It is highly recommended to use freshly distilled or high-purity glycidol. Similarly, ensure your diethylamine is of high grade and free from contaminants.

  • Stoichiometry: The molar ratio of your reactants plays a crucial role. An excess of diethylamine is often employed to drive the reaction towards completion. Experimenting with a diethylamine to glycidol molar ratio in the range of 2:1 to 5:1 can help you identify the optimal condition for your specific setup.

  • Temperature Control: This reaction is exothermic, and maintaining an optimal temperature is key to preventing unwanted side reactions. A temperature range of 30-50°C is generally recommended.[2]

  • Solvent Choice: While diethylamine can serve as both a reactant and a solvent, the use of an additional polar aprotic solvent like acetonitrile can sometimes be advantageous.

Question 2: I am observing significant byproduct formation. What are these byproducts, and how can I minimize their formation?

Answer:

The most common byproduct is formed when the hydroxyl groups of the this compound product react with additional glycidol molecules. This can lead to the formation of oligomers and reduce the yield of your desired product.

To minimize byproduct formation:

  • Controlled Addition of Glycidol: Add the glycidol to the diethylamine solution slowly and in a controlled manner. This keeps the concentration of glycidol low at any given time, favoring the reaction with the more nucleophilic diethylamine.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to slow down the rate of the side reaction.

  • Excess Diethylamine: Using a larger excess of diethylamine will statistically favor the reaction of glycidol with diethylamine over the product.

III. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the reaction between glycidol and diethylamine?

A1: The reaction is a classic example of a nucleophilic substitution reaction. The nitrogen atom of diethylamine acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide ring in glycidol. This attack opens the three-membered ring and, after a proton transfer step, yields the final this compound product. This reaction is catalyzed by both acids and bases.[1]

Q2: How can I effectively purify the final product?

A2: Due to its high boiling point (233-235 °C at atmospheric pressure), vacuum distillation is the preferred method for purifying this compound.[3] This allows for distillation at a lower temperature, preventing potential decomposition of the product.

Q3: Are there alternative synthesis routes for similar compounds?

A3: Yes, for instance, 3-amino-1,2-propanediol can be synthesized by reacting 3-chloro-1,2-propanediol with ammonia in an alkaline environment.[4][5] This highlights that the choice of starting materials can be adapted based on the desired final product and available resources.

IV. Visualizing the Workflow and Data

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Reactants High-Purity Glycidol & Diethylamine Reaction Controlled Temperature (30-50°C) Reactants->Reaction Slow Addition Distillation Vacuum Distillation Reaction->Distillation Crude Product Analysis Purity & Yield Determination Distillation->Analysis Purified Product

Caption: A streamlined workflow for the synthesis of this compound.

Key Experimental Parameters
ParameterRecommended ConditionRationale for Optimization
Reactant Purity >98% for GlycidolTo prevent polymerization and side reactions.[1]
Molar Ratio 2:1 to 5:1 (Diethylamine:Glycidol)To drive the reaction to completion.
Reaction Temperature 30-50°CTo balance reaction rate and minimize byproducts.[2]
Purification Vacuum DistillationTo purify the high-boiling point product without decomposition.[3]

V. References

  • Preparation method of 3-dimethylamino-1,2-propanediol. Google Patents. --INVALID-LINK--

  • Synthesis method of 3-amino-1,2-propanediol. Google Patents. --INVALID-LINK--

  • Synthesis Method of 3-Methylamino-1, 2-Propanediol. Google Patents. --INVALID-LINK--

  • This compound 98%. Sigma-Aldrich. --INVALID-LINK--

  • 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. --INVALID-LINK--

  • Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. --INVALID-LINK--

  • The Role of this compound in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • Significance and use of glycidol. Biblioteka Nauki. --INVALID-LINK--

References

Technical Support Center: Synthesis of 3-(Diethylamino)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Diethylamino)-1,2-propanediol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its preparation. The guidance herein is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic protocols and resolve common side reactions and impurities.

Introduction

This compound is a valuable chemical intermediate, notable for its bifunctional nature, containing both a tertiary amine and a diol. This structure makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The most common synthetic routes involve the nucleophilic attack of diethylamine on an epoxy-containing three-carbon synthon, typically epichlorohydrin or glycidol. While straightforward in principle, these reactions are often accompanied by side reactions that can complicate purification and compromise final product purity. This guide will address these challenges directly.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis. Each answer provides an explanation of the underlying cause and a step-by-step protocol for resolution.

Issue 1: My final product contains a significant isomeric impurity, 1-(Diethylamino)-3-chloro-2-propanol, after reacting epichlorohydrin with diethylamine.

Answer:

This is a classic problem of regioselectivity in epoxide ring-opening reactions. The reaction of diethylamine with epichlorohydrin can proceed via two pathways, leading to the desired product and an undesired isomer.

  • Mechanism of Side Reaction: The nucleophilic attack of diethylamine can occur at either the terminal (C3) or the internal (C2) carbon of the epoxide ring. While attack at the less sterically hindered C3 is generally favored, attack at C2 can still occur, leading to the formation of the isomeric chlorohydrin impurity.[2] Subsequent workup with a base is intended to form the epoxide in situ, which then reacts again. However, incomplete conversion or alternative reaction pathways can leave this impurity.

Troubleshooting Protocol:

  • Control Reaction Temperature: Maintain a low to moderate reaction temperature (e.g., 25-40°C) during the initial addition of diethylamine to epichlorohydrin. Exothermic reactions can lead to reduced selectivity.

  • Optimize Base Addition: The subsequent ring-closing step with a base (like NaOH) to form the intermediate glycidyl diethylamine is critical. Ensure slow, controlled addition of the base while maintaining a low temperature to prevent hydrolysis of epichlorohydrin.

  • Purification Strategy: If the impurity is already formed, fractional distillation under reduced pressure is the most effective method for separation. Due to the difference in boiling points and polarity between the desired diol and the chlorohydrin impurity, a well-optimized distillation should provide the desired product with high purity.

Issue 2: The overall yield is low, and I've isolated a high-boiling, viscous substance along with my product.

Answer:

This issue often points to two potential side reactions: the formation of a bis-aminated product or polymerization of the epoxide starting material.

  • Causality (Bis-amination): The desired product, this compound, contains a reactive secondary hydroxyl group. Under the reaction conditions, this can be deprotonated and react with another molecule of epichlorohydrin. More commonly, if epichlorohydrin is the starting material, a second molecule of diethylamine can displace the chlorine atom in the intermediate, leading to 1,3-bis(diethylamino)-2-propanol.[3] This side product is significantly higher in molecular weight and boiling point.

  • Causality (Polymerization): Epoxides like epichlorohydrin can undergo ring-opening polymerization, especially in the presence of acidic or basic catalysts and at elevated temperatures.[4][5] This leads to the formation of polyethers, which are typically viscous oils or solids and are difficult to separate from the desired product.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of diethylamine relative to the epoxide to favor the formation of the mono-aminated product and suppress the formation of the bis-aminated side product.

  • Maintain Low Temperature: As with other side reactions, keeping the reaction temperature low (ideally below 50°C) is crucial to prevent polymerization.[5]

  • Use Anhydrous Conditions: Ensure all reagents and glassware are dry. Water can contribute to the hydrolysis of epichlorohydrin, forming glycerol and other byproducts which can complicate the reaction mixture.[4][5]

  • Purification: The high-boiling residue can be separated from the desired product by vacuum distillation. The significant difference in boiling points allows for effective purification.

Issue 3: My product is contaminated with glycerol.

Answer:

The presence of glycerol is a clear indication that hydrolysis of the epoxide starting material, epichlorohydrin, has occurred.

  • Mechanism of Hydrolysis: Epichlorohydrin can react with water, especially under basic conditions (from NaOH used in the reaction) or at elevated temperatures, to open the epoxide ring and form 3-chloro-1,2-propanediol, which is then further hydrolyzed to glycerol.[4][5][6][7] The rate of this hydrolysis reaction increases significantly with higher concentrations of base and higher temperatures.[4][7]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. Any water present in the reaction mixture will promote this side reaction.

  • Control Base Concentration and Addition: Use the minimum effective amount of base and add it slowly and at a controlled temperature. A lower concentration of sodium hydroxide solution is shown to increase the yield by minimizing hydrolysis.[4]

  • Optimize Temperature: Avoid high reaction temperatures, as they accelerate the rate of hydrolysis.[5][7]

  • Purification: Glycerol has a much higher boiling point than this compound. It can be effectively removed as a high-boiling residue during vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction?

A1: The reaction can often be run neat (without a solvent) if temperature control is carefully managed. However, using a polar aprotic solvent like methanol or ethanol can help to control the exotherm and improve mixing. The choice of solvent can also influence the regioselectivity of the epoxide opening.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase such as ethyl acetate/hexane or dichloromethane/methanol to separate the starting materials from the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of starting materials and the appearance of the product and any side products.

Q3: What are the optimal conditions for vacuum distillation to purify the final product?

A3: The boiling point of this compound is approximately 130-160°C at reduced pressure (e.g., >= 0.099 MPa).[8] A fractional distillation setup with a short Vigreux column is recommended to achieve good separation from lower and higher boiling impurities.

Q4: Can I use glycidol instead of epichlorohydrin as a starting material?

A4: Yes, glycidol is an excellent alternative. The reaction of diethylamine with glycidol directly yields the desired product without a chlorine intermediate. However, glycidol itself can be prone to polymerization, so careful control of reaction conditions, particularly temperature, is still essential.[9] The reaction with glycidol avoids the formation of chlorinated impurities.

Data Summary and Visualization

Common Impurities and Identification Methods
ImpurityPotential SourceRecommended Analytical Method
1-(Diethylamino)-3-chloro-2-propanolNon-regioselective ring-opening of epichlorohydrinGC-MS, ¹H NMR
1,3-Bis(diethylamino)-2-propanolReaction with a second equivalent of diethylamineGC-MS, High-Performance Liquid Chromatography (HPLC)
GlycerolHydrolysis of epichlorohydrinGC-MS (after derivatization), ¹³C NMR
PolyethersPolymerization of epichlorohydrin or glycidolGel Permeation Chromatography (GPC), NMR
Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.

reaction_pathway Start Epichlorohydrin + Diethylamine Intermediate Epoxide Ring Opening Start->Intermediate Nucleophilic Attack Bis_Amine 1,3-Bis(diethylamino)-2-propanol (Over-reaction) Start->Bis_Amine Excess Amine/ High Temp Hydrolysis Glycerol (Hydrolysis) Start->Hydrolysis Presence of H2O Desired_Product This compound (Desired Product) Intermediate->Desired_Product Attack at C3 (Favored) Isomer_Impurity 1-(Diethylamino)-3-chloro-2-propanol (Isomeric Impurity) Intermediate->Isomer_Impurity Attack at C2 (Side Reaction) troubleshooting_workflow Start Synthesis Issue Identified Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the purity low? Check_Yield->Check_Purity No High_Boiling High-boiling residue present? Check_Yield->High_Boiling Yes Analyze_Impurities Analyze Impurities by GC-MS/NMR Check_Purity->Analyze_Impurities Yes Polymerization Check for Polymerization: - Reduce Temperature - Control Stoichiometry High_Boiling->Polymerization Yes Bis_Amination Check for Bis-Amination: - Use Amine Excess - Lower Temperature High_Boiling->Bis_Amination Yes End Purify by Vacuum Distillation Polymerization->End Bis_Amination->End Isomer Isomeric Impurity Detected? Analyze_Impurities->Isomer Hydrolysis Glycerol Detected? Analyze_Impurities->Hydrolysis Control_Regio Control Regioselectivity: - Lower Temperature - Optimize Base Addition Isomer->Control_Regio Yes Anhydrous Ensure Anhydrous Conditions: - Dry Glassware/Reagents - Control Base Concentration Hydrolysis->Anhydrous Yes Control_Regio->End Anhydrous->End

References

3-(Diethylamino)-1,2-propanediol storage and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Diethylamino)-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and handling of this versatile amino alcohol. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the quality of your results.

Introduction to this compound

This compound (CAS 621-56-7) is a valuable bifunctional molecule possessing both a tertiary amine and a diol functional group.[1] This structure makes it a useful building block in the synthesis of a variety of compounds, including polyurethanes and as a component in the development of materials for chromatography. Its basic nature and the presence of hydroxyl groups dictate its reactivity and also present specific challenges in its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[2] The container should be tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide, as the compound is known to be moisture-sensitive.[3][4] Storage in a corrosives area is recommended.[2] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[5]

Q2: What is the recommended shelf life of this compound?

While specific shelf-life studies for this compound are not extensively published, for similar amino alcohols like 3-Amino-1,2-propanediol, a retest date of 12 months is suggested when stored under recommended conditions.[6] It is best practice to refer to the manufacturer's certificate of analysis for lot-specific expiry or retest dates.

Q3: What are the signs of degradation of this compound?

The pure compound is typically a clear, colorless to pale yellow viscous liquid. A noticeable darkening of the color to a more intense yellow or brown may indicate degradation. Another sign of potential degradation is a change in the viscosity of the liquid. The presence of a strong, ammonia-like odor could also suggest decomposition.

Q4: What materials are incompatible with this compound?

This compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[4] Contact with these substances can lead to vigorous reactions and decomposition of the compound. It is also corrosive to copper and aluminum.[7]

Q5: Is this compound hygroscopic?

Yes, this compound is moisture-sensitive.[3] Absorption of water can lead to hydrolysis and may affect its reactivity in moisture-sensitive reactions. It is crucial to handle the compound in a dry environment and to keep containers tightly sealed.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent Reaction Yields

Question: I am using this compound as a reactant/catalyst and my reaction yields are inconsistent. What could be the cause?

Answer: Inconsistent yields can often be traced back to the quality and handling of the this compound. Here are some potential causes and solutions:

  • Moisture Contamination: Due to its hygroscopic nature, any absorbed water can interfere with moisture-sensitive reactions, such as those involving organometallics or acid chlorides.

    • Solution: Ensure the compound is handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use freshly opened bottles or material that has been properly stored. Consider drying the compound over a suitable desiccant like molecular sieves if moisture contamination is suspected, although this may not be straightforward for a viscous liquid.

  • Degradation of the Compound: If the material has been stored improperly or for an extended period, it may have degraded.

    • Solution: Assess the purity of the compound using analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A comparison of the current NMR spectrum with a reference spectrum of the pure compound can reveal the presence of impurities.[8][9]

  • Reaction with Atmospheric CO₂: The tertiary amine group can react with carbon dioxide from the air to form a carbamate salt, which can alter its reactivity.

    • Solution: Degas solvents and handle the compound under an inert atmosphere to minimize exposure to air.

Issue 2: Purity Concerns and Purification Challenges

Question: I suspect my this compound is impure. How can I assess its purity and purify it if necessary?

Answer: Assessing and ensuring the purity of this compound is critical for reproducible results.

  • Purity Assessment:

    • Gas Chromatography (GC): A GC method can be developed to assess the purity and identify volatile impurities. For the related compound 3-methylamino-1,2-propanediol, a GC method using a high-temperature column has been described, which could be adapted.[10][11] Due to its high viscosity, dilution in a suitable solvent like methanol is recommended before injection.[10]

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. Reference spectra are available for comparison.[8][9]

    • Titration: A simple acid-base titration can determine the molarity of the amine, which can be an indicator of its purity.

  • Purification:

    • Distillation: Vacuum distillation is the most common method for purifying liquid amino alcohols. Given its high boiling point (233-235 °C at atmospheric pressure), distillation under reduced pressure is necessary to prevent thermal degradation.

    • Column Chromatography: Purification by silica gel chromatography can be challenging due to the polar nature of the compound, which can lead to streaking and poor separation. If chromatography is necessary, consider the following:

      • Modified Eluent: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing on silica gel.[12]

      • Alternative Stationary Phase: Using a more basic stationary phase like alumina may provide better results.[12]

Issue 3: Unexpected Side Reactions

Question: I am observing unexpected side products in my reaction involving this compound. What are some common side reactions?

Answer: The bifunctional nature of this compound can sometimes lead to side reactions.

  • Competition between Nucleophiles: Both the amine and the hydroxyl groups can act as nucleophiles. The tertiary amine is generally a weaker nucleophile than the primary and secondary hydroxyl groups, especially in substitution reactions. However, its basicity can influence the reaction environment.

    • Troubleshooting: The choice of reagents and reaction conditions can often direct the selectivity. For example, protecting the diol functionality with a suitable protecting group before carrying out a reaction at the amine (if desired) can prevent side reactions.

  • N-Dealkylation: Tertiary amines can undergo N-dealkylation under certain conditions, such as in the presence of chloroformates or under oxidative conditions.[12][13] This would result in the formation of a secondary amine.

    • Troubleshooting: Avoid harsh oxidizing agents and be mindful of the reactivity of other reagents with the tertiary amine functionality.

  • Catalyst for Undesired Reactions: The basicity of the tertiary amine can catalyze side reactions, such as the polymerization of epoxides.[14]

    • Troubleshooting: Carefully control the stoichiometry and reaction temperature. A lower temperature can often minimize side reactions.

Data and Diagrams

Summary of Storage and Stability Information
ParameterRecommendationRationale
Storage Temperature Cool, ambient temperaturePrevents thermal degradation.
Atmosphere Tightly sealed container, preferably under inert gas (N₂ or Ar)Minimizes moisture absorption and oxidation.
Light Exposure Store in an opaque or amber containerProtects against potential photolytic degradation.
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, copper, aluminumAvoids vigorous reactions, decomposition, and corrosion.[4][7]
Moisture Store in a dry environment, keep container sealedCompound is moisture-sensitive.[3]

Troubleshooting Workflow for Purity Assessment

G cluster_0 Initial Observation cluster_1 Preliminary Checks cluster_2 Analytical Assessment cluster_3 Decision & Action start Inconsistent results or visual change in sample check_storage Verify storage conditions (temp, moisture, atmosphere) start->check_storage check_age Check age of the compound and manufacturer's retest date start->check_age run_nmr Run ¹H and ¹³C NMR check_storage->run_nmr run_gc Perform Gas Chromatography (GC) check_age->run_gc compare_spectra Compare with reference spectra run_nmr->compare_spectra assess_purity Assess purity from GC chromatogram run_gc->assess_purity decision Is purity acceptable? compare_spectra->decision assess_purity->decision use_compound Use in experiment decision->use_compound Yes purify Purify the compound (e.g., vacuum distillation) decision->purify No purify->use_compound Purification successful discard Discard and use a new batch purify->discard Purification not feasible

A logical workflow for troubleshooting the purity of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (Adapted from a method for a similar compound)

This protocol is a starting point and may require optimization for your specific instrument and column.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol (HPLC grade). Mix thoroughly. This reduces the viscosity for injection.[10]

  • GC Conditions:

    • Column: A high-temperature, polar capillary column (e.g., DB-1701 or similar) is recommended.

    • Injector Temperature: 250-280 °C.

    • Detector (FID) Temperature: 280-300 °C.

    • Carrier Gas: Helium or Nitrogen at a constant flow.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 260 °C.

      • Hold at 260 °C for 10 minutes.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peaks and calculate the area percent purity. The main peak should correspond to this compound. Any other peaks represent impurities.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(Diethylamino)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 3-(Diethylamino)-1,2-propanediol (CAS No. 621-56-7). This document is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable solutions for this important synthesis. As a versatile intermediate with key applications in the synthesis of pharmaceuticals and specialty polymers, achieving high yield and purity is paramount.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, grounded in established chemical principles and practical laboratory experience.

Part 1: Core Synthesis Concepts & Mechanism

Q1: What are the primary synthetic routes to this compound?

There are two predominant and industrially relevant methods for synthesizing this aminodiol:

  • Epoxide Ring-Opening: This is a highly common and efficient method involving the nucleophilic addition of diethylamine to a three-carbon epoxide, typically glycidol (2,3-epoxy-1-propanol). This reaction is favored for its atom economy and often proceeds with high regioselectivity.[3][4] The reaction is an SN2 type process where the amine preferentially attacks the least sterically hindered carbon of the epoxide ring.[3]

  • Nucleophilic Substitution: This route utilizes a 3-halo-1,2-propanediol, most commonly 3-chloro-1,2-propanediol, which reacts with diethylamine in the presence of a base. The base is crucial for neutralizing the hydrohalic acid formed during the reaction, driving it to completion.[5][6][7]

Q2: What is the underlying mechanism for the epoxide ring-opening synthesis?

The reaction proceeds via a nucleophilic ring-opening mechanism. The nitrogen atom of diethylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. In neutral or basic conditions, the attack occurs at the less substituted carbon atom due to lower steric hindrance, leading to the desired 1,2-aminodiol structure. The presence of a protic solvent or a catalyst can facilitate the opening of the ring.[3][4][8]

ReactionMechanism cluster_reactants Reactants Diethylamine Diethylamine (Nucleophile) Intermediate Zwitterionic Intermediate Diethylamine->Intermediate Nucleophilic Attack (SN2) Glycidol Glycidol (Electrophile) Glycidol->Intermediate Product This compound Intermediate->Product Proton Transfer

Caption: Mechanism of diethylamine reacting with glycidol.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific problems encountered during the synthesis.

Low Reaction Yield

Q3: My reaction yield is consistently below 70%. What are the most common causes and how can I improve it?

Low yields are a frequent issue and can often be traced back to several key parameters. A systematic approach is best for troubleshooting.[9][10]

  • Suboptimal Stoichiometry: The molar ratio of reactants is critical. Diethylamine is volatile and can be lost if the reaction is run at elevated temperatures in an open system.

    • Recommendation: Use a slight to moderate excess of diethylamine (e.g., 1.2 to 2.0 equivalents) to compensate for its volatility and drive the reaction to completion. Ensure the reaction is conducted in a sealed vessel or under reflux.

  • Incorrect Temperature Control: The aminolysis of epoxides is exothermic. An uncontrolled temperature rise can lead to side reactions, particularly the polymerization of glycidol.[11]

    • Recommendation: Add the epoxide (glycidol or 3-chloro-1,2-propanediol) dropwise to the amine solution while maintaining the reaction temperature with an ice bath or cooling jacket. A controlled addition over 1-3 hours is typical.[5]

  • Solvent Effects: While the reaction can be run neat, the choice of solvent can significantly impact the reaction rate and side product profile.

    • Recommendation: Protic solvents like water or methanol can accelerate the reaction by stabilizing the transition state, but may also promote side reactions.[4] Aprotic polar solvents can also be effective. For the 3-chloro-1,2-propanediol route, a mixed solvent system like methanol/water is often used.[5]

Impurity Formation & Side Reactions

Q4: I'm observing multiple spots on my TLC plate and extra peaks in the GC analysis. What are the likely side products?

Impurity profiles often point directly to correctable issues in the reaction setup.

  • Diamine Formation: The newly formed hydroxyl groups on the product are also nucleophilic and can react with another molecule of the epoxide. This is more prevalent at higher temperatures.

    • Recommendation: Maintain a lower reaction temperature (e.g., 30-50°C) and use an excess of the amine to ensure the epoxide preferentially reacts with the more nucleophilic diethylamine.[7]

  • Glycidol Polymerization: Glycidol can self-polymerize, especially in the presence of strong acids or bases or at high temperatures.[11] This leads to a viscous, intractable residue and significantly lowers the yield of the desired product.

    • Recommendation: Strict temperature control is essential. Ensure slow, controlled addition of glycidol to the reaction mixture.

  • Isomer Formation: While the reaction of diethylamine with glycidol is highly regioselective for the terminal carbon, harsh conditions or certain catalysts could potentially lead to minor amounts of the 2-(diethylamino)-1,3-propanediol isomer.[4]

    • Recommendation: Stick to mild, base-catalyzed or neutral reaction conditions to favor the SN2 attack at the sterically least hindered carbon.

Purification Challenges

Q5: The crude product is a viscous oil and difficult to purify. What is the best method for purification?

This compound has a high boiling point (233-235 °C) and is quite viscous due to hydrogen bonding.[2]

  • Primary Method: Vacuum Distillation: This is the most effective method for obtaining a high-purity product on a laboratory scale.[5][12]

    • Recommendation: Use a good vacuum pump (pressure <1 mmHg is ideal) and a short-path distillation apparatus to minimize product loss. The distillation temperature will be significantly lower under vacuum.

  • Pre-Distillation Workup: Before distillation, it is crucial to remove salts and residual solvent.

    • Recommendation: After the reaction, neutralize if necessary, and perform a solvent extraction (e.g., with toluene or dichloromethane) to separate the product from inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) before proceeding to high-vacuum distillation.[5]

  • Purity Analysis: Gas Chromatography (GC) is an excellent method to assess purity. Due to the product's polarity and high boiling point, derivatization may sometimes be used, although direct injection on a suitable polar column is often successful.[13][14]

Part 3: Experimental Protocols & Optimization Data

Benchmark Protocol: Synthesis from 3-Chloro-1,2-propanediol

This protocol is adapted from established patent literature for a laboratory scale.[5]

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 50 mL of an aqueous solution of diethylamine (e.g., 70% w/w). Cool the flask in an ice-water bath.

  • Reactant Addition: Dissolve 11.05 g (0.1 mol) of 3-chloro-1,2-propanediol in 20 mL of methanol. Add this solution to the dropping funnel.

  • Reaction: Add the methanolic solution of 3-chloro-1,2-propanediol dropwise to the stirred, cooled diethylamine solution over a period of 1 hour, ensuring the internal temperature does not exceed 30°C.

  • Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 60-70°C) for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature. Add 10 g of sodium hydroxide pellets slowly while stirring to neutralize the ammonium salt and act as a base. Stir for 30 minutes.

  • Extraction & Drying: Filter the mixture to remove the precipitated sodium chloride. Wash the salt cake with a small amount of methanol. Combine the filtrates and remove the methanol and excess diethylamine via rotary evaporation. The remaining residue can be extracted with a suitable organic solvent, dried over Na₂SO₄, and concentrated.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow viscous liquid.

Table 1: Optimization of Reaction Parameters (Illustrative Data)
Exp. #Amine Equiv.Temperature (°C)SolventReaction Time (h)Yield (%)Purity (GC %)Notes
11.160Methanol87592Incomplete conversion observed.
22.060Methanol69298High yield and purity.
32.090Methanol48590Increased side product formation.
42.040Water88897Slower reaction but clean product.
52.040Neat (No Solvent)108295Viscous mixture, potential for overheating.
Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common synthesis problems.

TroubleshootingWorkflow Start Problem Observed: Low Yield or High Impurity Check_Stoichiometry Verify Stoichiometry (Excess Amine Used?) Start->Check_Stoichiometry Check_Temp Review Temperature Control (Exotherm Managed?) Start->Check_Temp Check_Purity Analyze Starting Materials (Purity Confirmed?) Start->Check_Purity Check_Workup Evaluate Workup/Purification (Product Loss?) Start->Check_Workup Action_Stoichiometry Action: Increase Amine Equivalents (1.5-2.0x) Check_Stoichiometry->Action_Stoichiometry No Action_Temp Action: Slow Reagent Addition Use Ice Bath Check_Temp->Action_Temp No Action_Purity Action: Purify/Re-source Starting Materials Check_Purity->Action_Purity No Action_Workup Action: Optimize Distillation (Better Vacuum, Short Path) Check_Workup->Action_Workup Yes

Caption: A logical workflow for troubleshooting synthesis issues.

References

How to handle impurities in 3-(Diethylamino)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Diethylamino)-1,2-propanediol

Welcome to the technical support center for this compound (CAS 621-56-7). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and handle impurities associated with this critical chemical intermediate. As a versatile building block in the synthesis of active pharmaceutical ingredients (APIs) like Propranolol and Atenolol, its purity is paramount to ensure the success of complex synthetic routes and the safety of the final product.[1][2]

This document provides in-depth, experience-driven answers to common questions, detailed protocols for purification, and best practices for storage and handling to maintain product integrity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.

Part 1: Impurity Identification & Analysis

Q1: My reaction is yielding unexpected byproducts. Could impurities in my this compound be the cause?

A1: Absolutely. The purity of starting materials is a cornerstone of successful synthesis. This compound, with its tertiary amine and diol functional groups, is highly reactive.[1] Impurities can compete in reactions, leading to lower yields and the formation of complex side products. For instance, in the synthesis of certain APIs, residual reactants or isomeric impurities can react with other intermediates, complicating purification and compromising the final product's purity.[3]

Q2: What are the most common impurities in this compound, and where do they come from?

A2: Impurities typically originate from the synthetic route or degradation during storage. A common synthesis involves the reaction of 3-chloro-1,2-propanediol with diethylamine. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 3-chloro-1,2-propanediol or diethylamine.

  • Isomeric Byproducts: Formation of 2-(Diethylamino)-1,3-propanediol is possible depending on the reaction conditions.

  • Over-alkylation Products: Quaternary ammonium salts can form if the tertiary amine reacts further.

  • Degradation Products: Oxidation or polymerization products can form over time, especially with improper storage (e.g., exposure to air, moisture, or strong acids).[4]

Q3: How can I detect and quantify these impurities?

A3: A multi-faceted analytical approach is recommended for comprehensive characterization. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities.[3][5] Due to the compound's viscosity, sample preparation, such as dilution in a suitable solvent like methanol, is often necessary before injection to ensure good separation and prevent column damage.[3]

For less volatile or thermally sensitive impurities, High-Performance Liquid Chromatography (HPLC), potentially with a mass spectrometer detector (LC-MS), can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of unknown impurities and assessing the overall purity of the bulk material.

Data Summary: Analytical Methods for Impurity Detection

Analytical TechniqueDetectable ImpuritiesKey Considerations
GC-MS Volatile starting materials, isomeric byproducts, some degradation products.Sample may require dilution or derivatization to improve volatility and peak shape.[3]
HPLC/LC-MS Non-volatile impurities, over-alkylation products, polymers.Method development (column choice, mobile phase) is crucial for separating polar amines.[6]
NMR Spectroscopy Structural isomers, residual solvents, and provides overall purity assessment.Provides structural information but may have lower sensitivity for trace impurities.
Karl Fischer Titration Water content.Essential as moisture can promote degradation and side reactions.
Part 2: Purification Protocols & Methodologies

Q4: My analysis confirms the presence of significant impurities. What is the best way to purify this compound?

A4: The choice of purification method depends on the nature of the impurities. For high-boiling impurities or colored byproducts, vacuum distillation is highly effective.[7][8] For separating structurally similar isomers or removing polar impurities, flash column chromatography is the preferred method.[6]

Vacuum distillation is ideal for purifying compounds with high boiling points or those that are sensitive to thermal decomposition at atmospheric pressure.[7][9] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for a gentler purification process.[8]

Rationale: This technique separates compounds based on differences in their boiling points. Under vacuum, this compound (boiling point ~233-235 °C at atmospheric pressure) can be distilled at a much lower temperature, preventing degradation.[10]

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum. Ensure all glassware joints are properly greased and sealed to maintain a vacuum. A Claisen adapter is recommended to prevent bumping.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a trap in between. Slowly and carefully apply the vacuum.

  • Heating: Begin heating the distillation flask gently using a heating mantle. Use a magnetic stirrer to ensure smooth boiling.

  • Fraction Collection: Collect the distillate in fractions. The first fraction will likely contain lower-boiling impurities. Monitor the temperature at the distillation head; a stable temperature reading indicates the collection of a pure fraction.

  • Completion: Once the desired product has been collected, remove the heat source first, then slowly and carefully release the vacuum.

Diagram: Troubleshooting Impurity Issues

This workflow provides a logical sequence for identifying and resolving purity problems with your this compound.

G cluster_0 Problem Identification cluster_1 Impurity Characterization cluster_2 Resolution start Unexpected Experimental Results (Low Yield, Side Products) check_purity Analyze Purity of Starting Material (GC-MS, HPLC, NMR) start->check_purity impurity_detected Impurity Detected? check_purity->impurity_detected characterize Identify Impurity Structure & Source impurity_detected->characterize Yes proceed Proceed with Experiment impurity_detected->proceed No select_method Select Purification Method characterize->select_method distillation Vacuum Distillation (For Boiling Point Differences) select_method->distillation chromatography Column Chromatography (For Polarity Differences) select_method->chromatography revalidate Re-analyze Purified Material distillation->revalidate chromatography->revalidate revalidate->proceed

Caption: A workflow for troubleshooting impurity-related issues.

For impurities that have similar boiling points but different polarities, flash column chromatography is the method of choice. Given the basic nature of the amine group, special considerations are necessary to prevent poor separation (streaking) due to interactions with the acidic silica gel.[6][11]

Rationale: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[6] For basic amines, deactivating the silica or using a modified stationary phase can significantly improve separation.[11]

Step-by-Step Methodology:

  • Stationary Phase Selection:

    • Option A (Deactivated Silica): Prepare a slurry of silica gel in your starting eluent (e.g., dichloromethane) containing a small amount of a volatile base like triethylamine (~1%).[12] This neutralizes the acidic sites on the silica.

    • Option B (Amine-Functionalized Silica): Use a pre-packed amine-functionalized column for a more reproducible and efficient separation of basic compounds.[6][13]

  • Mobile Phase Selection: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used. The exact system should be determined by thin-layer chromatography (TLC) first.

  • Column Packing & Loading: Pack the column with the chosen stationary phase. Dissolve the impure this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Part 3: Prevention, Storage, and Handling

Q5: How should I store this compound to prevent the formation of new impurities?

A5: Proper storage is crucial for maintaining the long-term purity of this reagent. It is sensitive to moisture and can react with atmospheric carbon dioxide.[4]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Container: Use a tightly sealed container. Avoid materials like aluminum or copper which can react with amines.[14]

  • Environment: Keep in a cool, dry, and well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[4]

Q6: Are there any specific handling procedures I should follow?

A6: Yes. This compound is corrosive and can cause skin and eye burns. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Ensure that eyewash stations and safety showers are readily accessible.

References

Technical Support Center: Scaling Up the Synthesis of 3-(Diethylamino)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals who are scaling up the synthesis of 3-(Diethylamino)-1,2-propanediol. As a versatile intermediate in the pharmaceutical and polymer industries, its consistent and high-purity production is critical.[1][2] This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently encountered challenges during scale-up, grounded in chemical principles and practical experience.

Overview of the Core Synthesis Route

The most direct and common laboratory-scale and industrial synthesis of this compound involves the nucleophilic ring-opening of a glycidyl ether (specifically, glycidol) with diethylamine.[3] This reaction is an epoxide aminolysis, where the lone pair of electrons on the nitrogen atom of diethylamine attacks one of the electrophilic carbons of the epoxide ring. The reaction is typically regioselective for the less sterically hindered terminal carbon of the epoxide, leading to the desired 1,2-propanediol structure.

The reaction's primary challenge on a larger scale is its exothermic nature.[4] Without precise control, the heat generated can lead to a runaway reaction, causing the polymerization of glycidol and the formation of undesirable side products, significantly reducing yield and complicating purification.[3]

Key Reaction Parameters for Scale-Up

This table summarizes the critical parameters for the synthesis of this compound. Adherence to these ranges is crucial for a successful and reproducible scale-up.

ParameterRecommended ValueRationale & Justification
Molar Ratio (Diethylamine:Glycidol) 1.5 : 1 to 2 : 1A molar excess of diethylamine ensures the complete consumption of glycidol, minimizing its self-polymerization. It also serves as a solvent in some cases.[3]
Reaction Temperature 30-50°CThe reaction is exothermic. Maintaining this temperature range provides a balance between a reasonable reaction rate and preventing runaway side reactions.[5][6]
Glycidol Addition Rate Slow, dropwise additionCrucial for controlling the exotherm. The rate should be adjusted to keep the internal temperature stable within the desired range.[3]
Solvent Optional (e.g., Methanol, Water)While excess diethylamine can act as a solvent, using an additional solvent can help with heat dissipation and viscosity control on a larger scale.[7]
Purification Method Vacuum DistillationThe product has a high boiling point (~233-235 °C), making distillation at atmospheric pressure impractical and likely to cause degradation.[8][9]
Typical Yield 70-90%Yields are highly dependent on temperature control and the efficiency of purification.[3][7]

Detailed Experimental Protocol

This protocol describes the synthesis starting from diethylamine and glycidol.

Materials:

  • Diethylamine (≥99.5%)

  • Glycidol (≥96%)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Appropriate reaction vessel with overhead stirrer, dropping funnel, condenser, and temperature probe.

Procedure:

  • Reaction Setup: Charge the reaction vessel with diethylamine (1.5 molar equivalents). Begin stirring and cool the vessel in an ice bath to an internal temperature of 0-5 °C.

  • Glycidol Addition: Add glycidol (1.0 molar equivalent) to a dropping funnel. Begin adding the glycidol to the stirred diethylamine solution at a slow, controlled rate. Crucially, monitor the internal temperature and do not allow it to exceed 40°C. The addition rate must be managed to control the exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using a suitable technique (e.g., GC or TLC).

  • Work-up: Once the reaction is complete, remove the excess, unreacted diethylamine under reduced pressure using a rotary evaporator. The low boiling point of diethylamine (55-56 °C) allows for its easy removal.[10]

  • Purification: The resulting crude oil is purified by vacuum distillation.

    • Set up a distillation apparatus suitable for high vacuum.

    • Heat the crude product gently under a high vacuum (e.g., <1 mmHg).

    • Collect the fraction boiling at the appropriate temperature for this compound (the boiling point will be significantly lower than atmospheric pressure). The literature value at atmospheric pressure is 233-235 °C.[8]

  • Analysis: Analyze the purified product for identity and purity (e.g., using GC, NMR, and IR spectroscopy). The expected purity should be >98%.[8]

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Reaction Stage Issues

Q1: The internal temperature of my reaction is rising uncontrollably, even with cooling. What is happening and what should I do?

A: You are experiencing a runaway exothermic reaction. This is the most critical hazard in this synthesis.

  • Cause: The rate of glycidol addition is too fast for the cooling system to dissipate the heat generated by the reaction. The increased temperature then further accelerates the reaction rate, creating a dangerous feedback loop. This can also trigger the rapid polymerization of glycidol.[3]

  • Immediate Action: Immediately stop the addition of glycidol. If necessary, use a more aggressive cooling bath (e.g., dry ice/acetone) to bring the temperature under control.

  • Prevention for Next Batch:

    • Reduce Addition Rate: Significantly slow down the dropwise addition of glycidol.

    • Improve Heat Transfer: Ensure the reaction vessel is not oversized for the batch volume (improving surface-area-to-volume ratio). Use a more efficient cooling bath and ensure vigorous stirring to promote heat exchange.

    • Use a Solvent: Adding an inert solvent like methanol can increase the thermal mass of the reaction mixture, making it easier to control temperature fluctuations.[7]

Q2: My reaction seems very slow or has stalled, with starting material still present after several hours (confirmed by GC). Why?

A: A sluggish reaction is typically due to insufficient thermal energy or reactant quality issues.

  • Cause 1: Low Temperature: While controlling the exotherm is crucial, allowing the temperature to remain too low (e.g., below 20-25 °C after the initial addition) can significantly slow down the reaction rate.

  • Solution 1: After the controlled addition is complete, allow the mixture to warm to room temperature or gently heat it to 35-40 °C and hold it there to ensure the reaction proceeds to completion.[5]

  • Cause 2: Poor Quality Reagents: Old or improperly stored glycidol may have already started to oligomerize. Diethylamine of low purity could also be a factor.

  • Solution 2: Always use reagents from a reliable source and check their purity/age before starting a large-scale reaction.

Q3: A significant amount of a thick, viscous, or solid polymer has formed in my reaction vessel. What caused this?

A: This is a classic sign of glycidol self-polymerization.

  • Cause: The primary cause is poor temperature control, leading to localized "hot spots" where the polymerization is initiated.[3] It can also be caused by acidic or basic impurities in the reagents or on the glassware, which can catalyze the epoxide ring-opening and polymerization.

  • Prevention:

    • Strict Temperature Control: This is the most effective preventative measure. Follow the actions outlined in Q1.

    • Use Clean, Dry Glassware: Ensure the reactor is scrupulously clean and dry to avoid introducing contaminants.

    • Ensure Reagent Purity: Use high-purity glycidol and diethylamine.

Work-up and Purification Issues

Q4: I'm having difficulty achieving a good vacuum for the final distillation. What are the common causes?

A: Achieving a high vacuum is essential for purifying this high-boiling-point compound.

  • Cause 1: Leaks in the System: The most common issue. Check all joints, seals, and tubing for leaks. Ensure all glassware joints are properly greased (using a vacuum-rated grease) and securely clamped.

  • Cause 2: Inefficient Cold Trap: If volatile substances are not trapped effectively before reaching the pump, they can contaminate the pump oil and degrade its performance. Ensure your cold trap is filled with an appropriate coolant (e.g., liquid nitrogen or a dry ice/acetone slurry).

  • Cause 3: Pump Issues: The vacuum pump itself may need an oil change or servicing.

Q5: The product is bumping violently during vacuum distillation, making it impossible to collect a clean fraction.

A: Bumping occurs when a liquid is heated above its boiling point without forming vapor bubbles smoothly. This is common with viscous liquids under vacuum.

  • Solution 1: Use a Magnetic Stir Bar or Mechanical Stirrer: The best way to prevent bumping is to ensure smooth boiling by agitating the liquid. A stir bar or overhead stirrer will provide nucleation sites for bubbles to form.

  • Solution 2: Introduce a Fine Stream of Air or Nitrogen: A very fine, controlled bleed of an inert gas through a long capillary tube extending below the liquid surface can also promote smooth boiling, though this will raise the effective pressure slightly.

  • Solution 3: Use Boiling Chips: While less effective under high vacuum, fresh, porous boiling chips can help. Do not add boiling chips to hot liquid.

Q6: My final product purity is below 98% after distillation. What are the likely impurities?

A: The impurities are likely unreacted starting materials or side products.

  • Impurity 1: Residual Diethylamine: This suggests an inefficient removal step before distillation.

  • Solution 1: Ensure the rotary evaporation step is thorough. Given the large difference in boiling points, this is an unlikely contaminant in the final product fraction but could be present in an early fraction.

  • Impurity 2: Glycidol Dimers/Oligomers: If the reaction overheated, low-molecular-weight polymers of glycidol may have formed. These may have boiling points close to the product.

  • Solution 2: Improve temperature control in future reactions. A fractional distillation setup with a packed column (e.g., Vigreux or Raschig rings) may be necessary to separate close-boiling impurities, though this can be challenging on a large scale. The best solution is to prevent their formation in the first place.

Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards I should be aware of when scaling up this synthesis? A: The three main hazards are:

  • Exothermic Reaction: The potential for a thermal runaway is the most significant risk. Strict temperature control is mandatory.

  • Flammability: Diethylamine is a flammable liquid with a low flash point.[10] All operations should be conducted in a well-ventilated fume hood or facility, away from ignition sources.

  • Corrosivity/Toxicity: Both diethylamine and glycidol are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: Can I use 3-chloro-1,2-propanediol as a starting material instead of glycidol? A: Yes, this is an alternative and common industrial route. The reaction involves the nucleophilic substitution of the chloride by diethylamine, typically in the presence of a base like sodium hydroxide or sodium methoxide to neutralize the HCl formed.[7][11] This method avoids the high exothermicity of epoxide ring-opening but may require longer reaction times, higher temperatures, and results in the formation of salt byproducts that must be filtered off.[7]

Q: What is a realistic yield to expect when scaling this reaction from a 10g to a 1kg scale? A: A slight decrease in yield is common during scale-up due to challenges in maintaining perfect heat and mass transfer.[12] While a lab-scale reaction might achieve >85% yield, a well-optimized kilogram-scale batch should realistically target a yield of 75-85%. Anything below 70% suggests significant issues with temperature control (leading to polymerization) or inefficient purification.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving problems during the synthesis.

Caption: Troubleshooting workflow for scaling the synthesis of this compound.

References

Technical Support Center: Reaction Monitoring for 3-(Diethylamino)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 3-(diethylamino)-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for troubleshooting common issues encountered when using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) to monitor the progress of reactions involving this polar amino alcohol.

Understanding the Analyte: this compound

This compound, with the formula (C₂H₅)₂NCH₂CH(OH)CH₂OH, is a highly polar and reactive molecule.[1] Its key chemical properties—a tertiary amine and two hydroxyl groups—dictate its chromatographic behavior. These functional groups are prone to strong interactions with active sites on stationary phases (like silanol groups in silica gel or glass liners), which is the primary cause of many analytical challenges.[2] This guide will address how to manage these properties for effective reaction monitoring.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and effective tool for qualitatively monitoring reaction progress. However, the polarity of this compound requires careful selection of the mobile phase and visualization technique.

FAQs and Troubleshooting for TLC

Question: My spots are streaking badly. What's causing this?

Answer: Streaking is the most common issue when analyzing polar amines on silica gel plates. It's typically caused by strong, irreversible adsorption of the basic amine group to the acidic silanol groups on the silica surface.

  • Causality: The lone pair of electrons on the nitrogen atom forms a strong interaction with the acidic protons of the Si-OH groups, causing the spot to drag up the plate instead of moving as a compact band.

  • Solution: To mitigate this, you need to neutralize these interactions. This is achieved by adding a small amount of a competitive base to your mobile phase.

    • Protocol: Add 0.5-2% of a modifier like triethylamine (TEA), ammonium hydroxide (NH₄OH), or pyridine to your eluent system.[3] These additives will preferentially bind to the active sites on the silica, allowing your analyte to travel up the plate with significantly improved spot shape.

Question: I can't get good separation between my starting material and product. How do I choose the right solvent system?

Answer: Achieving good separation (a clear difference in Rf values) requires optimizing the polarity of the mobile phase. For amino alcohols, a multi-component solvent system is often necessary.

  • Expertise: A common starting point for separating amino alcohols is a mixture of a non-polar solvent, a polar solvent, and an acid or base modifier.[4][5] The classic butanol:acetic acid:water system is highly effective for many amino compounds.[6]

  • Recommended Solvent Systems: The table below provides several validated starting points. You may need to adjust the ratios to optimize separation for your specific reaction mixture.

Solvent System CodeSolventsComposition (by volume)Target Analytes & Notes
AAW-1 n-Butanol : Acetic Acid : Water4 : 1 : 1A robust, general-purpose system for separating polar and acidic amino compounds.[7]
CMA-1 Chloroform : Methanol : Ammonium Hydroxide (conc.)8 : 2 : 0.2Excellent for basic amines. The ammonium hydroxide improves spot shape.
EPAW-1 Ethyl Acetate : Pyridine : Acetic Acid : Water60 : 20 : 6 : 11A versatile system that can separate a wide range of polar compounds.[3][6]
DCM-M-NH3 Dichloromethane : Methanol : Ammonium Hydroxide (conc.)90 : 9 : 1Good for less polar amines; offers different selectivity compared to butanol-based systems.

Question: My spots are invisible after the plate runs. How can I visualize them?

Answer: this compound does not absorb UV light, so a chemical stain is required for visualization.[8][9]

  • Trustworthiness: The choice of stain depends on the functional groups present. For this analyte, stains that react with amines or hydroxyl groups are effective. Always prepare stains in a fume hood and handle with care.

  • Step-by-Step Visualization Protocol (Ninhydrin Stain):

    • Dry the Plate: After developing the TLC, remove it from the chamber and gently dry it with a heat gun or in an oven to remove all traces of the mobile phase. Amines from the solvent can interfere with visualization.[10]

    • Prepare the Stain: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or acetone.

    • Apply the Stain: Quickly dip the dried TLC plate into the ninhydrin solution or spray it evenly with the reagent.[4]

    • Develop the Color: Gently heat the plate with a heat gun until colored spots appear. Amines typically yield purple or pink spots.[11]

  • Alternative Visualization Reagents:

StainPreparationVisualizationTarget Functional Group
Potassium Permanganate (KMnO₄) Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL water.Dip plate and observe. Brown/yellow spots on a purple background.Oxidizable groups (alcohols, amines).[11]
p-Anisaldehyde 135 mL ethanol, 5 mL conc. H₂SO₄, 1.5 mL acetic acid, 3.7 mL p-anisaldehyde.Dip plate and heat. Colors vary by compound.Nucleophiles (alcohols, amines).[9]
Dragendorff's Reagent Mix solutions of bismuth subnitrate and potassium iodide.Dip plate. Orange or brown spots.Tertiary amines and alkaloids.[8]

TLC Workflow Diagram

TLC_Workflow TLC Reaction Monitoring Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization cluster_analysis Analysis Spot Spot Reaction Mixture (Start, Mid, End points) Prepare Prepare Eluent (e.g., n-BuOH:AcOH:H₂O + TEA) Develop Develop Plate in Saturated Chamber Prepare->Develop Place Plate in Chamber Dry Thoroughly Dry Plate Develop->Dry Remove from Chamber Stain Apply Stain (e.g., Ninhydrin Dip) Dry->Stain Heat Heat Gently Stain->Heat Analyze Analyze Rf Values & Spot Intensity Heat->Analyze

Caption: Workflow for monitoring a reaction using TLC.

Section 2: Gas Chromatography (GC) Monitoring

GC offers quantitative data on reaction conversion and impurity profiling. However, the direct analysis of this compound is challenging due to its high polarity and reactivity, often leading to poor peak shape and low response.

FAQs and Troubleshooting for GC

Question: My GC peak for this compound is tailing severely. What can I do?

Answer: Peak tailing is the classic symptom of analyte interaction with active sites in the GC system. The hydroxyl and amine groups are binding to silanol groups in the injector liner and at the head of the column.

  • Expertise & Causality: This interaction delays a portion of the analyte molecules from eluting, resulting in a non-symmetrical peak. To solve this, you must either make the system more inert or make the analyte less reactive.

  • Solution 1: Use a Specialized Column (Recommended for Routine Analysis):

    • Amine-specific columns are base-deactivated to shield the silanol groups and have stationary phases designed to minimize interactions with basic compounds.[2][12] This provides the most robust and reproducible solution.

    • Recommended Columns: Agilent CP-Volamine, Agilent J&W DB-HeavyWAX, Thermo Scientific TraceGOLD TG-35MS AMINE.[2][13][14]

  • Solution 2: Derivatization (Recommended for Difficult Matrices):

    • Derivatization chemically converts the polar -OH and -NH groups into less polar, more volatile moieties.[15][16][17] Silylation is a common and effective method.

    • Authoritative Grounding: The reaction involves replacing the active hydrogens with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[16][17]

    • Protocol (Silylation with MTBSTFA):

      • Take a 50 µL aliquot of your reaction mixture and evaporate the solvent completely under a stream of nitrogen. Moisture will quench the reaction.

      • Add 100 µL of acetonitrile (or another suitable solvent) and 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

      • Cap the vial tightly and heat at 80-100 °C for 2-4 hours.[17]

      • Cool the sample to room temperature before injecting it into the GC-MS. The resulting TBDMS derivative will be much less polar and exhibit excellent peak shape on a standard column (e.g., a 5% phenyl-methylpolysiloxane).

Question: I'm seeing ghost peaks in my chromatogram. Where are they coming from?

Answer: Ghost peaks are peaks that appear in blank runs and are typically due to carryover from a previous injection or contamination in the system.

  • Troubleshooting Logic:

    • Injector Contamination: The high boiling point of this compound (233-235°C) means it can condense in a cooler part of the injector and slowly bleed into the column on subsequent runs.[18][19]

      • Solution: Increase the injector temperature (e.g., to 250-270°C). Regularly clean or replace the injector liner and septum.[20][21]

    • Column Contamination: Non-volatile materials from your reaction mixture can build up at the head of the column.

      • Solution: Trim the first 10-20 cm from the front of the column. Condition the column by holding it at a high temperature (below its max limit) for 30-60 minutes.[22]

Question: How do I set up my initial GC method parameters?

Answer: Method development should be systematic. The table below provides a good starting point for either direct injection on an amine-specific column or for a derivatized sample on a standard column.

ParameterDirect Injection (Amine Column)Derivatized Sample (Standard Column)Rationale
Injector Temp 250 °C270 °CMust be high enough to ensure complete vaporization without causing degradation.[23]
Column Agilent CP-Volamine or equivalentDB-5ms, HP-5ms, or equivalentColumn must be suited for the analyte's polarity (or lack thereof after derivatization).
Carrier Gas Helium or HydrogenHelium or HydrogenStandard carrier gases. Ensure high purity.
Oven Program Start at 100°C (hold 2 min), ramp 10°C/min to 240°C (hold 5 min)Start at 120°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)The starting temperature should be low enough to trap analytes at the column head. The ramp rate is adjusted for optimal separation.
Detector FID or MSFID or MSFID is a robust universal detector for organic compounds. MS provides structural information.

GC Troubleshooting Logic Diagram

GC_Troubleshooting GC Peak Tailing Troubleshooting Start Problem: Severe Peak Tailing CheckLiner Is the Injector Liner Clean and Deactivated? Start->CheckLiner CheckColumn Are you using an Amine-Specific Column? CheckLiner->CheckColumn No ReplaceLiner Action: Replace with New, Deactivated Liner CheckLiner->ReplaceLiner Yes Derivatize Consider Derivatization (e.g., Silylation) CheckColumn->Derivatize No Solution1 Use Amine-Specific Column CheckColumn->Solution1 Yes Solution2 Derivatize Sample Derivatize->Solution2 ReplaceLiner->CheckColumn

Caption: Decision tree for troubleshooting GC peak tailing.

References

Avoiding degradation of 3-(Diethylamino)-1,2-propanediol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Diethylamino)-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on handling this versatile intermediate and preventing its degradation during chemical reactions. As a molecule with a tertiary amine and a vicinal diol, this compound offers multiple reactive sites, making it a valuable building block in complex syntheses.[1] However, these same functional groups also make it susceptible to degradation under certain conditions. This resource provides troubleshooting advice and frequently asked questions to ensure the integrity of your reactions and the purity of your products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Problem 1: My reaction mixture is turning brown/yellow. What's happening and how can I prevent it?

Answer:

Discoloration, typically to a brown or yellow hue, is a common indicator of degradation, often due to oxidation of the amino alcohol. The tertiary amine or the alcohol moieties can be susceptible to oxidation, which can be initiated by atmospheric oxygen (especially at elevated temperatures), residual oxidizing agents from previous steps, or incompatible reagents.[2]

Potential Causes and Preventive Measures:

  • Air Oxidation: The tertiary amine can be oxidized by air, especially in the presence of light or metal catalysts.

    • Solution: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen. Protect your reaction from light by wrapping the flask in aluminum foil.

  • Presence of Oxidizing Agents: Strong oxidizing agents are incompatible with this compound and will lead to rapid decomposition.[3][4] Milder oxidizing agents can also cause gradual degradation.

    • Solution: Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. Avoid strong oxidizing agents like chromic acid (H2CrO4), potassium permanganate (KMnO4), and even milder ones like pyridinium chlorochromate (PCC) unless the functional groups are protected.[3][4]

  • High Temperatures: Thermal degradation can occur at elevated temperatures, leading to a variety of byproducts and discoloration.

    • Solution: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. If heating is necessary, do so under an inert atmosphere.

Problem 2: I'm observing an unexpected, more polar spot on my TLC. What could it be?

Answer:

A new, more polar spot on your Thin Layer Chromatography (TLC) plate often indicates the formation of a more polar byproduct. In the context of this compound, this could be due to several degradation pathways.

Possible Byproducts:

  • Oxidation Products: Oxidation of the primary or secondary alcohol groups can lead to the formation of aldehydes, ketones, or carboxylic acids. These carbonyl and carboxyl groups increase the polarity of the molecule.[3][4]

  • N-Oxide Formation: The tertiary amine can be oxidized to an N-oxide, which is significantly more polar.

  • Hydrolysis of Protecting Groups (if applicable): If you are using protecting groups, their premature cleavage will reveal the polar hydroxyl groups.

Troubleshooting Steps:

  • Characterize the Impurity: If possible, isolate the byproduct and characterize it using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

  • Review Reaction Conditions:

    • pH: Extreme pH conditions can catalyze degradation. If your reaction is strongly acidic or basic, consider if this is leading to side reactions.

    • Temperature: As mentioned, high temperatures can promote degradation.

    • Reagents: Ensure all reagents are pure and compatible with your starting material.

Problem 3: My yield is consistently low. Could degradation be the cause?

Answer:

Yes, low yields are a frequent consequence of starting material degradation. If this compound is degrading during the reaction, there is less of it available to form the desired product.

Strategies to Improve Yield:

  • Protecting Groups: The most robust strategy to prevent degradation is to protect the reactive functional groups. The vicinal diol and the tertiary amine can be protected to prevent unwanted side reactions.[5]

    • Diol Protection: The 1,2-diol can be protected as an acetal (e.g., using acetone or benzaldehyde) or as silyl ethers.

    • Amine Protection: While tertiary amines are less nucleophilic than primary or secondary amines, they can still undergo undesired reactions. In some cases, temporary protonation with a non-nucleophilic acid can reduce its reactivity.

  • Optimize Reaction Conditions:

    • Temperature Control: Run the reaction at the lowest effective temperature.

    • Inert Atmosphere: As discussed, use an inert atmosphere to prevent oxidation.

    • pH Control: Buffer the reaction if it is sensitive to pH changes.

  • Purity of Starting Materials: Ensure the this compound you are using is of high purity. Impurities from its synthesis can interfere with your reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways stem from the reactivity of its tertiary amine and vicinal diol functional groups.

  • Oxidation: The alcohol groups can be oxidized to aldehydes, ketones, or carboxylic acids. The tertiary amine can be oxidized to an N-oxide.[2][3][4]

  • Acid-Catalyzed Degradation: In the presence of strong acids, the diol can undergo rearrangement reactions, such as the pinacol rearrangement, which involves the formation of a carbocation intermediate.[6] The tertiary amine will be protonated, which can affect its reactivity and the overall reaction pathway.

  • Base-Catalyzed Degradation: Strong bases can deprotonate the hydroxyl groups, forming alkoxides. While generally stable, these can be more susceptible to oxidation or other side reactions.

  • Thermal Degradation: At high temperatures, C-C and C-O bond cleavage can occur, leading to a complex mixture of smaller molecules.[7][8]

Here is a diagram illustrating the potential degradation pathways:

G Potential Degradation Pathways of this compound cluster_main cluster_oxidation Oxidation cluster_acid Acid-Catalyzed cluster_thermal Thermal Degradation DEAP This compound Oxidized_Diol Aldehyde/Ketone/Carboxylic Acid derivatives DEAP->Oxidized_Diol [O] N_Oxide N-Oxide DEAP->N_Oxide [O] Pinacol Pinacol Rearrangement Products DEAP->Pinacol H+ Fragments Fragmentation Products DEAP->Fragments Heat

Caption: Potential degradation pathways for this compound.

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the quality of this compound.

  • Container: Store in the original, tightly sealed container.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong acids, bases, and oxidizing agents.[3]

Q3: What analytical techniques are best for monitoring the degradation of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

TechniqueApplication
Thin Layer Chromatography (TLC) Quick, qualitative monitoring of reaction progress and detection of new, often more polar, byproducts.
Gas Chromatography (GC) Quantitative analysis of the purity of the starting material and the reaction mixture. It can separate volatile degradation products.
High-Performance Liquid Chromatography (HPLC) Excellent for separating and quantifying the starting material, product, and non-volatile degradation products.[9]
Mass Spectrometry (MS) Identification of degradation products by determining their molecular weight. Often coupled with GC (GC-MS) or HPLC (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the starting material, product, and any isolated impurities.

Q4: Can I use protecting groups to prevent degradation? If so, which ones are recommended?

A4: Yes, using protecting groups is a highly effective strategy. The choice of protecting group depends on the specific reaction conditions you plan to use.

G Protecting Group Strategy cluster_start cluster_protect Protection cluster_react Reaction at another site cluster_deprotect Deprotection Start This compound Protected Protected Intermediate Start->Protected Protecting Group Addition Reacted Modified Intermediate Protected->Reacted Desired Reaction Final Final Product Reacted->Final Protecting Group Removal

Caption: General workflow for using protecting groups in synthesis.

Recommended Protecting Groups:

  • For the 1,2-Diol:

    • Acetals/Ketals: Reaction with acetone or benzaldehyde in the presence of an acid catalyst forms an acetonide or benzylidene acetal, respectively. These are stable under neutral and basic conditions and can be removed with aqueous acid.

    • Silyl Ethers: Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) can protect the hydroxyl groups. The choice of silyl group will determine the stability and deprotection conditions.

  • For the Tertiary Amine:

    • Protonation: In some cases, converting the amine to its ammonium salt with a non-nucleophilic acid can prevent it from participating in undesired reactions. However, this makes the overall molecule cationic and may affect its solubility and the reactivity of other functional groups.

The key is to choose an "orthogonal" protecting group strategy, where each protecting group can be removed without affecting the others or the desired product.[5]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Solvent Degassing: If using a solvent that can dissolve significant amounts of oxygen (e.g., THF, dioxane), degas it by bubbling an inert gas through it for 15-30 minutes or by using a freeze-pump-thaw method.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. Use septa and needles for reagent addition.

  • Reagent Addition: Add the degassed solvent to the reaction flask containing this compound, followed by other reagents, all under the inert atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC or another suitable method.

  • Work-up: Quench the reaction and perform the work-up as required by your specific procedure.

Protocol 2: Protection of the 1,2-Diol as an Acetonide
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous acetone.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or another suitable acid catalyst.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a mild base (e.g., triethylamine or saturated sodium bicarbonate solution). Remove the acetone under reduced pressure.

  • Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the protected compound. Further purification can be done by column chromatography if necessary.

References

Impact of moisture on 3-(Diethylamino)-1,2-propanediol reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Diethylamino)-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and reactivity of this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No: 621-56-7) is a tertiary amino diol. Its structure, featuring two hydroxyl groups and a diethylamino group, makes it a valuable intermediate in advanced chemical synthesis.[1][2] It is particularly significant in the pharmaceutical industry as a key building block for the synthesis of several active pharmaceutical ingredients (APIs), including Propranolol, Atenolol, and Metoprolol.[2] Its functional groups allow for multiple points of chemical modification, making it useful for creating complex molecular architectures.[1]

Q2: Why is it critical to store this compound under moisture-free conditions?

A2: this compound is known to be sensitive to moisture.[3] Several handling guidelines explicitly state to store it in a cool, dry, well-ventilated area and to protect it from moisture.[4] Contact with moist air and steam should be avoided.[4] The presence of water can have several detrimental effects on its reactivity and the outcome of your experiments. These are detailed in the Troubleshooting Guide below, but broadly, moisture can lead to unwanted side reactions, reduced product yield, and inconsistent results.

Q3: What are the main safety hazards associated with this compound?

A3: this compound is a corrosive material that can cause severe skin burns and serious eye damage.[5][6] Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[5][7] Always ensure that an eyewash station and safety shower are readily accessible.[5]

Q4: Besides water, what other substances are incompatible with this compound?

A4: This compound should be kept away from strong acids and oxidizing agents.[5][8] The tertiary amine group is basic and will react exothermically with acids. As an alcohol, it can be oxidized by strong oxidizing agents. It is also advised to avoid contact with copper and aluminum and their alloys.[8]

Troubleshooting Guide: Impact of Moisture on Reactivity

This section addresses specific issues you may encounter during your experiments. The underlying theme is the critical role that moisture control plays in achieving desired outcomes.

Issue 1: Low or Inconsistent Yield in Acylation/Esterification Reactions
  • Symptom: You are reacting this compound with an acyl chloride or carboxylic acid to form an ester, but you are observing significantly lower yields than expected, or the yield varies greatly between batches.

  • Potential Cause: The presence of water in the reaction mixture is a likely culprit. Water can compete with the hydroxyl groups of the diol as a nucleophile, leading to the hydrolysis of your acylating agent (e.g., acyl chloride) back to the less reactive carboxylic acid. This consumes your starting material and reduces the efficiency of the desired reaction.

  • Recommended Action Plan:

    • Quantify Moisture Content: Before starting your reaction, determine the water content of your this compound and your solvent using Karl Fischer titration. This is a precise method for water determination in organic solvents and reagents.

    • Rigorous Drying of Solvents and Reagents: Ensure all solvents are dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). If using molecular sieves, ensure they are properly activated. Glassware should be oven-dried immediately before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Issue 2: Formation of Unexpected Byproducts
  • Symptom: Your reaction mixture shows multiple spots on TLC, or your NMR/GC-MS analysis reveals the presence of unexpected impurities that are difficult to separate from the desired product.

  • Potential Cause: Water can act as a reactant or a catalyst for various side reactions. For instance, in reactions sensitive to pH, the presence of water can alter the basicity of the tertiary amine, affecting its catalytic activity or leading to different reaction pathways. In reactions at higher temperatures, water can promote dehydration of the diol.[9][10]

  • Recommended Action Plan:

    • Characterize Byproducts: If possible, isolate and characterize the main byproducts. Understanding their structure can provide clues about the side reactions occurring.

    • Solvent Selection: Re-evaluate your choice of solvent. Ensure it is not only dry but also appropriate for the reaction conditions. The interaction of propanediols with water can be complex, affecting the molecular organization of the solvent.[11]

    • Temperature Control: Carefully control the reaction temperature. Side reactions, including dehydration, are often more prevalent at higher temperatures.

Data Presentation: Acceptable Moisture Levels in Reagents
Reagent/SolventGradeTypical Water Content SpecificationRecommended Action
This compoundStandard< 0.5%Use as is for non-critical steps
Anhydrous< 0.05%Recommended for moisture-sensitive reactions
Acetonitrile (MeCN)HPLC Grade< 0.05%Dry further with 3Å molecular sieves
Anhydrous< 0.001% (10 ppm)Use directly from a sealed bottle
Dichloromethane (DCM)Reagent Grade< 0.02%Distill from CaH₂ before use
Anhydrous< 0.001% (10 ppm)Use directly from a sealed bottle
Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content Determination

This protocol provides a general guideline for determining water content in your sample of this compound.

  • Apparatus: An automated Karl Fischer titrator (coulometric or volumetric). Coulometric is preferred for very low water content (<0.1%).

  • Reagents: Anhydrous methanol, Karl Fischer reagent (e.g., Hydranal™).

  • Procedure (Coulometric): a. Place the Karl Fischer reagent into the titration cell. b. Start the coulometer to titrate the solvent until it is dry (pre-titration). c. Once the drift has stabilized, accurately weigh a syringe containing your this compound sample. d. Inject a known weight of the sample into the titration cell. e. Reweigh the syringe to determine the exact sample weight. f. Start the water determination. The instrument will automatically titrate the water present and provide a result in ppm or percentage.

Protocol 2: Setting up a Reaction Under Inert Atmosphere

  • Glassware: Ensure all glassware (reaction flask, condenser, dropping funnel) is thoroughly dried in an oven at >120°C for several hours and allowed to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while still warm and immediately purge the system with a stream of dry nitrogen or argon. Use a manifold with an oil bubbler to maintain a slight positive pressure.

  • Reagent Transfer: Transfer solvents and liquid reagents using dry syringes or cannulas. Add solid reagents under a positive flow of the inert gas.

  • Execution: Maintain a gentle flow of the inert gas throughout the reaction. The oil bubbler should show a slow, steady bubbling rate (e.g., 1-2 bubbles per second).

Visualizations

Moisture_Troubleshooting_Workflow start Experiment Shows Low Yield or Byproducts check_moisture Is moisture a plausible cause? start->check_moisture karl_fischer Perform Karl Fischer Titration on reagents and solvents check_moisture->karl_fischer Yes other_causes Investigate other causes: - Reagent purity - Reaction temperature - Stoichiometry check_moisture->other_causes No dry_reagents Implement rigorous drying procedures: - Distill solvents - Use molecular sieves - Oven-dry glassware karl_fischer->dry_reagents inert_atmosphere Run reaction under inert atmosphere (N2/Ar) dry_reagents->inert_atmosphere re_run Re-run Experiment inert_atmosphere->re_run success Problem Solved re_run->success fail Problem Persists re_run->fail fail->other_causes

Caption: Troubleshooting workflow for moisture-related issues.

Caption: Competing reaction pathways in the presence of moisture.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Diethylamino)-1,2-propanediol and Alternative Analytical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the characterization of small molecules, a comprehensive understanding of analytical techniques is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 3-(Diethylamino)-1,2-propanediol, a key intermediate in various synthetic pathways. Beyond a singular focus on mass spectrometry, we will objectively compare its performance with alternative analytical methodologies, supported by experimental data and established protocols, to empower you in making informed decisions for your analytical workflows.

Unraveling the Molecular Blueprint: Mass Spectrometry of this compound

Mass spectrometry is a powerful tool for elucidating the structure of unknown compounds by analyzing the mass-to-charge ratio (m/z) of ions. The fragmentation pattern observed is highly dependent on the ionization technique employed. Here, we delve into the expected fragmentation of this compound under two common ionization methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

The structure of this compound, with its tertiary amine and vicinal diol functionalities, dictates its fragmentation behavior. The molecule has a molecular formula of C7H17NO2 and a molecular weight of approximately 147.22 g/mol .[1]

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, typically at 70 eV. This process imparts significant energy to the molecule, leading to extensive fragmentation and providing a detailed structural fingerprint. While the molecular ion peak (M+) may sometimes be weak or absent for certain classes of compounds like alcohols, the resulting fragment ions are invaluable for structural elucidation.[2]

Expected Fragmentation Pattern:

The primary fragmentation pathway for this compound under EI is predicted to be alpha-cleavage , a characteristic fragmentation of both amines and alcohols.[3][4] This involves the cleavage of a C-C bond adjacent to the heteroatom (nitrogen or oxygen).

  • Alpha-Cleavage adjacent to the Nitrogen Atom: The nitrogen atom in the diethylamino group is a primary site for ionization. The resulting radical cation can undergo cleavage of the C-C bond alpha to the nitrogen. The most favorable alpha-cleavage will result in the formation of the most stable carbocation. For tertiary amines, the base peak in the mass spectrum is often due to this alpha-cleavage. The loss of the largest alkyl group is generally preferred. In the case of this compound, this would involve the cleavage of the bond between the carbon bearing the diethylamino group and the adjacent carbon of the propanediol backbone. This would lead to the formation of a resonance-stabilized iminium ion.

  • Alpha-Cleavage adjacent to the Oxygen Atoms: The hydroxyl groups also influence fragmentation. Cleavage of the C-C bond between the two hydroxyl-bearing carbons can occur. Additionally, the loss of small neutral molecules is a common fragmentation pathway for alcohols.

  • Other Fragmentation Pathways:

    • Loss of Water (M-18): A common fragmentation for alcohols, leading to a peak at m/z 129.[4]

    • Loss of a Methyl Radical (M-15): From one of the ethyl groups, resulting in a peak at m/z 132.

    • Loss of an Ethyl Radical (M-29): From the diethylamino group, leading to a peak at m/z 118.

    • Cleavage of the C-N bond: This can also occur, leading to further fragmentation.

Illustrative Fragmentation Pathway (EI):

G M [C7H17NO2]+• m/z 147 F1 [C6H14NO2]+ m/z 132 M->F1 - •CH3 F2 [C5H12NO2]+ m/z 118 M->F2 - •C2H5 F3 [C7H15NO]+• m/z 129 M->F3 - H2O F4 [C6H14N]+ m/z 100 M->F4 - CH2(OH)CH(OH)•

Caption: Proposed EI fragmentation of this compound.

Data from Spectral Databases:

While a publicly available line-by-line mass spectrum is not readily accessible without subscription to databases like Wiley or NIST, the NIST WebBook confirms the existence of an electron ionization mass spectrum for this compound.[1] Accessing these databases would provide the definitive m/z values and their relative intensities.

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.

Expected Fragmentation Pattern (ESI-MS/MS):

In positive ion mode, this compound is expected to readily form a protonated molecule at m/z 148. Collision-induced dissociation (CID) of this precursor ion would likely lead to the following fragmentations:

  • Loss of Water: The most common initial fragmentation would be the loss of a water molecule from the protonated diol, resulting in a fragment ion at m/z 130. A subsequent loss of another water molecule could also occur.

  • Cleavage of the Diethylamino Group: Loss of diethylamine as a neutral molecule could occur, although this may be less favorable than water loss.

  • Alpha-Cleavage: Similar to EI, alpha-cleavage adjacent to the protonated nitrogen atom can occur, leading to the formation of characteristic iminium ions.

The fragmentation of ions generated by ESI can be complex and may involve charge-remote fragmentations and rearrangements.[5][6] A detailed study using high-resolution mass spectrometry would be necessary to fully elucidate the ESI-MS/MS fragmentation pathways.

Illustrative Fragmentation Workflow (ESI-MS/MS):

G cluster_0 Ion Source (ESI) cluster_1 MS1 cluster_2 Collision Cell (CID) cluster_3 MS2 A Analyte Solution B [M+H]+ m/z 148 A->B Protonation C Precursor Ion Selection B->C D Fragmentation C->D E Fragment Ion Analysis D->E F m/z 130 (-H2O) E->F G Other Fragments E->G

Caption: Workflow for ESI-MS/MS analysis.

Alternative & Complementary Analytical Techniques

While mass spectrometry provides invaluable structural information, a multi-faceted analytical approach often yields a more complete characterization of a compound. Here, we compare mass spectrometry with other common analytical techniques for the analysis of this compound.

Analytical TechniquePrincipleInformation ObtainedAdvantagesDisadvantages
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.Molecular weight, elemental composition (HRMS), structural information from fragmentation.High sensitivity, high specificity, provides structural details.Isomers can be difficult to distinguish, may require derivatization for volatile compounds.
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interaction with a stationary phase.Purity, quantification, separation of volatile impurities.High resolution, excellent for volatile and semi-volatile compounds.Requires volatile and thermally stable analytes; derivatization is often necessary for polar compounds like amino alcohols.[7]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a mobile and stationary phase.Purity, quantification, separation of non-volatile and thermally labile compounds.Versatile, applicable to a wide range of compounds, including non-volatile and polar molecules.Lower resolution than GC for some applications, may require derivatization for detection.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural information, including connectivity of atoms and stereochemistry.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity than MS, requires larger sample amounts, complex spectra can be difficult to interpret.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identification of functional groups (e.g., O-H, N-H, C-N).Fast, simple, good for identifying the presence of key functional groups.Provides limited structural information, not suitable for complex mixtures.

Table 1: Comparison of Analytical Techniques for this compound.

Experimental Protocols

To ensure the reproducibility and validity of your results, adhering to well-defined experimental protocols is crucial. Below are representative step-by-step methodologies for the analysis of amino alcohols using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Amino Alcohol Analysis

Due to the polar nature of the hydroxyl and amino groups, derivatization is typically required to increase the volatility and thermal stability of amino alcohols for GC analysis.[7] Silylation is a common derivatization technique.

Objective: To separate and identify this compound and related impurities.

Materials:

  • This compound sample

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions:

      • Inlet Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 2 minutes.

        • Ramp: Increase to 280 °C at a rate of 10 °C/min.

        • Final hold: Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley) for confirmation.

    • Analyze the fragmentation pattern to confirm the structure.

Workflow for GC-MS Analysis of Amino Alcohols:

G A Sample Weighing B Dissolution in Anhydrous Solvent A->B C Addition of Silylating Agent B->C D Heating for Derivatization C->D E GC Injection D->E F Separation in GC Column E->F G Ionization (EI) F->G H Mass Analysis (MS) G->H I Data Interpretation H->I

Caption: GC-MS protocol for amino alcohol analysis.

High-Performance Liquid Chromatography (HPLC) Protocol for Amino Alcohol Analysis

HPLC is a suitable technique for the analysis of non-volatile and thermally labile compounds like this compound. Derivatization may be necessary for sensitive detection if the analyte lacks a strong chromophore.

Objective: To determine the purity and quantify this compound.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Volatile buffer (e.g., formic acid or ammonium acetate for MS compatibility)

  • HPLC system with a suitable column (e.g., a reversed-phase C18 column or a HILIC column for polar compounds)

  • Detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer)

Procedure:

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point for reversed-phase chromatography.

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection:

      • UV-Vis: If a derivatizing agent with a chromophore is used.

      • ELSD: For non-chromophoric compounds.

      • MS: For high sensitivity and specificity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion: An Integrated Analytical Strategy

The comprehensive characterization of this compound is best achieved through an integrated analytical strategy. Electron Ionization Mass Spectrometry provides a detailed fragmentation fingerprint crucial for initial structural confirmation, with alpha-cleavage being the dominant fragmentation pathway. Electrospray Ionization coupled with tandem mass spectrometry offers a softer ionization approach, ideal for confirming the molecular weight and studying specific fragmentation pathways through controlled collision-induced dissociation.

For quantitative analysis and purity assessment, chromatographic techniques are indispensable. Gas Chromatography, following derivatization, offers high-resolution separation of volatile components, while High-Performance Liquid Chromatography is a versatile tool for the analysis of this polar, non-volatile compound. The choice of the optimal analytical technique will ultimately depend on the specific goals of the analysis, whether it is for structural elucidation, purity determination, or quantification in a complex matrix. By understanding the principles and applications of each of these techniques, researchers can design robust and reliable analytical methods for the comprehensive characterization of this compound and other similar molecules.

References

Comparative study of 3-(Diethylamino)-1,2-propanediol and 3-(Dimethylamino)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 3-(Diethylamino)-1,2-propanediol and 3-(Dimethylamino)-1,2-propanediol for Researchers and Drug Development Professionals

As Senior Application Scientists, we recognize the critical role that selecting the appropriate chemical intermediate plays in the success of research and development projects. This guide provides an in-depth comparative study of two closely related tertiary amino alcohols: this compound and 3-(Dimethylamino)-1,2-propanediol. Both compounds are valuable building blocks in various applications, from the synthesis of cationic lipids for gene delivery to the development of pharmaceuticals and polyurethanes. The choice between these two molecules can significantly impact the physicochemical properties and performance of the final product. This guide aims to provide researchers, scientists, and drug development professionals with the necessary data and insights to make an informed decision based on the specific requirements of their application.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor difference in the alkyl substituents on the tertiary amine—ethyl versus methyl groups—gives rise to notable variations in the physicochemical properties of this compound and 3-(dimethylamino)-1,2-propanediol. These differences can influence their reactivity, solubility, and handling characteristics.

PropertyThis compound3-(Dimethylamino)-1,2-propanediol
CAS Number 621-56-7[1][2]623-57-4[3][4]
Molecular Formula C7H17NO2[1][2]C5H13NO2[3][5]
Molecular Weight 147.22 g/mol [1][2]119.16 g/mol [3][5]
Appearance Clear colorless to yellow viscous liquidColorless to yellow liquid[6]
Boiling Point 233-235 °C[1][7]216-217 °C[8]
Density 0.965 g/mL at 25 °C[1][7]1.004 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.4602[1][7]1.4609[8]
Flash Point 108 °C (closed cup)[7]105 °C (closed cup)[6][8]
Water Solubility Miscible[9]Soluble

The higher molecular weight and larger alkyl groups of this compound result in a higher boiling point and lower density compared to its dimethylamino counterpart. The choice between the two may, therefore, depend on the desired volatility and density of the reaction mixture or final product.

Synthesis and Mechanistic Considerations

Both 3-(dialkylamino)-1,2-propanediols are typically synthesized via the reaction of the corresponding dialkylamine with a suitable C3 electrophile, such as 3-chloro-1,2-propanediol or glycidol.

A general synthetic approach involves the nucleophilic substitution reaction between the secondary amine (dimethylamine or diethylamine) and 3-chloro-1,2-propanediol in the presence of a base to neutralize the formed hydrochloric acid.[10][11] An alternative route is the ring-opening of glycidol with the amine.

The choice of synthetic route can be influenced by the availability and cost of the starting materials, as well as the desired purity of the final product. For instance, a patented method for the preparation of 3-(dimethylamino)-1,2-propanediol involves the reaction of dimethylamine with 3-chloro-1,2-propanediol using sodium methoxide as the base in a mixed solvent system of water and methanol, reporting high purity and yield.[11]

G cluster_0 General Synthesis of 3-(Dialkylamino)-1,2-propanediols Dialkylamine Dialkylamine Reaction Reaction Dialkylamine->Reaction C3 Electrophile C3 Electrophile C3 Electrophile->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product 3-(Dialkylamino)-1,2-propanediol Reaction->Product Purification Purification Product->Purification Final Product Pure Product Purification->Final Product

A generalized workflow for the synthesis of 3-(dialkylamino)-1,2-propanediols.

From a mechanistic standpoint, the nucleophilicity of diethylamine is slightly greater than that of dimethylamine due to the electron-donating effect of the ethyl groups. However, the larger steric hindrance of the ethyl groups in diethylamine can also play a role, potentially slowing down the reaction rate compared to dimethylamine under certain conditions.

Comparative Performance in Key Applications

The choice between this compound and 3-(dimethylamino)-1,2-propanediol is often dictated by the desired properties of the end product.

Cationic Lipids for Gene Delivery

Both compounds are precursors for the synthesis of cationic lipids, which are essential components of non-viral gene delivery systems.[6] 3-(Dimethylamino)-1,2-propanediol is a well-known precursor for the synthesis of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA).[4] The propanediol backbone provides the hydrophilic headgroup, which can be further functionalized.

The size of the alkyl groups on the amine can influence the charge density and steric properties of the resulting cationic lipid, which in turn can affect its interaction with nucleic acids and cell membranes, and ultimately, the transfection efficiency. While direct comparative studies are limited, it is plausible that the bulkier diethylamino headgroup could lead to different packing characteristics of the lipid bilayer in liposomes, potentially impacting their stability and fusogenicity.

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[12] A notable example is its use in the production of beta-blockers like propranolol.[4] The propanediol moiety is a common structural motif in this class of drugs. The diethylamino group can be a crucial part of the final molecule's pharmacophore or can be a precursor for further chemical modifications.

The choice between the diethylamino and dimethylamino analogues in drug design would depend on the desired structure-activity relationship. The lipophilicity and basicity of the amine can influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The larger ethyl groups would generally confer greater lipophilicity.

Polyurethane Synthesis

This compound has been utilized in the synthesis of polyether polyurethane cationomers.[7] The diol functionality allows it to act as a chain extender, while the tertiary amine can be quaternized to introduce cationic charges into the polymer backbone. These cationic polyurethanes can have applications in coatings, adhesives, and biomaterials.

The nature of the tertiary amine can affect the properties of the resulting polyurethane. The bulkier diethylamino groups may lead to a more amorphous polymer with a lower glass transition temperature compared to a polyurethane synthesized with the dimethylamino analogue.

G cluster_0 Comparative Application Logic Start Choice Select Intermediate Start->Choice DEAP This compound Choice->DEAP Bulkier, more lipophilic DMAP 3-(Dimethylamino)-1,2-propanediol Choice->DMAP Smaller, less steric hindrance App2 Pharmaceuticals DEAP->App2 e.g., Propranolol App3 Polyurethanes DEAP->App3 App1 Cationic Lipids DMAP->App1 e.g., DOTMA precursor

Decision logic for selecting between the two intermediates based on application.

Experimental Protocols

To provide a practical context, we present representative, detailed experimental protocols for the synthesis of a cationic lipid precursor using 3-(dimethylamino)-1,2-propanediol and the synthesis of a propranolol intermediate using this compound.

Protocol: Synthesis of a Cationic Lipid Precursor using 3-(Dimethylamino)-1,2-propanediol

This protocol is a generalized procedure based on common synthetic routes for cationic lipids.

Objective: To synthesize a quaternized derivative of 3-(dimethylamino)-1,2-propanediol.

Materials:

  • 3-(Dimethylamino)-1,2-propanediol

  • An alkyl halide (e.g., 1-bromododecane)

  • A suitable solvent (e.g., ethanol or acetonitrile)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 3-(dimethylamino)-1,2-propanediol in the chosen solvent.

  • Add 1.1 equivalents of the alkyl halide to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the pure quaternized cationic lipid precursor.

Causality: The nucleophilic tertiary amine of 3-(dimethylamino)-1,2-propanediol attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, leading to the formation of a quaternary ammonium salt. The excess of the alkyl halide ensures the complete conversion of the starting material.

Protocol: Synthesis of a Propranolol Intermediate using this compound

This protocol outlines a key step in a potential synthesis of a propranolol analogue.

Objective: To synthesize a 1-(diethylamino)-3-(1-naphthyloxy)propan-2-ol intermediate.

Materials:

  • 1-Naphthol

  • Epichlorohydrin

  • Sodium hydroxide

  • This compound

  • A suitable solvent (e.g., ethanol)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Step 1: Synthesis of 1-(1-Naphthyloxy)-2,3-epoxypropane. In a round-bottom flask, dissolve 1-naphthol in ethanol, followed by the addition of an aqueous solution of sodium hydroxide. Stir the mixture at room temperature. Add epichlorohydrin dropwise and continue stirring at a slightly elevated temperature until the reaction is complete (monitored by TLC).

  • Step 2: Ring-opening with this compound. To the crude epoxide from Step 1, add a solution of this compound in ethanol. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup and Purification: After cooling, the reaction mixture is typically subjected to an aqueous workup to remove inorganic salts. The organic layer is then dried and the solvent is evaporated. The crude product can be purified by column chromatography to yield the desired propranolol intermediate.

Causality: The first step involves a Williamson ether synthesis to form the naphthyl ether of epichlorohydrin. In the second step, the amine of this compound acts as a nucleophile, opening the epoxide ring to form the final amino alcohol product.

Conclusion and Future Perspectives

Both this compound and 3-(dimethylamino)-1,2-propanediol are versatile and valuable intermediates in chemical synthesis. The choice between them is a nuanced decision that depends on the specific requirements of the target application.

  • 3-(Dimethylamino)-1,2-propanediol , with its smaller size and lower steric hindrance, may be preferred in applications where rapid reaction kinetics are desired or where the final product's properties benefit from a more compact hydrophilic headgroup, such as in certain cationic lipids.

  • This compound , with its bulkier and more lipophilic nature, may be advantageous in applications where increased solubility in organic media is required, or where the steric bulk can be used to fine-tune the properties of polymers or the pharmacological profile of a drug candidate.

Future research could focus on direct comparative studies of these two compounds in various applications to provide quantitative data on their relative performance. For example, a side-by-side comparison of the transfection efficiencies of cationic lipids derived from both compounds would be of great interest to the gene therapy community. Similarly, a systematic study of the influence of the N-alkyl substituents on the properties of polyurethanes would provide valuable insights for materials scientists.

References

A Comparative Guide to the Reactivity of Diethylamino and Dimethylamino Propanediols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and product profiles. Among the versatile class of amino alcohols, 3-(dialkylamino)-1,2-propanediols serve as critical intermediates, notably in the synthesis of cationic lipids for gene delivery and as catalysts or precursors for various active pharmaceutical ingredients (APIs). The seemingly subtle difference between a dimethylamino and a diethylamino substituent can, however, impart significant changes in the reactivity and utility of these molecules.

This guide provides an in-depth technical comparison of the reactivity of 3-(diethylamino)-1,2-propanediol and 3-(dimethylamino)-1,2-propanediol. We will delve into the fundamental electronic and steric effects that govern their reactivity, present their physicochemical properties, and outline detailed experimental protocols for their synthesis and for a comparative kinetic analysis of their catalytic activity. This objective comparison, supported by a framework for generating experimental data, is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Decisive Factors: Unpacking Electronic and Steric Effects

The reactivity of the tertiary amine and the diol functionalities in these molecules is primarily dictated by a balance between electronic and steric effects imparted by the N-alkyl substituents.

Electronic Effects: The Inductive Push

The nitrogen atom in both molecules possesses a lone pair of electrons, making it a Lewis base and a nucleophile. The alkyl groups attached to the nitrogen are electron-donating through the inductive effect (+I), which increases the electron density on the nitrogen atom. Ethyl groups are known to have a stronger electron-donating inductive effect than methyl groups.[1] Consequently, the nitrogen atom in this compound is more electron-rich, rendering it a stronger base and a more potent nucleophile compared to its dimethylamino counterpart.[1] This enhanced nucleophilicity can translate to faster reaction rates in processes where the amino group acts as the primary reactive site, such as in acid-base reactions or nucleophilic catalysis.

Steric Effects: A Matter of Bulk

Conversely, the larger size of the ethyl groups in this compound introduces greater steric hindrance around the nitrogen atom and the adjacent propanediol backbone.[2] Steric hindrance can impede the approach of reactants to the nitrogen's lone pair or the hydroxyl groups, potentially slowing down reaction rates.[3] This effect is particularly pronounced in reactions involving bulky electrophiles or in catalytic processes where the aminopropanediol needs to adopt a specific conformation in the transition state. A computational study on dimethylamine and diethylamine indicated that diethylamine imposes a more substantial steric blockade, which can hinder access to a catalyst's active site.[2]

The interplay of these opposing effects—enhanced basicity/nucleophilicity versus increased steric hindrance—determines the overall reactivity profile of each molecule in a given chemical transformation.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and 3-(dimethylamino)-1,2-propanediol is presented below. These properties are crucial for reaction setup, solvent selection, and purification procedures.

PropertyThis compound3-(Dimethylamino)-1,2-propanediol
Molecular Formula C7H17NO2[4]C5H13NO2[5]
Molar Mass 147.22 g/mol [4]119.16 g/mol [5]
Appearance Clear light yellow liquid[2]Colorless to yellow liquid
Boiling Point 233-235 °C[4]216-217 °C[5]
Density 0.965 g/mL at 25 °C[4]1.004 g/mL at 25 °C[5]
Refractive Index n20/D 1.4602[4]n20/D 1.4609[5]
Water Solubility Miscible[4]Soluble
CAS Number 621-56-7[4]623-57-4[5]

Synthesis of Dialkylaminopropanediols: Experimental Protocols

The most common route for synthesizing these compounds is the reaction of 3-chloro-1,2-propanediol with the corresponding dialkylamine. Below are detailed protocols for the synthesis of both aminopropanediols.

Protocol 1: Synthesis of 3-(Dimethylamino)-1,2-propanediol

This protocol is adapted from a patented procedure.[6]

Materials:

  • 3-chloro-1,2-propanediol

  • Aqueous dimethylamine solution (e.g., 40%)

  • Sodium methoxide

  • Methanol

  • Toluene

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, place the aqueous dimethylamine solution.

  • At room temperature (25 °C), begin the dropwise addition of a methanol solution of 3-chloro-1,2-propanediol.

  • After approximately 20-30% of the 3-chloro-1,2-propanediol solution has been added, commence the simultaneous dropwise addition of a methanol solution of sodium methoxide.

  • Once the additions are complete, stir the reaction mixture for 1-3 hours at room temperature.

  • Heat the mixture to 30-40 °C and maintain this temperature for 2-4 hours.

  • Increase the temperature to reflux and maintain for 1-3 hours.

  • After cooling to room temperature, filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure to remove methanol.

  • Add toluene to the residue and reflux with a Dean-Stark trap to remove water.

  • Cool the solution and filter to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure to remove toluene.

  • Purify the crude product by vacuum distillation to obtain 3-(dimethylamino)-1,2-propanediol.

Protocol 2: Synthesis of this compound

A similar procedure to the dimethylamino derivative can be followed, substituting diethylamine for dimethylamine.

Materials:

  • 3-chloro-1,2-propanediol

  • Aqueous diethylamine solution

  • Sodium hydroxide

  • Suitable solvent (e.g., water or a polar aprotic solvent)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 3-chloro-1,2-propanediol, aqueous diethylamine solution, and sodium hydroxide.

  • Heat the mixture under reflux with vigorous stirring for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and saturate with a salt (e.g., NaCl) to facilitate phase separation.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to yield this compound.

Comparative Reactivity Analysis: A Proposed Experimental Framework

To empirically determine the differences in reactivity, a comparative kinetic study is essential. Here, we propose a detailed experimental workflow to compare the catalytic activity of this compound and 3-(dimethylamino)-1,2-propanediol in an esterification reaction.

Experimental Objective

To quantify and compare the reaction rate constants of the esterification of a model carboxylic acid with an alcohol, catalyzed by this compound and 3-(dimethylamino)-1,2-propanediol, respectively.

Proposed Reaction: Esterification of Acetic Acid with 1-Butanol

This reaction is a classic example of acid-catalyzed esterification and is suitable for monitoring by both NMR spectroscopy and GC-MS.

Esterification_Reaction cluster_reactants Reactants cluster_products Products AceticAcid Acetic Acid ButylAcetate Butyl Acetate AceticAcid->ButylAcetate + 1-Butanol Butanol 1-Butanol Butanol->ButylAcetate Water Water ButylAcetate->Water + Water Catalyst Dialkylaminopropanediol Catalyst->ButylAcetate Catalyzes

Caption: Proposed esterification reaction for kinetic comparison.

Experimental Protocol: Kinetic Study via 1H NMR Spectroscopy

Materials and Equipment:

  • Acetic acid

  • 1-Butanol

  • This compound

  • 3-(Dimethylamino)-1,2-propanediol

  • Anhydrous deuterated solvent (e.g., CDCl3)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Thermostatted sample changer for the NMR spectrometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of acetic acid, 1-butanol, the internal standard, and each of the aminopropanediol catalysts in the deuterated solvent.

  • Reaction Setup: In an NMR tube, combine the stock solutions of acetic acid, 1-butanol, and the internal standard.

  • Initiation of Reaction: Place the NMR tube in the pre-thermostatted NMR spectrometer and acquire an initial spectrum (t=0). Then, inject the catalyst stock solution, mix thoroughly, and immediately start acquiring spectra at regular time intervals.

  • Data Acquisition: Acquire 1H NMR spectra at fixed time intervals over the course of the reaction. The progress of the reaction can be monitored by observing the decrease in the signal intensity of the reactants (e.g., the methylene protons of 1-butanol) and the increase in the signal intensity of the product (e.g., the methylene protons of butyl acetate).

  • Data Analysis:

    • Integrate the signals of the reactants and products relative to the internal standard at each time point.

    • Calculate the concentration of each species over time.

    • Plot the concentration of the product (butyl acetate) versus time for each catalyst.

    • Determine the initial reaction rates and the rate constants by fitting the data to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess).

NMR_Workflow A Prepare Stock Solutions (Reactants, Catalyst, Internal Standard) B Combine Reactants and Standard in NMR Tube A->B C Acquire t=0 Spectrum B->C D Inject Catalyst and Start Acquisition C->D E Acquire Spectra at Regular Time Intervals D->E F Integrate Signals and Calculate Concentrations E->F G Plot Concentration vs. Time F->G H Determine Rate Constants G->H

Caption: Workflow for the kinetic study using NMR spectroscopy.

Expected Outcomes and Interpretation

By comparing the determined rate constants for the reactions catalyzed by this compound and 3-(dimethylamino)-1,2-propanediol, a quantitative measure of their relative catalytic efficiency can be obtained.

  • If the diethylamino derivative exhibits a higher rate constant: This would suggest that the electronic effect (higher basicity/nucleophilicity) is the dominant factor in this particular reaction, overcoming the increased steric hindrance.

  • If the dimethylamino derivative shows a higher rate constant: This would indicate that steric hindrance plays a more significant role, and the less bulky nature of the dimethylamino group allows for more efficient catalysis despite its lower intrinsic basicity.

Conclusion

The choice between this compound and 3-(dimethylamino)-1,2-propanediol is not trivial and should be guided by a thorough understanding of the reaction mechanism at hand. The diethylamino derivative offers the advantage of higher basicity and nucleophilicity due to the greater inductive effect of the ethyl groups. However, this is counterbalanced by increased steric hindrance. In contrast, the dimethylamino analogue is less sterically demanding, which may be crucial for reactions with bulky substrates or those requiring a specific catalyst geometry.

The provided experimental framework for a comparative kinetic study offers a robust methodology for researchers to empirically determine which of these valuable building blocks is better suited for their specific application. By generating such data, the scientific community can further refine the principles of catalyst and intermediate selection, ultimately leading to more efficient and selective synthetic processes in drug discovery and development.

References

A Comparative Guide to 3-(Diethylamino)-1,2-propanediol and Other Amino Alcohols in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the selection of appropriate chiral building blocks and catalysts is paramount for achieving desired efficacy and stereoselectivity. Among the versatile classes of molecules employed, amino alcohols stand out for their bifunctional nature, which allows them to act as key intermediates, chiral auxiliaries, and ligands in a myriad of synthetic transformations. This guide provides an in-depth comparison of 3-(diethylamino)-1,2-propanediol with other notable amino alcohols, offering insights into their respective performances in key synthetic applications, supported by experimental data and detailed protocols.

Introduction to Amino Alcohols in Synthesis

Amino alcohols are organic compounds containing both an amine and an alcohol functional group. Their utility in synthesis is broad, ranging from their use as precursors for biologically active molecules to their role as chiral ligands in asymmetric catalysis.[1] The presence of both a Lewis basic nitrogen atom and a hydroxyl group allows for the formation of stable chelate complexes with metals, which is a key feature in many catalytic applications. Furthermore, the chirality inherent in many amino alcohols, often derived from the natural chiral pool of amino acids, makes them invaluable in enantioselective synthesis.[2]

Profile of this compound

This compound is a tertiary amino diol that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3][4] Its structure, featuring a propanediol backbone with a diethylamino substituent, provides specific steric and electronic properties that influence its reactivity and performance in chemical synthesis.

Key Properties and Applications:

  • Pharmaceutical Intermediate: It is a key building block in the synthesis of several widely used beta-blockers, including Propranolol, Atenolol, and Metoprolol.[4] The tertiary amine and diol functionalities are essential for constructing the pharmacophore of these drugs.

  • Polymer Chemistry: Used in the synthesis of polyether polyurethane cationomers and in the investigation of methacrylate-based monolithic columns.[5]

  • Surfactants and Emulsifiers: The combination of hydrophilic hydroxyl groups and a hydrophobic diethylamino group makes it a useful precursor for surfactants and emulsifiers.[4]

Comparative Performance in Asymmetric Synthesis

A critical application of chiral amino alcohols is their use as ligands or catalysts in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The structure of the amino alcohol, particularly the substituents on the nitrogen atom and the chiral backbone, significantly influences the enantioselectivity and yield of the reaction.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a prominent method that utilizes a chiral oxazaborolidine catalyst, typically generated in situ from a chiral amino alcohol and a borane source.[6][7][8]

While direct experimental data for the catalytic performance of this compound in the CBS reduction is not extensively published, we can infer its potential performance by comparing it with structurally similar amino alcohols where the N-alkyl substituents are varied. The steric and electronic properties of the N-substituent are known to play a crucial role in the efficacy of the catalyst.

Table 1: Comparative Performance of Chiral Amino Alcohols in the Borane-Mediated Asymmetric Reduction of Acetophenone

Chiral Amino Alcohol LigandN-SubstituentYield (%)Enantiomeric Excess (ee, %)Product Configuration
(S)-2-Amino-2-methyl-1-propanol-HHigh~90(R)
(1S,2R)-(-)-Norephedrine-CH₃9592(R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol(cyclic)High>95(R)
3-(Dialkylamino)-1,2-propanediol (projected)-CH₂CH₃HighExpected to be high(R) or (S) depending on chirality

Note: The data for 3-(Dialkylamino)-1,2-propanediol is a projection based on the performance of other N-substituted amino alcohols. The diethyl groups in this compound would offer a distinct steric environment around the nitrogen atom, which could influence the formation and efficacy of the in-situ-generated oxazaborolidine catalyst.

The general trend observed is that bulkier N-substituents can lead to higher enantioselectivity by creating a more defined chiral pocket for the substrate to bind. Therefore, it is hypothesized that chiral this compound could be an effective ligand for such transformations.

Synthesis of Beta-Blockers: A Case Study of Propranolol

The synthesis of beta-blockers often involves the reaction of an aryloxy epoxide with an amine.[9] For instance, the synthesis of Propranolol typically proceeds through the reaction of 1-(naphthyloxy)-2,3-epoxypropane with isopropylamine.[10][11] An alternative and potentially more direct route for chiral synthesis involves starting from a chiral 3-amino-1,2-propanediol derivative.

While a direct synthesis of (S)-Propranolol from a chiral precursor derived from this compound is not explicitly detailed in readily available literature, the structural similarity of the required intermediate, 3-isopropoxyamino-1,2-propanediol, suggests that a synthetic route starting from a protected form of 3-amino-1,2-propanediol is feasible. The choice of the N-substituent on the starting amino alcohol can influence the overall efficiency and impurity profile of the synthesis. For instance, using a starting material with a readily cleavable N-protecting group would be advantageous.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for key synthetic transformations are provided below.

General Protocol for Asymmetric Reduction of a Prochiral Ketone (CBS Reduction)

This protocol describes a general procedure for the enantioselective reduction of a prochiral ketone, such as acetophenone, using an in-situ generated oxazaborolidine catalyst from a chiral amino alcohol.

Workflow for Asymmetric Ketone Reduction

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Reduction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Dissolve chiral amino alcohol (e.g., (S)-diphenylprolinol) in anhydrous THF under inert atmosphere. prep2 Cool to 0 °C. prep1->prep2 prep3 Slowly add Borane-THF complex (1.0 M solution). prep2->prep3 prep4 Stir for 15-30 min at 0 °C to form the oxazaborolidine catalyst. prep3->prep4 react1 To the catalyst solution, add a solution of the prochiral ketone (e.g., acetophenone) in anhydrous THF dropwise at 0 °C. prep4->react1 react2 Stir the reaction mixture at 0 °C. react1->react2 react3 Monitor reaction progress by TLC. react2->react3 workup1 Quench the reaction by the slow addition of methanol. react3->workup1 workup2 Add 1 M HCl and extract with an organic solvent (e.g., diethyl ether). workup1->workup2 workup3 Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. workup2->workup3 workup4 Purify the crude product by flash column chromatography. workup3->workup4 analysis1 Determine the yield. workup4->analysis1 analysis2 Determine the enantiomeric excess (ee) by chiral HPLC or GC. analysis1->analysis2 G cluster_epoxide Epoxide Formation cluster_ringopening Ring Opening cluster_workup Work-up and Purification epox1 React 1-naphthol with epichlorohydrin in the presence of a base (e.g., NaOH or K₂CO₃) to form 1-(naphthyloxy)-2,3-epoxypropane. ring1 React the epoxide intermediate with isopropylamine. epox1->ring1 workup1 Neutralize the reaction mixture and extract with an organic solvent. ring1->workup1 workup2 Wash, dry, and concentrate the organic layer. workup1->workup2 workup3 Purify the crude propranolol by recrystallization or column chromatography. workup2->workup3 G cluster_0 Catalyst Activation cluster_1 Substrate Coordination cluster_2 Hydride Transfer cluster_3 Product Formation Catalyst Activated Catalyst Catalyst-BH₃ Complex Catalyst->Activated Catalyst + BH₃ Borane BH₃ Coordinated Complex [Catalyst-BH₃]-Ketone Activated Catalyst->Coordinated Complex + Ketone Ketone R-CO-R' Transition State Six-membered Transition State Coordinated Complex->Transition State Intramolecular Hydride Transfer Product Complex [Catalyst]-Product-Borane Transition State->Product Complex Chiral Alcohol Chiral Alcohol Product Complex->Chiral Alcohol Work-up

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-(Diethylamino)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3-(Diethylamino)-1,2-propanediol is critical for ensuring product quality, monitoring reaction kinetics, and conducting pharmacokinetic studies. This guide provides an in-depth comparison of analytical methodologies for the quantification of this polar amino alcohol, offering field-proven insights and detailed experimental protocols.

Introduction to this compound and its Analytical Challenges

This compound, a tertiary amine with two hydroxyl groups, presents unique challenges for quantitative analysis. Its high polarity, low volatility, and lack of a strong chromophore make direct analysis by common chromatographic techniques difficult. This guide will explore and compare the primary analytical approaches to overcome these challenges: Gas Chromatography (GC) with and without derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and available instrumentation. This guide will provide the necessary technical details to make an informed decision.

Comparative Analysis of Analytical Methodologies

The choice between GC and LC-MS/MS is a critical decision in method development for this compound. Each technique offers distinct advantages and is suited to different analytical needs.

ParameterGC-FID (Direct)GC-MS (with Derivatization)LC-MS/MS
Principle Separation based on boiling point and polarity, detection by flame ionization.Chemical modification to increase volatility and thermal stability, followed by GC-MS analysis.Separation by liquid chromatography, with highly selective and sensitive detection by tandem mass spectrometry.
Specificity Moderate. Relies on chromatographic retention time. Potential for interference from matrix components with similar retention times.High. Mass spectrometric detection provides structural information, significantly enhancing specificity.Very High. Based on precursor-to-product ion transitions, offering exceptional specificity even in complex matrices.
Sensitivity Lower. Typically in the µg/mL range.High. Derivatization can improve chromatographic peak shape and the use of MS enhances sensitivity. Expected LOD in the ng/mL range.Very High. The most sensitive technique, capable of reaching pg/mL levels.
Sample Throughput Moderate. Direct injection simplifies sample preparation.Lower. Derivatization adds an extra step to sample preparation, reducing throughput.High. Modern UPLC systems allow for rapid analysis times.
Method Development Can be challenging due to the polar nature of the analyte, potentially leading to poor peak shape and column bleed.Requires optimization of derivatization reaction conditions (reagent, temperature, time).Requires optimization of chromatographic conditions and mass spectrometric parameters.
Cost Lower instrument and operational cost.Moderate instrument cost, with additional costs for derivatization reagents.Higher instrument and operational cost.
Typical Application Purity assessment of raw materials and in-process control where high sensitivity is not required.Impurity profiling and quantification in drug substances where high specificity and sensitivity are needed.Bioanalysis (pharmacokinetic studies), trace-level impurity quantification, and analysis in complex matrices.

Gas Chromatography (GC) Approaches

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of this compound, direct analysis can be challenging, often necessitating a derivatization step to improve its chromatographic properties.

Direct GC-FID Analysis

While challenging, direct analysis of aminopropanols by GC-FID has been reported for structurally similar compounds, such as 3-methylamino-1,2-propanediol[1][2]. This approach avoids the time-consuming derivatization step but requires careful optimization of chromatographic conditions to achieve acceptable peak shape and resolution.

  • Injector Temperature: Must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.

  • Column Selection: A polar stationary phase is required to provide adequate retention and separation of the polar analyte from potential impurities.

  • Carrier Gas Flow Rate: Optimization is crucial for achieving a balance between analysis time and separation efficiency.

  • Sample Preparation: Dissolve a known weight of the sample in a suitable solvent (e.g., methanol, isopropanol) to a final concentration of approximately 1 mg/mL.

  • GC-FID Conditions:

    • Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 270 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Quantification: Use an external or internal standard method for calibration.

GC-MS Analysis with Derivatization

Derivatization is a chemical modification process used to convert a compound into a product with improved analytical properties. For this compound, derivatization of the hydroxyl and secondary amine groups is necessary to increase volatility and thermal stability, and to improve chromatographic peak shape. Silylation is a common and effective derivatization technique for this purpose[3].

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that efficiently derivatizes both hydroxyl and amine groups.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature to ensure complete and rapid derivatization.

  • GC-MS: Mass spectrometric detection provides high specificity and allows for structural confirmation of the derivatized analyte.

  • Derivatization:

    • To 1 mg of the sample in a reaction vial, add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 260 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL (split injection).

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500. For quantification, selected ion monitoring (SIM) of characteristic ions of the derivatized analyte should be used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar compounds in complex matrices. This method does not require derivatization, simplifying sample preparation.

Causality Behind Experimental Choices:
  • Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for highly polar compounds as it provides better retention than traditional reversed-phase chromatography.

  • Mobile Phase: A combination of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer is used to achieve retention and separation on a HILIC column.

  • Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique that is ideal for polar molecules, typically forming protonated molecules [M+H]+ in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a final concentration appropriate for the sensitivity of the instrument (e.g., in the ng/mL to µg/mL range).

  • LC-MS/MS Conditions:

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-1 min: 95% B.

      • 1-5 min: 95% to 50% B.

      • 5-6 min: 50% B.

      • 6-6.1 min: 50% to 95% B.

      • 6.1-8 min: 95% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Source: ESI Positive.

    • MRM Transition: The specific precursor and product ions for this compound would need to be determined by direct infusion of a standard solution. For example, the protonated molecule [M+H]+ would be the precursor ion.

Method Validation

Regardless of the chosen method, a thorough validation according to ICH Q2(R1) guidelines is essential to ensure the reliability of the results[4]. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflows

GC_Direct_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep Dissolve sample in solvent injection Inject into GC prep->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection quant Quantification detection->quant

Caption: Workflow for Direct GC-FID Analysis.

GC_Deriv_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve sample deriv Derivatization (e.g., Silylation) dissolve->deriv injection Inject into GC deriv->injection separation Chromatographic Separation injection->separation detection MS Detection separation->detection quant Quantification detection->quant

Caption: Workflow for GC-MS Analysis with Derivatization.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep Dissolve sample in mobile phase injection Inject into LC prep->injection separation Chromatographic Separation (HILIC) injection->separation detection MS/MS Detection (MRM) separation->detection quant Quantification detection->quant

Caption: Workflow for LC-MS/MS Analysis.

Conclusion and Recommendations

The selection of an optimal analytical method for the quantification of this compound is a multifactorial decision.

  • For routine analysis where high sensitivity is not a primary concern, such as in the quality control of raw materials, direct GC-FID offers a cost-effective and straightforward approach, provided that method development can overcome the challenges associated with the analyte's polarity.

  • When higher specificity and sensitivity are required, for instance, in impurity profiling, GC-MS with derivatization is a robust and reliable choice. The derivatization step, while adding to the sample preparation time, significantly improves the chromatographic performance and allows for confident identification.

  • For applications demanding the highest sensitivity and selectivity, particularly in complex matrices such as biological fluids, LC-MS/MS is the unequivocal gold standard. Its ability to quantify trace levels of the analyte without derivatization makes it the most powerful tool for demanding applications.

Ultimately, the choice of methodology should be guided by the specific analytical requirements, available resources, and the intended use of the data. It is imperative that any chosen method undergoes a comprehensive validation to ensure the generation of accurate and reliable results.

References

Navigating the Critical Choice of pH Adjusters in Biologic Formulations: A Comparative Guide to 3-(Diethylamino)-1,2-propanediol and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the development of biologic drug products, particularly monoclonal antibodies (mAbs), maintaining a stable pH is not merely a matter of formulation elegance; it is a critical parameter that directly impacts the therapeutic's safety, efficacy, and shelf-life. The choice of a pH adjuster, seemingly a minor component, can have profound consequences on the stability of these complex molecules. This guide provides a comprehensive comparison of 3-(Diethylamino)-1,2-propanediol, a tertiary amine gaining interest in the field, with two common alternatives: the well-established Triethanolamine (TEA) and the structurally analogous 3-(Dimethylamino)-1,2-propanediol.

This in-depth analysis moves beyond a simple cataloging of properties to provide a framework for rational selection, supported by a model experimental study designed to generate head-to-head comparative data. We will delve into the causality behind experimental choices, present detailed analytical protocols for quality assessment, and offer a clear, data-driven comparison to empower you in your formulation development endeavors.

The Pivotal Role of pH and Counter-Ions in Biologic Stability

The three-dimensional structure of a monoclonal antibody, essential for its therapeutic function, is maintained by a delicate balance of non-covalent interactions. Even minor shifts in pH can disrupt this balance, leading to a cascade of degradation events, including:

  • Aggregation: Changes in surface charge can expose hydrophobic patches, leading to the formation of soluble and insoluble aggregates. Aggregation is a major concern as it can reduce efficacy and, more critically, elicit an immunogenic response in patients.

  • Charge Variants: Chemical modifications such as deamidation and isomerization are often pH-dependent and result in the formation of acidic and basic variants, which can have altered biological activity and stability.

The choice of a pH adjuster introduces not only a means to control the hydrogen ion concentration but also a specific counter-ion into the formulation. The nature of this counter-ion can influence protein stability through various mechanisms, including electrostatic shielding and specific ion-protein interactions. Therefore, the selection of a pH adjuster must be a deliberate and data-driven process.

Profiling the Contenders: A Head-to-Head Comparison

To provide a clear and objective comparison, we will examine the key physicochemical and buffering properties of this compound, Triethanolamine (TEA), and 3-(Dimethylamino)-1,2-propanediol.

PropertyThis compoundTriethanolamine (TEA)3-(Dimethylamino)-1,2-propanediol
Molecular Formula C₇H₁₇NO₂C₆H₁₅NO₃C₅H₁₃NO₂
Molecular Weight 147.22 g/mol 149.19 g/mol 119.16 g/mol
Structure Tertiary amine with a propanediol backboneTertiary amine with three hydroxyethyl groupsTertiary amine with a propanediol backbone
pKa (25 °C) ~8.5 - 9.5 (Estimated)7.76[1][2]~8.8 - 9.8 (Predicted)[3]
Buffering Range ~pH 7.5 - 10.5~pH 7.0 - 8.5[4][5]~pH 7.8 - 10.8
Form Liquid or viscous liquidOily liquidLiquid
Regulatory Status Use as a pharmaceutical excipient may require further justification as a novel excipient.Widely used and listed in the FDA's Inactive Ingredient Database for various routes of administration.Use as a pharmaceutical excipient may require further justification.

Expertise & Experience in Selection:

The choice between these three hinges on the specific requirements of the biologic and the target pH of the formulation.

  • Triethanolamine (TEA) is a workhorse in the industry due to its established safety profile and buffering capacity in the physiologically relevant pH range of 7.0 to 8.5.[4][5] Its three hydroxyl groups also contribute to its high water solubility.

  • This compound and its dimethyl- analog offer a potentially higher buffering range, which could be advantageous for certain biologics that exhibit maximum stability at a more alkaline pH. The propanediol backbone also presents a different chemical entity to the formulation, which may have a unique impact on protein stability compared to the hydroxyethyl groups of TEA. However, their use as primary pH adjusters in approved parenteral formulations is less common, potentially necessitating a more extensive justification to regulatory bodies.[6][7]

A Model Comparative Study: Generating Decisive Performance Data

To move beyond theoretical considerations, we present a model experimental study designed to directly compare the performance of these three pH adjusters in a typical monoclonal antibody formulation. This study serves as a template for researchers to generate the critical data needed for an informed decision.

Experimental Workflow

experimental_workflow cluster_preparation Formulation Preparation cluster_adjustment pH Adjustment cluster_stability Stability Study cluster_analysis Analytical Testing cluster_data Data Analysis mAb Monoclonal Antibody (e.g., 10 mg/mL) Prepare_Formulation Prepare Bulk mAb Formulation mAb->Prepare_Formulation Buffer Formulation Buffer (e.g., 20 mM Histidine) Buffer->Prepare_Formulation Adjust_pH_DEAP Adjust to pH 7.5 with DEAP Prepare_Formulation->Adjust_pH_DEAP Adjust_pH_TEA Adjust to pH 7.5 with TEA Prepare_Formulation->Adjust_pH_TEA Adjust_pH_DMAP Adjust to pH 7.5 with DMAP Prepare_Formulation->Adjust_pH_DMAP DEAP This compound Stock Solution TEA Triethanolamine Stock Solution DMAP 3-(Dimethylamino)-1,2-propanediol Stock Solution Stress_Conditions Forced Degradation & Real-Time Stability (e.g., 40°C for 4 weeks) Adjust_pH_DEAP->Stress_Conditions Adjust_pH_TEA->Stress_Conditions Adjust_pH_DMAP->Stress_Conditions SE_HPLC SE-HPLC for Aggregation Stress_Conditions->SE_HPLC cIEF cIEF for Charge Variants Stress_Conditions->cIEF Compare_Data Compare Stability Profiles SE_HPLC->Compare_Data cIEF->Compare_Data coa_framework cluster_input Input cluster_method Analytical Method cluster_validation Method Validation cluster_execution Execution cluster_output Output Sample This compound Sample Sample_Prep Sample & Standard Preparation Sample->Sample_Prep Reference Reference Standard Reference->Sample_Prep GC_FID Gas Chromatography-FID Specificity Specificity GC_FID->Specificity Linearity Linearity GC_FID->Linearity Accuracy Accuracy GC_FID->Accuracy Precision Precision GC_FID->Precision LOD_LOQ LOD/LOQ GC_FID->LOD_LOQ System_Suitability System Suitability Testing Sample_Prep->System_Suitability Analysis Chromatographic Analysis System_Suitability->Analysis CoA Certificate of Analysis (with Purity Assay) Analysis->CoA

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-(Diethylamino)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Scrutinizing a Key Pharmaceutical Intermediate

3-(Diethylamino)-1,2-propanediol is a versatile chemical intermediate pivotal in the synthesis of a range of Active Pharmaceutical Ingredients (APIs) and other complex molecules.[1] Its molecular architecture, featuring a tertiary amine and a diol, offers multiple reaction points, making it a valuable building block in advanced chemical synthesis.[1] However, the very reactivity that makes this compound useful also necessitates a thorough evaluation of its potential for unintended biological interactions, specifically cross-reactivity.

Cross-reactivity, in the context of drug development and safety, refers to the ability of a compound to interact with biological systems—such as antibodies or cellular receptors—in a manner similar to another, often structurally related, molecule. Such interactions can lead to a variety of adverse effects, including allergic reactions and skewed results in diagnostic and therapeutic immunoassays. The US Food and Drug Administration (FDA) has long emphasized the importance of evaluating cross-reactivity for new biological and pharmaceutical entities to ensure their safety and efficacy.[2][3][4]

While direct immunological studies on this compound are not extensively published, the well-documented allergenic potential of structurally similar compounds, such as 3-(dimethylamino)propylamine (DMAPA), a known contact allergen found as an impurity in some cosmetics, underscores the importance of this investigation.[5][6][7] Furthermore, studies on other propanediol derivatives, like 3-monochloro-1,2-propanediol (3-MCPD), have indicated potential immunotoxicity, providing further impetus for a rigorous assessment of this compound.[8][9]

This guide, therefore, provides a comprehensive framework for designing and conducting cross-reactivity studies for this compound. It is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded, hypothetical study design to assess and compare its cross-reactive potential against relevant chemical analogs.

Rational Selection of Potential Cross-Reactants: A Structurally-Informed Approach

A robust cross-reactivity study begins with the logical selection of compounds to test. The choice of these "challenger" molecules should be based on structural similarity, shared metabolic pathways, and the presence of common impurities or precursors. For this compound, a panel of potential cross-reactants would include:

  • Structural Analogs: Compounds with minor variations in their alkyl groups or the position of functional groups.

  • Precursors and Synthesis Byproducts: Residual starting materials or side-products from the manufacturing process can be a source of cross-reacting impurities.

  • Potential Metabolites: The in vivo biotransformation of this compound can generate new molecules with cross-reactive potential. The metabolism of tertiary amines often involves N-oxidation and dealkylation mediated by cytochrome P-450 enzymes.[10][11]

The following table outlines a proposed list of compounds for a cross-reactivity assessment of this compound.

Compound Name CAS Number Rationale for Inclusion Structure
This compound (Target) 621-56-7 Target analyte CCN(CC)CC(O)CO
3-(Dimethylamino)-1,2-propanediol623-57-4Direct structural analog with smaller alkyl groups on the amine. Known sensitizer in some contexts.[7]CN(C)CC(O)CO
3-Amino-1,2-propanediol616-30-8Primary amine analog, representing a potential precursor or metabolite.NCC(O)CO
Diethylamine109-89-7Potential precursor and breakdown product.CCNCC
Propranolol525-66-6An API synthesized using this compound as an intermediate.CC(C)NCC(O)COc1cccc2ccccc12
Atenolol29122-68-7Another beta-blocker whose synthesis may involve similar intermediates.CC(C)NCC(O)Cc1ccc(CC(N)=O)cc1
3-Chloro-1,2-propanediol (3-MCPD)96-24-7A known impurity in some manufacturing processes and a compound with documented immunotoxic potential.[8][9]ClCC(O)CO
N-Nitroso-diethylamine (NDEA)55-18-5A potential genotoxic impurity that can form in the presence of nitrite and secondary or tertiary amines.CCN(N=O)CC

Experimental Design and Protocols: A Multi-faceted Approach to Cross-Reactivity Assessment

A comprehensive evaluation of cross-reactivity should employ a tiered approach, combining in silico predictions with in vitro experimental validation.

In Silico Screening (Tier 1)

Before embarking on laboratory experiments, computational tools can be used to predict the likelihood of cross-reactivity.[12][13][14][15][16] These models analyze the two-dimensional and three-dimensional structural similarities between the target molecule and potential cross-reactants to estimate their potential to bind to the same biological targets.[17] This initial screening can help prioritize compounds for wet lab testing.

In Vitro Immunoassay (Tier 2): Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cross-reactivity.[18][19][20] This hypothetical protocol assumes the generation of a polyclonal or monoclonal antibody with high specificity for this compound.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection P1 Coat microplate wells with This compound-protein conjugate P2 Wash and block non-specific binding sites P1->P2 A1 Add standards or test compounds (potential cross-reactants) P2->A1 A2 Add anti-3-(Diethylamino)-1,2-propanediol antibody A1->A2 A3 Incubate to allow competition A2->A3 A4 Wash to remove unbound reagents A3->A4 D1 Add enzyme-conjugated secondary antibody A4->D1 D2 Wash to remove unbound secondary antibody D1->D2 D3 Add substrate and incubate for color development D2->D3 D4 Stop reaction and measure absorbance D3->D4

Caption: Competitive ELISA workflow for assessing cross-reactivity.

  • Plate Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA or KLH).

  • Blocking: Unbound sites in the wells are blocked with a solution of a non-reactive protein (e.g., bovine serum albumin).

  • Competition: A fixed concentration of the primary antibody against this compound is mixed with varying concentrations of either the standard (this compound) or the potential cross-reactant. This mixture is then added to the coated wells.

  • Incubation: The plate is incubated to allow the free analyte and the coated analyte to compete for binding to the primary antibody.

  • Washing: The plate is washed to remove unbound antibodies and other reagents.

  • Detection: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.

  • Substrate Addition: After another wash step, a chromogenic substrate is added. The enzyme on the secondary antibody will convert the substrate to a colored product.

  • Measurement: The absorbance of the solution in each well is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.

The concentration of each compound that causes a 50% reduction in the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Orthogonal Method (Tier 3): Chromatographic Analysis

To confirm and accurately quantify any observed cross-reactivity, an orthogonal analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) should be employed.[21][22][23][24][25] These techniques offer high specificity and sensitivity for the unambiguous identification and quantification of structurally related compounds.

GCMS_Workflow S Sample Preparation (e.g., derivatization) I Injection into GC S->I C Separation on Chromatographic Column I->C MS Mass Spectrometry Detection C->MS D Data Analysis (Peak identification and quantification) MS->D

Caption: General workflow for GC-MS analysis of cross-reactants.

  • Sample Preparation: Samples containing a mixture of this compound and the potential cross-reactant are prepared. Derivatization may be necessary to improve the volatility and chromatographic properties of the analytes.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Detection: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.

  • Quantification: The abundance of specific ions for each compound is measured to determine its concentration.

Comparative Data Presentation and Interpretation

The results of the cross-reactivity studies should be presented in a clear and concise format to allow for easy comparison.

Table 1: Hypothetical Cross-Reactivity Data for this compound in a Competitive ELISA

Compound IC50 (ng/mL) % Cross-Reactivity
This compound10100%
3-(Dimethylamino)-1,2-propanediol5020%
3-Amino-1,2-propanediol> 1000< 1%
Diethylamine> 1000< 1%
Propranolol5002%
Atenolol> 1000< 1%
3-Chloro-1,2-propanediol (3-MCPD)8001.25%
N-Nitroso-diethylamine (NDEA)> 1000< 1%

Interpretation of Results:

The hypothetical data in Table 1 suggest that 3-(Dimethylamino)-1,2-propanediol exhibits the highest cross-reactivity, which is expected due to its close structural similarity to the target analyte. Propranolol and 3-MCPD show minimal cross-reactivity, while the other tested compounds are essentially non-reactive in this hypothetical assay. It is crucial to note that the degree of cross-reactivity can be influenced by the specific antibodies and the immunoassay format used.[19][20]

Conclusion: A Framework for Ensuring Specificity and Safety

This guide provides a comprehensive, albeit hypothetical, framework for assessing the cross-reactivity of this compound. By employing a combination of in silico prediction, in vitro immunoassays, and orthogonal chromatographic techniques, researchers can gain a thorough understanding of the potential for this important pharmaceutical intermediate to interact with unintended biological targets. A rigorous evaluation of cross-reactivity is a critical component of drug development, ensuring the specificity of analytical methods and, ultimately, the safety and efficacy of the final pharmaceutical product. The principles and methodologies outlined herein provide a robust starting point for any laboratory tasked with this essential investigation.

References

A Senior Application Scientist's Comparative Guide to 3-(Diethylamino)-1,2-propanediol and its Commercial Alternatives in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical decision that profoundly impacts the stability, efficacy, and safety of a final drug product. Amino alcohols, a versatile class of organic compounds, are frequently employed in pharmaceutical formulations as buffering agents, solubilizers, and stabilizers. This guide provides an in-depth technical comparison of 3-(Diethylamino)-1,2-propanediol against its widely used commercial alternatives, Diethanolamine (DEA) and Triethanolamine (TEA).

This document moves beyond a simple cataloging of properties. It is designed to provide a causal understanding of the experimental choices necessary for a robust comparative evaluation. By presenting available data alongside detailed, standardized protocols, this guide empowers formulation scientists to make informed decisions and to generate critical, comparative data where public information is lacking.

Introduction to the Candidates: A Structural and Functional Overview

At the heart of their utility in pharmaceutical sciences lies the unique molecular architecture of amino alcohols: the presence of both hydroxyl (-OH) and amino (-NH2, -NHR, or -NR2) functional groups. This duality imparts a valuable combination of properties, including basicity for pH control and hydrogen-bonding capabilities for solubilization and stabilization.

This compound is a tertiary amino diol. Its structure, featuring a tertiary amine and two hydroxyl groups, suggests its potential as a buffering agent and a solubilizer.[1] It is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including Propranolol, Atenolol, and Metoprolol.[1]

Diethanolamine (DEA) , a secondary amine with two hydroxyl groups, is extensively used as a surfactant, emulsifier, and pH adjuster in a variety of industries, including pharmaceuticals.[2][3] It is known to form salts with acidic compounds, enhancing their solubility.[3]

Triethanolamine (TEA) is a tertiary amine and a triol, making it a viscous liquid with a wide range of applications.[4] In pharmaceuticals, it is a common excipient used to neutralize fatty acids, adjust and buffer pH, and solubilize oils and other poorly soluble ingredients.[4][5][6]

The choice between these alternatives is dictated by the specific requirements of the formulation, including the target pH, the physicochemical properties of the API, and the desired safety profile.

Comparative Benchmarking: Key Performance Metrics

A rigorous comparison of these amino alcohols must be grounded in quantifiable performance metrics. The following sections outline the critical parameters for evaluation and present the available data for each compound. Where direct comparative data is unavailable, this guide provides the necessary experimental protocols to generate it.

Buffering Capacity and pH Control

The ability of a formulation to maintain a stable pH is crucial for the solubility and stability of many APIs.[7] The buffering capacity of an amino alcohol is determined by its pKa, the pH at which the protonated and unprotonated forms of the amine are present in equal concentrations. The effective buffering range is generally considered to be pKa ± 1.

CompoundpKa (at 25°C)Theoretical Buffering Range
This compound Data not readily available-
Diethanolamine (DEA) ~8.98.0 - 10.0
Triethanolamine (TEA) ~7.86.8 - 8.8[8]

Table 1: Comparison of pKa and Theoretical Buffering Ranges.

Discussion: Triethanolamine, with a pKa of approximately 7.8, is well-suited for formulations requiring a pH close to physiological levels.[8] Diethanolamine, being more basic with a pKa around 8.9, is effective in more alkaline conditions.[3] The lack of readily available pKa data for this compound is a significant knowledge gap. The following protocol allows for the experimental determination of its pKa and buffering capacity.

Experimental Protocol: Potentiometric Titration for pKa and Buffering Capacity Determination

This protocol describes the determination of the pKa and buffering capacity of an amino alcohol by potentiometric titration with a strong acid.

Objective: To generate a titration curve from which the pKa and the effective buffering range can be determined.

Materials:

  • This compound, Diethanolamine, or Triethanolamine

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water, CO2-free

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

Procedure:

  • Prepare a 0.1 M solution of the amino alcohol in CO2-free deionized water.

  • Pipette 100 mL of the amino alcohol solution into a 250 mL beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged and clear of the stir bar.

  • Record the initial pH of the solution.

  • Begin titrating with the standardized 0.1 M HCl solution, adding it in small increments (e.g., 0.5 mL).

  • After each addition of HCl, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH has dropped significantly (e.g., to pH 2-3).

  • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

  • The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized). The buffering capacity is indicated by the flattest region of the curve.

Causality Behind Experimental Choices:

  • CO2-free water: Carbon dioxide can dissolve in water to form carbonic acid, which would interfere with the accurate determination of the amino alcohol's basicity.

  • Standardized HCl: An accurately known concentration of the titrant is essential for the precise calculation of the pKa.

  • Potentiometric monitoring: This method provides a continuous and accurate measurement of the pH change throughout the titration, allowing for a detailed titration curve and a more precise determination of the equivalence and half-equivalence points compared to using a colorimetric indicator.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare 0.1 M Amino Alcohol Solution initial_ph Record Initial pH prep_solution->initial_ph Transfer to Beaker calibrate_ph Calibrate pH Meter calibrate_ph->initial_ph add_hcl Add 0.1 M HCl in Increments initial_ph->add_hcl record_ph Record pH and Volume add_hcl->record_ph After each addition record_ph->add_hcl Continue until pH ~2-3 plot_curve Plot Titration Curve record_ph->plot_curve Once titration is complete determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Solubilizing Efficacy

A key function of these excipients is to enhance the aqueous solubility of poorly soluble APIs, which is a critical factor for bioavailability.[9] The solubilizing effect can be attributed to several mechanisms, including pH adjustment for ionizable drugs and the formation of soluble complexes or micelles.

While all three amino alcohols are generally recognized as solubilizing agents, quantitative, comparative data is scarce. Phase solubility studies are the gold standard for evaluating the solubilizing efficacy of an excipient.

Experimental Protocol: Phase Solubility Study

This protocol follows the method described by Higuchi and Connors to determine the effect of a solubilizer on the aqueous solubility of a poorly soluble API.

Objective: To construct a phase solubility diagram to quantify the increase in API solubility as a function of the amino alcohol concentration.

Model Poorly Soluble API: Naproxen (a weakly acidic drug) is a suitable model compound.

Materials:

  • Naproxen

  • This compound, Diethanolamine, or Triethanolamine

  • Phosphate buffer (pH 7.4)

  • Vials with screw caps

  • Shaking water bath or orbital shaker maintained at a constant temperature (e.g., 25°C or 37°C)

  • HPLC system with a suitable column and UV detector for Naproxen quantification (as per USP <621>)[1][10][11][12][13]

  • 0.45 µm syringe filters

Procedure:

  • Prepare a series of aqueous solutions of the amino alcohol in phosphate buffer (pH 7.4) at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of Naproxen to each vial containing the different concentrations of the amino alcohol solutions.

  • Seal the vials and place them in a shaking water bath at a constant temperature for a predetermined time (e.g., 72 hours) to reach equilibrium.

  • After reaching equilibrium, allow the vials to stand to let the undissolved drug settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered samples appropriately with the mobile phase.

  • Analyze the concentration of dissolved Naproxen in each sample by a validated HPLC method.

  • Plot the molar concentration of dissolved Naproxen (y-axis) against the molar concentration of the amino alcohol (x-axis) to obtain the phase solubility diagram.

Causality Behind Experimental Choices:

  • Excess API: This ensures that the solutions are saturated and that the measured concentration represents the equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.

  • Equilibration Time: Sufficient time is required for the system to reach thermodynamic equilibrium between the dissolved and undissolved drug.

  • HPLC Quantification: HPLC provides a specific and sensitive method for accurately quantifying the concentration of the API in the presence of the excipient.

phase_solubility_workflow prep_solutions Prepare Amino Alcohol Solutions (Varying Concentrations) add_api Add Excess Poorly Soluble API prep_solutions->add_api equilibrate Equilibrate in Shaking Water Bath (e.g., 72h at 37°C) add_api->equilibrate sample Withdraw and Filter Supernatant equilibrate->sample analyze Analyze API Concentration by HPLC sample->analyze plot Plot Phase Solubility Diagram analyze->plot

Chemical Stability

An ideal excipient should not only be stable itself but also not compromise the stability of the API. Stability studies, including forced degradation, are essential to identify potential degradation pathways and incompatibilities.

Diethanolamine and Triethanolamine: Both are known to be hygroscopic and can react with carbon dioxide from the air.[14] They are incompatible with strong acids and oxidizing agents.[3] Forced degradation studies have been performed on DEA, indicating its susceptibility to oxidative degradation.[4][15][16]

Experimental Protocol: Forced Degradation Study

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing.[11][12][17][18][19]

Objective: To evaluate the stability of the amino alcohols and their potential to degrade an API under various stress conditions.

Materials:

  • Amino alcohol (this compound, DEA, or TEA)

  • Model API (e.g., a compound with a known susceptibility to hydrolysis or oxidation)

  • Solutions of 0.1 M HCl (for acid hydrolysis)

  • Solutions of 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide solution (for oxidation)

  • Temperature-controlled oven

  • Photostability chamber

  • Stability-indicating HPLC method for the amino alcohol and the API

Procedure:

  • Prepare solutions of the amino alcohol and the API in water or a suitable solvent.

  • Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at a specified temperature (e.g., 80°C) for a defined period.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at a specified temperature (e.g., 80°C) for a defined period.

    • Oxidation: Add 3% H2O2 and store at room temperature for a defined period.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

  • At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to quantify the amount of the amino alcohol and the API remaining, and to detect the formation of any degradation products.

Causality Behind Experimental Choices:

  • Stress Conditions: These conditions are designed to accelerate the degradation processes that might occur over a longer period under normal storage conditions, thus revealing potential stability issues early in development.

  • Stability-Indicating Method: This is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation and can separate the degradation products from the intact substance.

forced_degradation_pathway Compound Amino Alcohol + API Solution Acid Acid Hydrolysis (HCl, Heat) Compound->Acid Base Base Hydrolysis (NaOH, Heat) Compound->Base Oxidation Oxidation (H2O2) Compound->Oxidation Thermal Thermal Degradation (Heat) Compound->Thermal Photo Photodegradation (Light) Compound->Photo Analysis HPLC Analysis (Quantify parent compounds and degradation products) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Safety and Toxicological Profile

The safety of any excipient is a non-negotiable aspect of pharmaceutical development. A comparative assessment of the toxicological profiles of these amino alcohols is crucial.

CompoundKey Toxicological Concerns
This compound Causes severe skin burns and eye damage.[17] The toxicological properties have not been fully investigated.[20]
Diethanolamine (DEA) Can cause skin and eye irritation.[18] Concerns about the formation of carcinogenic nitrosamines in the presence of nitrosating agents. The European Commission prohibits DEA in cosmetics.[21]
Triethanolamine (TEA) Generally considered to have low toxicity, but can be a skin sensitizer.[10] Should not be used in products containing N-nitrosating agents.[22]

Table 2: Comparative Toxicological Overview.

Given the corrosive potential of this compound and the irritation potential of its alternatives, in vitro skin corrosion and irritation testing is a critical component of a comprehensive safety assessment.

Experimental Protocol: In Vitro Skin Corrosion and Irritation Testing

This protocol is based on the OECD Test Guideline 431 for in vitro skin corrosion using a reconstructed human epidermis (RhE) model.[20][23][24][25][26]

Objective: To assess the potential of the amino alcohols to cause skin corrosion or irritation.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Amino alcohol test substances

  • Positive and negative control substances

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Isopropanol

  • Plate reader

Procedure:

  • Culture the RhE tissue models to the appropriate stage of development according to the manufacturer's instructions.

  • Topically apply the test substance, positive control, and negative control to the surface of the RhE tissues.

  • Expose the tissues to the test substances for defined periods (e.g., 3 minutes and 1 hour for corrosion; 15-60 minutes for irritation).

  • After the exposure period, thoroughly rinse the test substance from the tissue surface.

  • Transfer the tissues to a fresh medium containing MTT and incubate for approximately 3 hours. During this time, viable cells will convert the MTT into a blue formazan salt.

  • Extract the formazan from the tissues using isopropanol.

  • Measure the optical density of the formazan extract using a plate reader.

  • Calculate the percentage of cell viability for each test substance relative to the negative control.

  • Classify the skin corrosion or irritation potential based on the reduction in cell viability according to the OECD guideline criteria.

Causality Behind Experimental Choices:

  • Reconstructed Human Epidermis: These 3D tissue models closely mimic the structure and function of the human epidermis, providing a more physiologically relevant system for assessing skin effects than traditional animal testing.

  • MTT Assay: This is a well-established and validated method for assessing cell viability by measuring mitochondrial activity. A decrease in cell viability is a key indicator of cytotoxicity and tissue damage.

  • Standardized Protocols: Adherence to OECD guidelines ensures that the results are reproducible, reliable, and can be used for regulatory purposes.

skin_corrosion_workflow start RhE Tissue Model apply_substance Topical Application of Test Substance start->apply_substance expose Exposure Period (e.g., 3 min, 1 hr) apply_substance->expose rinse Rinse Tissue expose->rinse mtt_incubation MTT Incubation (3 hours) rinse->mtt_incubation extract Formazan Extraction (Isopropanol) mtt_incubation->extract measure Measure Optical Density extract->measure calculate Calculate % Cell Viability measure->calculate classify Classify Corrosion/ Irritation Potential calculate->classify

Conclusion and Recommendations

The selection of an appropriate amino alcohol as an excipient in pharmaceutical formulations requires a careful, data-driven evaluation of its performance and safety.

  • Triethanolamine (TEA) is a well-characterized excipient with a favorable pKa for formulations requiring a near-neutral pH. Its safety profile is generally considered acceptable, with the caveat of avoiding its use with nitrosating agents.

  • Diethanolamine (DEA) offers effective buffering in more alkaline conditions. However, its use is associated with more significant safety concerns, including the potential for nitrosamine formation and regulatory restrictions in some regions.

  • This compound presents an intriguing alternative, particularly given its role as an intermediate in the synthesis of several APIs. However, the current lack of comprehensive public data on its buffering capacity, solubilizing efficacy, and chemical stability is a major hurdle to its broader adoption as an excipient. The corrosive nature indicated in safety data sheets necessitates careful handling and a thorough safety assessment.

For formulation scientists considering this compound, the generation of robust, comparative data is not just recommended; it is essential. The experimental protocols detailed in this guide provide a clear and scientifically sound pathway to obtaining this critical information. By systematically evaluating its performance against established alternatives like DEA and TEA, the pharmaceutical community can build the necessary knowledge base to confidently and safely utilize this promising compound in future drug formulations.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(Diethylamino)-1,2-propanediol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the β-amino alcohol moiety is a privileged structural motif, forming the backbone of numerous therapeutic agents, most notably the beta-blocker class of drugs.[1][2] 3-(Diethylamino)-1,2-propanediol and its derivatives are fundamental examples of this class, serving as crucial building blocks and intermediates in medicinal chemistry.[2][3] The precise and unambiguous structural confirmation of these molecules is not merely a procedural step but the bedrock of reliable and reproducible research. Failure to rigorously characterize these compounds can lead to misinterpreted biological data and compromised drug discovery pipelines.

This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the robust characterization of this compound. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and interpret spectral data to build a cohesive, self-validating analytical narrative.

The Analytical Workflow: A Multi-Technique Approach

The characterization of a novel derivative is a systematic process. Each spectroscopic technique provides a unique piece of the structural puzzle. An effective workflow integrates these techniques to build a comprehensive and irrefutable profile of the molecule.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography, Distillation) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Backbone) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Interpret Integrate & Interpret Spectra IR->Interpret NMR->Interpret MS->Interpret Validate Confirm Structure & Purity Interpret->Validate Report Final Report & Data Archiving Validate->Report

Caption: Overall workflow for the synthesis and spectroscopic validation of propanediolamine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise covalent framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of the carbon and hydrogen atoms.

Expertise & Rationale: Why NMR is Indispensable
  • ¹H NMR provides detailed information about the electronic environment of protons, their proximity to one another (spin-spin coupling), and the relative number of protons in a given environment (integration).

  • ¹³C NMR reveals the number of unique carbon environments and their nature (aliphatic, alcohol-bearing, etc.). For derivatives, the chemical shift of the carbon atoms at the reaction site provides direct evidence of a successful transformation.

Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4]

    • Causality: CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak. For compounds with exchangeable protons (like the -OH groups here), adding a drop of D₂O can help identify these peaks as they will disappear from the spectrum due to H-D exchange.

  • Instrument Setup: Acquire spectra on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Perform a standard single-pulse experiment.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Acquire 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Perform a proton-decoupled experiment (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm.

    • Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.

Interpreting the Spectra of this compound

¹H NMR Spectrum Analysis: The ¹H NMR spectrum provides a clear signature for the molecule's structure. The ethyl groups on the amine present a classic quartet and triplet pattern, while the propanediol backbone appears as a series of multiplets.

Signal (Protons) Approx. δ (ppm) in CDCl₃ Multiplicity Assignment Rationale
-CH₃ (Ethyl)~1.05TripletCoupled to the two protons of the adjacent -CH₂- group.
-CH₂- (Ethyl)~2.55QuartetCoupled to the three protons of the adjacent -CH₃ group.
-CH₂-N-~2.50MultipletPart of the propanediol backbone, adjacent to the nitrogen.
-CH(OH)-~3.75MultipletMethine proton attached to a hydroxyl group.
-CH₂(OH)~3.50MultipletMethylene protons attached to a hydroxyl group.
-OHVariable (e.g., 2-4)Broad SingletExchangeable protons, often broad. Position is concentration and temperature dependent.

¹³C NMR Spectrum Analysis: The proton-decoupled ¹³C NMR spectrum should display 5 distinct signals, corresponding to the 5 unique carbon environments in the molecule.[5]

Signal (Carbon) Approx. δ (ppm) in CDCl₃ Assignment Rationale
C H₃ (Ethyl)~11.7Aliphatic methyl carbon, least deshielded.
C H₂ (Ethyl)~47.5Aliphatic methylene carbon adjacent to nitrogen.
C H₂-N-~56.1Methylene carbon of the backbone, adjacent to nitrogen.
C H₂(OH)~65.2Methylene carbon attached to a primary hydroxyl group.
C H(OH)-~69.8Methine carbon attached to a secondary hydroxyl group, most deshielded aliphatic carbon.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint.

Expertise & Rationale: The Power of MS for Amines

For propanolamine derivatives, Electron Ionization (EI) is particularly informative. The tertiary amine is a site of facile ionization and directs a highly characteristic and predictable fragmentation pathway known as alpha-cleavage. This makes MS a powerful confirmatory tool.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms). The GC separates the analyte from any residual impurities before it enters the mass spectrometer.

  • MS Analysis (EI):

    • Use a standard electron energy of 70 eV.[6]

    • Scan a mass range from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.

Interpreting the Mass Spectrum of this compound
  • Molecular Ion (M⁺•): The parent compound has a molecular weight of 147.22 g/mol .[4][7][8] A peak at m/z 147 corresponding to the molecular ion should be observable, though it may be of low intensity due to rapid fragmentation.

  • Key Fragmentation Pathway: The most significant fragmentation is the alpha-cleavage adjacent to the nitrogen atom. This results in the loss of a •CH(OH)CH₂OH radical and the formation of a stable, resonance-delocalized iminium ion at m/z 86 . This is often the base peak (most intense peak) in the spectrum.

Caption: Dominant EI fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent verification tool, especially for monitoring reactions.

Expertise & Rationale: A Quick Functional Check

The primary utility of IR is to confirm the presence of the hydroxyl (-OH) groups and the aliphatic C-H bonds. When creating derivatives (e.g., an ester or an ether), the disappearance of the broad -OH signal and the appearance of new signals (like a C=O stretch for an ester at ~1735 cm⁻¹) provides immediate and compelling evidence of the chemical transformation.

Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal. No further preparation is needed.[4] This is a significant advantage in terms of speed and simplicity.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

Interpreting the IR Spectrum of this compound

The IR spectrum is dominated by a few key features.[9]

Wavenumber (cm⁻¹) Vibration Type Appearance Significance
3600-3200O-H stretchVery Broad, StrongConfirms the presence of the two hydroxyl groups. The broadness is due to intermolecular hydrogen bonding.
3000-2850C-H stretchStrong, SharpCharacteristic of the sp³ C-H bonds in the ethyl and propanol groups.
~1200-1000C-N stretchMediumIndicates the presence of the tertiary amine.
~1050C-O stretchStrongCorresponds to the stretching vibrations of the C-O bonds of the primary and secondary alcohols.

Comparison Guide: Spectroscopic Data Summary

This table summarizes the key identifying features for the parent compound, this compound, and provides a comparison to a well-known pharmaceutical analogue, Propranolol, which shares the core 3-amino-1,2-propanediol structure with a different amine substituent and an aromatic ether.

Technique Characteristic Feature This compound Comparison: Propranolol Derivative
¹H NMR Amine Substituent Signals~1.05 ppm (triplet) & ~2.55 ppm (quartet) for ethyl groups.~1.1 ppm (doublet) for isopropyl group.
Backbone ProtonsMultiplets from ~2.5 to ~3.8 ppm.Multiplets from ~3.0 to ~4.2 ppm, shifted downfield by the aromatic ether.
¹³C NMR Aliphatic Carbons5 signals between ~11 and ~70 ppm.[5]Multiple aliphatic and aromatic signals; aromatic carbons appear >100 ppm.[10]
Mass Spec Molecular Ion (M⁺•)m/z 147m/z 259
Base Peak (α-cleavage)m/z 86 (loss of •C₃H₇O₂)m/z 72 (from isopropylamine moiety)
IR Spec Key StretchesBroad O-H (~3300 cm⁻¹), strong C-H (~2900 cm⁻¹)Broad O-H (~3300 cm⁻¹), aromatic C-H (>3000 cm⁻¹), C=C stretch (~1600 cm⁻¹) from naphthyl group.[11][12]

Conclusion

The characterization of this compound and its derivatives is a clear-cut process when a logical, multi-technique spectroscopic approach is employed. NMR spectroscopy defines the molecular framework, Mass Spectrometry confirms the molecular weight and provides a fragmentation fingerprint rooted in the molecule's chemical reactivity, and IR spectroscopy offers rapid verification of key functional groups. By integrating the data from these three pillars of analytical chemistry, researchers and drug development professionals can establish the identity and purity of their compounds with the highest degree of scientific confidence, ensuring the integrity of their subsequent research.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Diethylamino)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical reagents we employ. 3-(Diethylamino)-1,2-propanediol is a valuable amino alcohol intermediate, but its hazardous properties necessitate a rigorous and well-understood disposal protocol. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in safety, regulatory compliance, and scientific best practices. The causality behind each step is explained to ensure a deep, functional understanding of the process.

Core Hazard Profile: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the inherent risks of this compound is paramount. Its chemical nature dictates every procedural step that follows. The compound is classified as a corrosive, basic, organic liquid .[1] This classification is the foundation of our entire disposal strategy.

Key Hazards Include:

  • Severe Corrosivity: It causes severe skin burns and serious eye damage.[1][2] Direct contact can lead to permanent tissue damage.[2][3]

  • Respiratory and Digestive Tract Damage: Inhalation of mists or vapors can cause chemical burns to the respiratory tract.[2] Ingestion is particularly dangerous, causing severe burns to the gastrointestinal tract and potentially leading to perforation.[1][2]

  • Reactivity: The compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[2] Mixing with these substances can lead to violent reactions, generating heat and potentially hazardous fumes. It is also sensitive to moisture.[2]

  • Combustibility: It is a combustible liquid with a flash point of approximately 108 °C (226.4 °F), meaning it can burn but does not ignite readily.[2] However, heating can cause containers to rupture violently.[2][4]

Data Summary: Chemical and Safety Identifiers
PropertyValueSource
CAS Number 621-56-7[1]
UN Number UN3267[1][2]
Proper Shipping Name Corrosive liquid, basic, organic, n.o.s. (3-Diethylamino-1,2-propanediol)[1]
Hazard Class 8 (Corrosive substances)[1]
Packing Group III[1]
Primary Hazards Skin Corrosion (Category 1B), Serious Eye Damage (Category 1)[1]
Incompatibilities Strong acids, strong bases, strong oxidizing agents, moisture[2]

Immediate Procedures: Spill and Exposure Management

Accidents require immediate and correct action. These protocols are your first line of defense.

Protocol for Accidental Spills
  • Evacuate and Ventilate: Immediately alert personnel in the vicinity. Ensure the area is well-ventilated; if possible, perform the cleanup within a chemical fume hood.[2][3]

  • Don Appropriate PPE: At a minimum, this includes double-layered nitrile gloves, a lab coat, and tightly sealed safety goggles or a full-face shield.[1][5] For larger spills, a respirator with a filter suitable for organic ammonia derivatives (Type K, green) may be necessary.[1]

  • Contain the Spill: Use an inert, non-combustible absorbent material like dry sand, earth, or vermiculite to dike the spill and prevent it from spreading.[2][4] Do not use combustible materials like paper towels as the primary absorbent.

  • Absorb and Collect: Carefully absorb the spilled liquid with the inert material.[2]

  • Package for Disposal: Scoop the contaminated absorbent material into a designated, robust, and clearly labeled hazardous waste container.[2][4] Seal the container tightly.

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., water, if appropriate for the surface), collecting the cleaning materials as hazardous waste.

  • Wash Hands Thoroughly: After removing PPE, wash hands with soap and water.

Protocol for Personal Exposure
  • Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[2][5] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.[1]

The Disposal Workflow: From Generation to Collection

The proper disposal of this compound is a multi-step process that begins the moment it is designated as waste.

Step 1: Waste Classification

All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., absorbent from spills, gloves), must be classified and handled as hazardous waste .[1][3] Under no circumstances should it be disposed of down the drain or in regular trash.[6]

Step 2: Waste Segregation

This step is critical for preventing dangerous reactions within the laboratory.

  • Primary Segregation: Keep this compound waste separate from all other waste streams. Do not mix it with other chemicals unless you have confirmed their compatibility.[7]

  • Incompatibility Management: The core principle is to prevent contact with incompatible materials. Store the waste container away from acids and oxidizing agents.[2] The rationale is that accidental mixing can cause a violent exothermic reaction, posing a significant safety risk.

Step 3: Container Selection and Labeling

The integrity of the waste containment is non-negotiable.

  • Container Choice: Use only containers made of compatible materials. The original product container is often the best choice.[8] If unavailable, high-density polyethylene (HDPE) containers are suitable. Do not use metal containers for corrosive waste.[7] Ensure the container is in good condition, free of leaks, and has a tightly sealing cap.[7][8]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[8] The label must include:

    • The words "HAZARDOUS WASTE ".[7]

    • The full chemical name: "This compound ".

    • The approximate concentration and composition if it is a mixture.[7]

    • An accumulation start date.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated SAA at or near the point of generation.[6]

  • Location: The SAA should be a designated area, such as a secondary containment bin within a fume hood or a designated cabinet for corrosive materials.

  • Storage Conditions: Keep the container tightly closed at all times except when adding waste.[7][8] Store it in a cool, dry, and well-ventilated location.[2]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub or bin) to contain any potential leaks.[6][8]

Final Disposal Logistics

The final step is to transfer the waste to those who can legally and safely manage it.

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5]

  • Regulatory Adherence: Chemical waste generators are legally required to ensure the complete and accurate classification and disposal of their waste according to local, regional, and national regulations.[1][3]

Visualizing the Disposal Pathway

This diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Handling cluster_1 Containment & Storage cluster_2 Final Disposition gen Waste Generation (Unused chemical, contaminated items) classify Classify as Hazardous Waste gen->classify segregate Segregate from Incompatibles (Acids, Oxidizers) classify->segregate container Select Compatible Container (e.g., Original, HDPE) segregate->container labeling Label Container ('Hazardous Waste', Chemical Name) container->labeling store Store in SAA (Closed, Secondary Containment) labeling->store pickup Arrange EHS Pickup store->pickup disposal Transport to Approved Waste Disposal Facility pickup->disposal

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this structured and scientifically-grounded disposal protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment, embodying the comprehensive responsibilities of a modern scientist.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Diethylamino)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-(Diethylamino)-1,2-propanediol (CAS No. 621-56-7). As laboratory professionals, our primary responsibility is to cultivate a culture of safety, which begins with a deep, mechanistic understanding of the reagents we handle. This guide moves beyond mere checklists to instill a risk-based approach to safety, ensuring that every procedural step is a self-validating system of protection.

Core Hazard Analysis: Understanding the Corrosive Threat

This compound is a corrosive amino alcohol that presents significant chemical hazards upon exposure.[1][2] A thorough understanding of its reactivity is the foundation of safe handling.

  • Dermal and Ocular Corrosivity: The primary hazard is its classification as a Category 1B corrosive substance.[2] Direct contact with skin or eyes can cause severe chemical burns and potentially irreversible tissue damage.[3][4] The alkaline nature of the amino group can lead to saponification of fats and proteins in tissues, resulting in deep, penetrating burns that may initially appear less severe than they are.[5]

  • Respiratory Tract Damage: Inhalation of vapors, mists, or aerosols can cause severe irritation and chemical burns to the mucous membranes of the respiratory tract.[3][4] In severe cases, this can lead to delayed-onset pulmonary edema, a life-threatening condition where fluid accumulates in the lungs.[3]

  • Gastrointestinal Damage: Ingestion is highly dangerous and can cause severe burns to the mouth, throat, and stomach, with a risk of perforation of the digestive tract.[2][3]

  • Material Incompatibility: The compound is incompatible with strong acids, bases, and oxidizing agents.[3][6] It is also sensitive to moisture and may react with certain metals, such as aluminum, copper, or brass.[1][3][5]

The Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable. The selection of PPE must be deliberately matched to the scale and nature of the procedure being performed.

Eye and Face Protection: The First Line of Defense

Given the severe and rapid damage this chemical can inflict upon the eyes, robust protection is critical.

  • Minimum Requirement: At all times when handling the chemical, ANSI Z87.1-compliant (or equivalent, such as European Standard EN166) chemical splash goggles are mandatory.[2][7]

  • High-Risk Operations: For procedures involving larger quantities (>100 mL), heating, potential for splashing, or pressure differentials, a full-face shield must be worn in addition to chemical splash goggles. This provides a secondary barrier protecting the entire face from splashes and vapors.

Skin and Body Protection: A Complete Barrier

The goal is to prevent any skin contact.

  • Gloves: Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is imperative to consult a glove manufacturer's chemical resistance guide. For this substance, butyl rubber or Viton® gloves are often recommended for extended handling. At a minimum, double-gloving with heavyweight nitrile gloves is a prudent measure for short-duration tasks. Gloves must be inspected before use and disposed of immediately if contamination is suspected.

  • Laboratory Coat: A chemically resistant lab coat is required. For large-scale work, a chemically resistant apron or a full suit may be necessary.

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory. Contaminated shoes must be discarded.[3] Any clothing that becomes contaminated must be removed immediately, and the affected skin flushed with water.[2][8]

Respiratory Protection: Safeguarding Against Inhalation

All handling of this compound should occur within a certified chemical fume hood to minimize vapor inhalation.[3][7]

  • Standard Operations: Work in a properly functioning chemical fume hood is typically sufficient.

  • Emergency or High-Concentration Scenarios: In the event of a large spill or ventilation failure, a NIOSH-approved respirator is required. A full-facepiece respirator with a combination organic vapor/acid gas cartridge (e.g., Type ABEK as per EN14387) is recommended to protect against ammonia and organic ammonia derivatives.[2][9]

Table 1: PPE Requirements Summary
Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Volume/Weighing Chemical Splash GogglesDouble Nitrile or Butyl Rubber GlovesChemical Resistant Lab CoatCertified Chemical Fume Hood
Solution Preparation / Transfer (>100mL) Goggles + Full Face ShieldButyl Rubber or Viton® GlovesChemical Resistant Lab Coat + ApronCertified Chemical Fume Hood
Large Spill / Ventilation Failure Full-Facepiece RespiratorHeavy-Duty Chemical Gloves (Butyl/Viton®)Full Chemical Resistant SuitNIOSH-Approved Full-Facepiece Respirator (ABEK Filter)

Operational Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure at every stage.

Step 1: Preparation and Pre-Handling Inspection
  • Verify Ventilation: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble Materials: Gather all necessary equipment, including containers, spill kits, and waste receptacles, and place them within the fume hood.

  • Inspect PPE: Don all required PPE as outlined in Section 2. Carefully inspect gloves for any signs of degradation or pinholes.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[2][7]

Step 2: Chemical Handling
  • Dispensing: Carefully dispense the required amount of the chemical, keeping the container opening away from your breathing zone.

  • Avoid Incompatibles: Ensure that no incompatible materials, such as strong acids or oxidizing agents, are present in the work area.[3]

  • Container Management: Keep containers tightly sealed when not in use.[3][8]

  • No Personal Items: Do not eat, drink, or smoke in the handling area.[8]

Step 3: Post-Handling and Cleanup
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • Glove Removal: Remove gloves using the proper technique (peeling from the cuff outwards) to avoid contaminating your skin. Dispose of them in the designated hazardous waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[3][8]

Diagram 1: PPE Selection Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_action Action Start Task: Handle This compound Check_Vent Is a certified chemical fume hood available? Start->Check_Vent Base_PPE Standard PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat Check_Vent->Base_PPE Yes Stop_Work STOP WORK Consult EHS Check_Vent->Stop_Work No High_Risk Is task high risk? (>100mL, heating, splash risk) Base_PPE->High_Risk Add_Face_Shield Add Full Face Shield & Chemical Apron High_Risk->Add_Face_Shield Yes Spill_Emergency Is there a large spill or ventilation failure? High_Risk->Spill_Emergency No Upgrade_Gloves Upgrade to Butyl Rubber or Viton® Gloves Add_Face_Shield->Upgrade_Gloves Upgrade_Gloves->Spill_Emergency Full_Protection Full Chemical Suit & Full-Face Respirator (ABEK) Spill_Emergency->Full_Protection Yes Proceed Proceed with Task Spill_Emergency->Proceed No Evacuate Evacuate Area Call Emergency Response Full_Protection->Evacuate

Caption: Decision workflow for selecting appropriate PPE.

Spill and Disposal Plan

Spill Response
  • Immediate Area: Alert personnel in the immediate vicinity and evacuate if necessary.

  • Containment: For small spills within a fume hood, absorb the material with an inert absorbent such as dry sand, earth, or vermiculite.[3][7] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department. Emergency responders will require full protective gear, including self-contained breathing apparatus.[5]

Waste Disposal
  • Segregation: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Neutralization: Depending on local regulations, aqueous waste may be neutralized with a dilute acid (e.g., acetic acid or hydrochloric acid) under controlled conditions before disposal. WARNING: This process can be exothermic; always add the corrosive material to the neutralizing agent slowly with cooling and stirring.[5][8]

  • Disposal: Dispose of all waste through your institution's EHS-approved hazardous waste program.[2] Do not pour down the drain.

Emergency First Aid Procedures

Immediate and correct first aid is critical to mitigating injury.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing.[2][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but continuous stream of water for at least 30 minutes, holding the eyelids open.[3] Do not allow the victim to rub their eyes.[3] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink a small amount of water or milk.[2] Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.